4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONKCJMYNMTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587393 | |
| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891487-47-1 | |
| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Methyl-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylic Acid
A Note on Chemical Nomenclature: This guide focuses on the chemical intermediate commonly identified by the CAS Number 117724-63-7 . While the initial query specified "4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid," the preponderance of scientific literature, commercial availability, and documented applications points to its trifluoromethyl analogue: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid . This document will proceed with an in-depth analysis of this widely utilized compound, which serves as a critical building block in pharmaceutical and agrochemical research.
Introduction: A Versatile Heterocyclic Intermediate
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a halogenated carboxylic acid derivative built upon a thiazole core.[1] Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen, a motif present in numerous biologically active molecules. The strategic placement of a methyl group, a carboxylic acid functional group, and a trifluoromethyl (-CF3) group imparts specific chemical properties that make it a highly valuable precursor in synthesis.
The trifluoromethyl group is particularly significant in modern drug design. Its strong electron-withdrawing nature and lipophilicity can enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability. Consequently, this thiazole derivative has emerged as a key intermediate in the development of fungicides, kinase inhibitors, and other therapeutic agents.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications for professionals in chemical research and drug development.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical synthesis or analysis. The key identifiers and properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are summarized below.
Chemical Identity
| Identifier | Value |
| CAS Number | 117724-63-7[1][2][3] |
| Molecular Formula | C₆H₄F₃NO₂S[1][2] |
| Molecular Weight | 211.16 g/mol [2] |
| Synonyms | 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid[4] |
| InChI | InChI=1S/C6H4F3NO2S/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12)[1] |
| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C(F)(F)F[1] |
Chemical Structure
Caption: Workflow for hydrolysis synthesis.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting material, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, in a suitable organic solvent such as ethanol or ethyl acetate at room temperature. [2][5]2. Hydrolysis: Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/w) to the reaction mixture. [2] * Causality Insight: Sodium hydroxide is a strong base that acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification reaction, converting the ester into a sodium carboxylate salt and ethanol. The reaction is often exothermic, so controlling the rate of addition is crucial to keep the temperature below 40°C to prevent side reactions. [2]3. Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C or heated to 358 K for 1.5h) until the reaction is complete. [4][5]Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Work-up and Acidification: After completion, if using ethyl acetate, the organic phase is separated. The aqueous solution (or the reaction mixture after ethanol evaporation) is then acidified by slowly adding hydrochloric acid until the pH is ≤ 2. [2][5] * Causality Insight: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the free carboxylic acid. Because the carboxylic acid is significantly less soluble in water than its salt form, it precipitates out of the aqueous solution.
-
Isolation: The resulting solid precipitate is collected by filtration. The filter cake is washed with dilute hydrochloric acid and/or water to remove any remaining inorganic salts. [2][5]6. Drying: The purified product is dried in a vacuum oven to yield the final compound as a light-yellow solid. [2]
Protocol 2: Multi-step Synthesis via Hantzsch Thiazole Synthesis
An alternative, more fundamental synthesis builds the thiazole ring itself, a classic example of the Hantzsch thiazole synthesis. This method is often employed for industrial-scale production.
-
Chlorination: The process starts with ethyl trifluoroacetoacetate, which is chlorinated using sulfuryl chloride to produce 2-chloro-4,4,4-trifluoroacetoacetate. [6]2. Cyclization: The chlorinated intermediate is then reacted with thioacetamide in ethanol. This step forms the thiazole ring through a condensation reaction. [6]3. Hydrolysis: The resulting ester is then hydrolyzed, often in a "one-pot" manner without isolating the intermediate ester, to yield the final carboxylic acid product. [6]
Applications in Research and Drug Development
The utility of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid stems from its role as a versatile synthetic intermediate. The carboxylic acid group serves as a handle for further chemical modifications, most commonly amide bond formation.
Caption: Role as a precursor to bioactive molecules.
-
Agrochemicals: The compound is a documented key intermediate in the synthesis of the agricultural fungicide Thifluzamide. [6]The robust nature of the trifluoromethyl-thiazole core contributes to the final product's efficacy and stability.
-
Medicinal Chemistry: In medicinal chemistry, it serves as a scaffold for a variety of therapeutic agents. [1] * Anticancer Agents: It has been used to synthesize novel thiazole-5-carboxamide derivatives that have been evaluated for their anticancer activity against cell lines such as A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). [7] * Kinase Inhibitors and Anti-Inflammatory Agents: The structural motif is valuable for developing kinase inhibitors and anti-inflammatory molecules, where the thiazole ring can act as a bioisostere for other aromatic systems and participate in crucial binding interactions with protein targets. [1]
Analytical and Quality Control
The characterization and purity assessment of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the methyl group (singlet around δ=2.67 ppm) and the carboxylic acid proton (broad singlet at δ=12.89 ppm or higher), as well as to verify the overall structure. [8]* Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a suitable method for assessing purity and quantifying the compound in reaction mixtures or as a final product. [9]* X-ray Crystallography: The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. [5]These studies confirm the molecular geometry and show how molecules are linked in the crystal lattice by O—H⋯N and C—H⋯O hydrogen bonds. [5]
Safety and Handling
While comprehensive toxicological data is limited, standard laboratory precautions should be observed when handling this compound. [1]
-
Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
First Aid: In case of skin contact, wash with plenty of water. * Storage: Store in a tightly sealed container in a dry, dark, and cool place to ensure stability. [2]
References
-
4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Quan, G.-x., Luo, A.-l., Cheng, W.-h., & Xu, J.-y. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500. Retrieved from [Link]
- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2013). Google Patents.
-
4-(Trifluoromethyl)thiazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Biernasiuk, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3366. Retrieved from [Link]
-
Li, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(4), 6569-6581. Retrieved from [Link]
-
Wang, H., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 145(2), 1089-1098. Retrieved from [Link]
-
Yousaf, H., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International, 21(4), 1-15. Retrieved from [Link]
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- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
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A Technical Guide to the Structural Analysis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Fluorinated Thiazoles in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The thiazole ring, a prominent heterocyclic scaffold, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions. The convergence of these two motifs in molecules like 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid presents a compelling area of study for drug development professionals. This guide provides an in-depth, technical framework for the comprehensive structural analysis of this compound, leveraging established analytical techniques to ensure the highest degree of scientific integrity. While direct experimental data for the difluoromethyl compound is limited in publicly available literature, this guide will draw upon established principles and comparative data from its close analogue, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, to provide a robust analytical playbook.
I. Molecular Overview and Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its chemical behavior and analytical profile. The core structure is a 1,3-thiazole ring, substituted with a methyl group at the 2-position, a difluoromethyl group at the 4-position, and a carboxylic acid at the 5-position.
Key Structural Features:
-
1,3-Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen, providing a rigid scaffold and potential for various intermolecular interactions.
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Difluoromethyl Group (-CHF₂): A key functional group that significantly impacts the molecule's electronic properties and lipophilicity. The two fluorine atoms are strong electron-withdrawing groups.
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Carboxylic Acid Group (-COOH): A polar, acidic functional group that is crucial for solubility in aqueous media and for forming salt and ester derivatives. It is a common feature in drugs for interacting with biological targets.[1]
-
Methyl Group (-CH₃): A small, lipophilic group that can influence the molecule's steric profile and binding interactions.
A closely related compound, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is a white to off-white crystalline solid with limited solubility in water but is soluble in polar organic solvents like methanol and dimethyl sulfoxide.[2] It is anticipated that this compound will exhibit similar solubility properties.
II. Synthesis and Purification
The synthesis of this compound would likely follow established routes for thiazole synthesis, such as the Hantzsch thiazole synthesis.[2] A plausible synthetic pathway involves the cyclization of a thioamide with an α-haloketone or a related electrophile bearing the difluoromethyl moiety.
A general synthetic approach for a similar compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, involves the hydrolysis of the corresponding ethyl ester.[3] This is typically achieved by reacting the ester with a base such as sodium hydroxide in a suitable solvent, followed by acidification to precipitate the carboxylic acid.[3]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
III. Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in a small molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number and types of hydrogen atoms.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet in the downfield region, typically between 10-13 ppm.[4] Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
-
Difluoromethyl Proton (-CHF₂): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The chemical shift is expected to be in the range of 6.5-7.5 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region, likely around 2.5-3.0 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the range of 160-175 ppm.[4]
-
Thiazole Ring Carbons: The three carbons of the thiazole ring will have distinct chemical shifts. The carbon attached to the difluoromethyl group (C4) will show a characteristic splitting pattern due to coupling with the fluorine atoms.
-
Difluoromethyl Carbon (-CHF₂): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
-
Methyl Carbon (-CH₃): This carbon will appear as a singlet in the upfield region, typically around 15-25 ppm.
¹⁹F NMR Spectroscopy:
Fluorine NMR is crucial for confirming the presence and environment of the difluoromethyl group.
-
The two fluorine atoms of the -CHF₂ group are chemically equivalent and will appear as a doublet due to coupling with the single proton (¹JFH). The chemical shift of fluorine is highly sensitive to its electronic environment.
Expected NMR Data Summary:
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key Couplings |
| -COOH | 10.0 - 13.0 (broad s) | 160 - 175 | N/A | |
| -CHF₂ | 6.5 - 7.5 (t) | 110 - 120 (t) | Specific to reference | ¹JHF, ¹JCF |
| -CH₃ | 2.5 - 3.0 (s) | 15 - 25 | N/A | |
| Thiazole-C2 | N/A | ~160-170 | N/A | |
| Thiazole-C4 | N/A | ~140-150 (t) | N/A | ²JCF |
| Thiazole-C5 | N/A | ~115-125 | N/A |
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Ionization Techniques: Electrospray ionization (ESI) is a suitable technique for this polar, acidic compound.[5] In negative ion mode, the deprotonated molecule [M-H]⁻ would be the most prominent ion.
Expected Molecular Ions:
-
[M-H]⁻ (Negative ESI): For C₆H₄F₂NO₂S, the expected m/z would be approximately 192.99.
-
[M+H]⁺ (Positive ESI): The expected m/z would be approximately 194.00.
Fragmentation Pattern: The fragmentation of thiazole derivatives in mass spectrometry is often characterized by the cleavage of the ring and the loss of small neutral molecules.[6] For this compound, key fragmentation pathways could include the loss of CO₂ from the carboxylic acid, followed by further fragmentation of the thiazole ring.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
C. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[4]
-
C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.
-
C=N and C=C Stretches (Thiazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
IV. Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
In the crystal of the trifluoromethyl analog, molecules are linked by O-H···N and C-H···O hydrogen bonds, forming chains. It is highly probable that the difluoromethyl compound would exhibit similar hydrogen bonding patterns, with the carboxylic acid proton forming a hydrogen bond with the nitrogen atom of an adjacent thiazole ring.
Key Crystallographic Parameters for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.961 |
| b (Å) | 15.682 |
| c (Å) | 10.632 |
| β (°) | 90.35 |
| V (ų) | 827.1 |
| Z | 4 |
Workflow for Single-Crystal X-ray Diffraction:
Caption: A simplified workflow for X-ray crystallographic analysis.
V. Conclusion and Future Perspectives
The structural analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework in solution, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy offers a rapid means of identifying key functional groups, and single-crystal X-ray diffraction provides unparalleled detail of the solid-state structure.
For researchers in drug discovery, a thorough understanding of these analytical methodologies is paramount for ensuring the identity, purity, and structural integrity of novel chemical entities. The insights gained from such analyses are critical for establishing structure-activity relationships and for guiding the optimization of lead compounds. While this guide provides a comprehensive theoretical framework, the acquisition of direct experimental data for the title compound will be invaluable for its continued development as a potential therapeutic agent.
VI. References
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies.
-
Quan, G., Luo, A., Cheng, W., & Xu, J. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500.
-
2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID Chemical Properties,Uses,Production. (2025). ChemicalBook.
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4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid. PubChem.
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Barreiro, G., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3328.
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid. TCI Chemicals.
-
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. ChemicalBook.
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2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich.
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Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.
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2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid wiki. Guidechem.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
-
Wang, F., et al. (2022). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 144(1), 435–444.
-
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich.
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339–343.
-
2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. ResearchGate.
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
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A Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid: A Predictive Analysis
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of many vital molecules. Among these, thiazole derivatives are of paramount importance due to their wide range of pharmacological activities. 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a key synthetic intermediate, with its unique combination of a carboxylic acid handle, a stable thiazole core, and a difluoromethyl group—a feature known to modulate metabolic stability and binding affinity.
This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this molecule. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide based on established spectroscopic principles and data from closely-related structural analogs, particularly its trifluoromethyl counterpart.[1][2][3] The methodologies and interpretations herein are designed for researchers, scientists, and drug development professionals, providing not just data, but the strategic reasoning behind the analytical choices, ensuring a self-validating approach to structural confirmation.
Molecular Structure and Analytical Workflow
A robust analytical strategy is crucial for the unambiguous structural elucidation of a novel or target compound. The workflow outlined below integrates multiple spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. This integrated approach ensures that the final structural assignment is supported by a confluence of evidence.
Figure 1: Integrated workflow for the synthesis and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are indispensable.
Expert Rationale & Protocol
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and more importantly, its low proton exchange rate at room temperature allows for the observation of the acidic carboxylic proton (–COOH), which might be lost or broadened significantly in solvents like D₂O or methanol-d₄.[4][5]
-
Broadband Decoupling: For ¹³C NMR, a proton-decoupled experiment is standard. This technique irradiates the entire proton frequency range, causing the collapse of all ¹³C-¹H splitting and a significant signal enhancement via the Nuclear Overhauser Effect (NOE), dramatically reducing acquisition time and simplifying the spectrum to single lines for each unique carbon atom.[6]
Step-by-Step Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the purified solid and dissolve it in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Obtain a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Predicted Spectral Data & Interpretation
The molecular structure with atom numbering for NMR assignment is shown below.
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NMR spectrum of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound is a critical intermediate in the synthesis of agrochemicals, notably fungicides like thifluzamide.[1] Accurate structural confirmation and purity assessment are paramount, and multinuclear NMR spectroscopy serves as the definitive analytical tool for this purpose. This document offers a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, explains the underlying principles governing the spectral features, and provides a robust experimental protocol for data acquisition. The guide is intended to equip researchers with the necessary expertise to confidently identify and characterize this molecule and its analogues.
Introduction
The Significance of this compound
This compound is a key heterocyclic building block in modern synthetic chemistry. Its structure, incorporating a thiazole core, a methyl group, a carboxylic acid, and a difluoromethyl moiety, makes it a precursor for complex molecules with significant biological activity. Specifically, it is the central intermediate for the synthesis of thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide used to control a wide range of fungal diseases in agriculture.[1] The presence of the difluoromethyl group is crucial, as fluorine substitution is a widely employed strategy in drug and agrochemical design to modulate metabolic stability, binding affinity, and bioavailability.[2]
The Role of Multinuclear NMR in Structural Elucidation
For fluorinated organic molecules, a multi-faceted NMR approach is not just beneficial but essential for unambiguous structure determination.[3][4] While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR offers unique advantages:
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H for NMR detection.[5][6]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, providing excellent signal dispersion and minimizing peak overlap, even in complex molecules.[2][6]
-
Lack of Background Signal: The absence of endogenous fluorine in most biological and synthetic systems means that ¹⁹F NMR spectra are free from background interference.[3]
-
Profound Coupling Information: Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C) provides invaluable connectivity data that solidifies structural assignments.[6]
This guide will leverage the combined power of ¹H, ¹³C, and ¹⁹F NMR to build a complete spectral portrait of the title compound.
Predicted NMR Spectral Analysis
The following sections detail the predicted NMR spectra based on established principles of chemical shifts and spin-spin coupling constants observed in related thiazole and difluoromethyl-containing structures.
¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
-
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and is anticipated to appear as a broad singlet in the δ 10.0–13.0 ppm range. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding dynamics.[7] This signal will disappear upon the addition of a few drops of D₂O to the NMR sample, a classic test for exchangeable protons.
-
Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is directly attached to a carbon bearing two highly electronegative fluorine atoms, leading to significant deshielding. It is expected to resonate as a triplet (t) in the range of δ 6.8–7.5 ppm . This triplet multiplicity arises from coupling to the two equivalent ¹⁹F nuclei (n=2, according to the n+1 rule). The geminal proton-fluorine coupling constant (²J_HF ) is characteristically large, predicted to be between 55 and 60 Hz .[8][9]
-
Methyl Protons (-CH₃): The protons of the methyl group at the C2 position of the thiazole ring will appear as a sharp singlet (s) . Its expected chemical shift is in the region of δ 2.6–2.8 ppm , consistent with a methyl group attached to an aromatic heterocyclic system.[10]
Table 1: Predicted ¹H NMR Data
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |
| -CHF₂ | 6.8 - 7.5 | triplet (t) | ²J_HF ≈ 55 - 60 |
| -CH₃ | 2.6 - 2.8 | singlet (s) | N/A |
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals. The signals for carbons bearing fluorine atoms will exhibit characteristic splitting due to C-F coupling.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon is the most deshielded and will appear in the δ 160–165 ppm range.[11]
-
Thiazole Ring Carbons (C2, C4, C5):
-
C2: This carbon, bonded to nitrogen and sulfur and bearing the methyl group, is expected at δ 165–170 ppm .[12]
-
C4: Attached to the electron-withdrawing difluoromethyl group, this carbon will be significantly deshielded. It is predicted to appear as a triplet (t) due to two-bond coupling with the two fluorine atoms (²J_CF ). The expected chemical shift is around δ 145–150 ppm with a coupling constant of approximately 30-40 Hz .[13]
-
C5: This carbon, bearing the carboxylic acid group, is expected to resonate around δ 120–125 ppm .
-
-
Difluoromethyl Carbon (-CHF₂): This carbon will be observed as a prominent triplet (t) due to the large one-bond coupling to the two directly attached fluorine atoms (¹J_CF ). It is expected in the range of δ 110–115 ppm , with a ¹J_CF value of 270–280 Hz .[8]
-
Methyl Carbon (-CH₃): This will be the most shielded carbon, appearing upfield around δ 18–22 ppm .
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| -C OOH | 160 - 165 | singlet | N/A |
| C 2-CH₃ | 165 - 170 | singlet | N/A |
| C 4-CHF₂ | 145 - 150 | triplet (t) | ²J_CF ≈ 30 - 40 |
| C 5-COOH | 120 - 125 | singlet | N/A |
| -C HF₂ | 110 - 115 | triplet (t) | ¹J_CF ≈ 270 - 280 |
| -C H₃ | 18 - 22 | singlet | N/A |
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides direct and unambiguous confirmation of the difluoromethyl group.
-
Difluoromethyl Fluorines (-CHF₂): A single resonance is expected for the two magnetically equivalent fluorine atoms. This signal will appear as a doublet (d) due to the geminal coupling with the single proton (²J_FH ). The coupling constant will be identical to that observed in the ¹H NMR spectrum, approximately 55–60 Hz . The chemical shift, relative to CFCl₃ as an external standard, is predicted to be in the range of δ -90 to -110 ppm .[8][9]
Table 3: Predicted ¹⁹F NMR Data
| Functional Group | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |
|---|
| -CHF₂ | -90 to -110 | doublet (d) | ²J_FH ≈ 55 - 60 |
Experimental Methodology for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation Protocol
-
Weighing: Accurately weigh 10–15 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the carboxylic acid and allows for clear observation of the acidic OH proton. Alternatively, Methanol-d₄ can be used.
-
Dissolution: Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Confirmation (Optional): To confirm the assignment of the carboxylic acid proton, a second sample can be prepared, and one drop of D₂O can be added after an initial spectrum is acquired.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.
Table 4: Suggested NMR Acquisition Parameters (400 MHz)
| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |
|---|---|---|---|
| Pulse Program | zg30 | zgpg30 | zg |
| Spectral Width | 20 ppm (8000 Hz) | 240 ppm (24155 Hz) | 200 ppm (75250 Hz) |
| Acquisition Time | ~2.0 s | ~1.4 s | ~1.1 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 | 32 |
| Temperature | 298 K | 298 K | 298 K |
Data Acquisition and Analysis Workflow
The logical flow from sample to final structure confirmation is a critical, self-validating process.
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An In-Depth Technical Guide to the Mass Spectrometry of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Introduction
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic carboxylic acid of significant interest in pharmaceutical and agrochemical research. Its structural motifs, including the thiazole core, a difluoromethyl group, and a carboxylic acid moiety, contribute to its unique physicochemical properties and potential biological activity. Accurate and robust analytical methods are paramount for its characterization, quantification in complex matrices, and for elucidating its metabolic fate.[1][2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[3][4][5]
This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental choices, from sample preparation and ionization source selection to the interpretation of fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods for this and structurally related compounds.[6][7]
Chemical and Physical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C6H5F2NO2S | Inferred |
| Molecular Weight | 193.17 g/mol | Inferred |
| Appearance | Likely a white to off-white crystalline solid | [8] |
| Solubility | Limited solubility in water; moderate solubility in polar organic solvents like methanol, acetonitrile, and DMSO. | [8][9] |
| Stability | Generally stable under ambient conditions. | [8] |
These properties are crucial in designing the analytical workflow, particularly for sample preparation and chromatographic separation. The carboxylic acid moiety suggests that the compound's solubility will be pH-dependent.
Experimental Workflow: A Conceptual Overview
The successful mass spectrometric analysis of any small molecule hinges on a well-designed and optimized workflow. The following diagram illustrates the key stages in the analysis of this compound.
Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.
Detailed Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte from a complex biological matrix, remove interfering substances, and prepare it in a solvent compatible with the LC-MS/MS system.[3] For this compound, a protein precipitation method is often a good starting point due to its simplicity and effectiveness.
Protocol: Protein Precipitation
-
To 100 µL of biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for separating the analyte from endogenous components.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation of the carboxylic acid, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute the compound of interest while separating it from other matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
Mass Spectrometry
The choice of ionization source and optimization of MS parameters are critical for achieving high sensitivity and specificity.
Ionization Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules like carboxylic acids.[10] It is the recommended starting point for this compound. Analysis can be performed in both positive and negative ion modes.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[11][12][13] While ESI is likely to be more effective, APCI could be a viable alternative, especially if matrix effects are problematic in ESI.[14]
Optimized MS Parameters (Example for a Triple Quadrupole Instrument)
| Parameter | Setting (Positive Ion ESI) | Setting (Negative Ion ESI) | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Suitable for polar, ionizable analytes. |
| Polarity | Positive | Negative | The carboxylic acid can be deprotonated, and the thiazole nitrogen can be protonated. |
| Capillary Voltage | 3.5 kV | -3.0 kV | Optimizes the spray and ion generation. |
| Source Temperature | 150°C | 150°C | Assists in desolvation. |
| Desolvation Temperature | 400°C | 400°C | Ensures complete desolvation of ions. |
| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps to focus the ions into the mass spectrometer. |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr | Aids in solvent evaporation. |
| Collision Gas | Argon | Argon | An inert gas used for collision-induced dissociation (CID). |
Fragmentation Pattern Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective Multiple Reaction Monitoring (MRM) assays for quantification.[1][4] The fragmentation of this compound is predicted to be influenced by the carboxylic acid group, the difluoromethyl group, and the thiazole ring.
Predicted Fragmentation in Positive Ion Mode
In positive ion mode, the molecule will likely be protonated at the nitrogen atom of the thiazole ring, forming the precursor ion [M+H]+ with an m/z of 194.1.
Caption: Predicted fragmentation of [M+H]+ in positive ion mode.
-
Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 176.1.
-
Loss of the Carboxyl Group (COOH): This can occur as a neutral loss of formic acid (HCOOH) or through a more complex rearrangement, leading to a fragment at m/z 149.1.
-
Decarboxylation (Loss of CO₂): The loss of carbon dioxide is a characteristic fragmentation of protonated carboxylic acids, yielding a fragment at m/z 150.1.
Predicted Fragmentation in Negative Ion Mode
In negative ion mode, the carboxylic acid will deprotonate to form the precursor ion [M-H]⁻ with an m/z of 192.1.
Caption: Predicted fragmentation of [M-H]- in negative ion mode.
-
Decarboxylation (Loss of CO₂): This is the most common and often the most abundant fragment for deprotonated carboxylic acids, resulting in a fragment at m/z 148.1.[15] This would be the most likely transition to monitor for quantitative analysis in negative ion mode.
-
Loss of the Difluoromethyl Radical (CHF₂): Cleavage of the C-C bond between the thiazole ring and the difluoromethyl group could lead to a fragment at m/z 141.1.
Method Validation
A robust LC-MS/MS method requires thorough validation to ensure its reliability for the intended application.[6][16] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
The mass spectrometric analysis of this compound is a powerful and essential tool for its study in various scientific disciplines. By leveraging the principles of liquid chromatography and tandem mass spectrometry, highly sensitive and selective methods can be developed and validated. A thorough understanding of the compound's chemical properties, coupled with a systematic approach to method development and a logical interpretation of fragmentation data, will ensure the generation of high-quality, reliable, and defensible analytical results. This guide provides a foundational framework for researchers to build upon in their specific applications, from early-stage drug discovery to comprehensive metabolic profiling.
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Solubility Profile of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid: A Methodological and Predictive Guide
An In-Depth Technical Guide
Abstract
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical and agrochemical research, analogous to related structures used in the development of fungicides and kinase inhibitors.[1][2] The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this target compound. Due to the limited publicly available quantitative data for this specific molecule, this document leverages data from its close structural analog, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, as a predictive starting point.[1][3] It offers a detailed theoretical analysis of its structural attributes to rationalize solvent selection and presents robust, step-by-step protocols for both qualitative and quantitative solubility determination.
Introduction: Understanding the Molecule
Chemical Structure and Predicted Physicochemical Properties
This compound is a substituted thiazole, a class of heterocyclic compounds known for a wide range of biological activities. Its structure features several key functional groups that govern its physical and chemical properties:
-
Carboxylic Acid (-COOH): A polar, acidic group capable of acting as a hydrogen bond donor and acceptor. This group is expected to dominate its acidic properties and drive solubility in basic aqueous solutions and polar protic solvents.
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor.
-
Difluoromethyl Group (-CHF₂): An electron-withdrawing group that increases the acidity of the carboxylic acid proton and can participate in weak hydrogen bonding.
-
Methyl Group (-CH₃): A small, nonpolar alkyl group.
While specific experimental data for the difluoromethyl compound is scarce, data for the trifluoromethyl analog (CAS 117724-63-7) provides a valuable reference point.[3][4] This analog is a white to light yellow crystalline solid with a melting point of approximately 173-187°C and is known to be soluble in methanol.[3][4] It is reasonable to predict similar solid-state properties and a preference for polar organic solvents for the difluoromethyl target compound.
Significance in Research and Development
Thiazole carboxylic acid derivatives are crucial building blocks in medicinal chemistry and agrochemical synthesis. The trifluoromethyl analog, for instance, is used in the preparation of fungicidal mixtures.[2][3] The incorporation of fluorinated groups like difluoromethyl or trifluoromethyl often enhances metabolic stability and binding affinity, making these scaffolds highly valuable in drug design.[1] Understanding the solubility of these intermediates is paramount for optimizing reaction conditions, developing effective purification strategies (e.g., crystallization), and preparing stock solutions for screening and formulation.
Theoretical Solubility Profile and Solvent Selection
The principle of "like dissolves like" provides a foundational basis for predicting solubility. The molecule's combination of a polar carboxylic acid and a moderately polar heterocyclic ring, contrasted with its nonpolar methyl and fluorinated alkyl groups, suggests a nuanced solubility profile.
Predicting Solubility Based on Molecular Structure
The presence of the carboxylic acid group strongly indicates that solubility will be highest in polar solvents capable of hydrogen bonding. The difluoromethyl group, while less electronegative than a trifluoromethyl group, still imparts significant polarity. Based on these features, the compound is expected to exhibit:
-
Limited solubility in water due to the overall molecular size and the presence of nonpolar regions.[1]
-
Good solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with both the carboxylic acid and the thiazole nitrogen.
-
Moderate to good solubility in polar aprotic solvents (e.g., DMSO, acetonitrile, ethyl acetate), which can serve as hydrogen bond acceptors.[1]
-
Poor solubility in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups cannot be effectively solvated.
Recommended Solvents for Initial Screening
For a comprehensive evaluation, a panel of solvents representing different classes should be used. The rationale for their selection is detailed below.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Excellent hydrogen bond donors and acceptors, likely to be effective solvents based on analog data.[3] |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc) | Capable of dipole-dipole interactions and accepting hydrogen bonds. DMSO is a powerful, universal organic solvent.[1] |
| Nonpolar | Toluene, Heptane/Hexane | Establishes a baseline for poor solubility; useful for anti-solvent crystallization processes. |
| Aqueous (Basic) | 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH) | The carboxylic acid should be deprotonated to form a highly water-soluble carboxylate salt, confirming its acidic nature.[5][6] |
Protocol 1: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for accurately determining equilibrium solubility. The core principle is to saturate a solvent with the solute at a constant temperature and then measure the concentration of the dissolved compound in the supernatant.
Materials and Reagents
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Glass vials (e.g., 4 mL) with Teflon-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of the solid compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the slurries for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) in preliminary experiments.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the compound's concentration. The solubility is then calculated by factoring in the dilution factor.
Protocol 2: Rapid Qualitative Solubility Classification
For initial screening, a qualitative approach can efficiently classify the compound's solubility behavior. This method involves observing the dissolution of a small, fixed amount of solute in a fixed volume of solvent.[5][6][8]
Step-by-Step Procedure
-
Weigh approximately 25 mg of the compound into a small test tube or vial.[6]
-
Add the chosen solvent (e.g., water) in portions, up to a total of 0.75 mL.[5][6]
-
After each addition, shake the tube vigorously for 30-60 seconds.
-
Observe and record whether the solid dissolves completely.
-
Based on the outcome, proceed through the classification scheme outlined in the diagram below. The process helps determine if the compound is a strong acid, weak acid, base, or neutral compound.[5][8]
Visual Workflow for Solubility Classification
The following diagram illustrates the decision-making process for the qualitative solubility assessment.
Caption: Qualitative solubility classification workflow.
Data Application
The obtained solubility data is instrumental for various stages of development:
-
Process Chemistry: Selecting appropriate solvents for reactions and work-up procedures to ensure reactants remain in solution and to facilitate product isolation.
-
Crystallization: Identifying suitable solvent/anti-solvent systems for purification and isolation of the compound with high purity and desired crystal form.
-
Formulation Development: For agrochemicals or pharmaceuticals, choosing solvents or co-solvent systems that can deliver the active ingredient at the required concentration.
-
Preclinical Screening: Preparing stock solutions in solvents like DMSO for in vitro biological assays, where knowing the solubility limit is crucial to avoid compound precipitation.
Conclusion
While direct, quantitative solubility data for this compound is not widely published, a robust understanding of its likely behavior can be derived from its chemical structure and data from close analogs. Its acidic nature and polar functional groups suggest preferential solubility in polar organic solvents such as alcohols, DMSO, and acetonitrile. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to perform both rapid qualitative assessments and precise quantitative measurements. Following these standardized methods will generate reliable and reproducible data, enabling informed decision-making in the research and development pipeline.
References
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- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to Thiazole-5-Carboxylic Acid Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
Introduction
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is present in a wide array of pharmacologically active compounds, both of natural and synthetic origin.[1][3] Thiazole-5-carboxylic acid and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable diversity of biological activities. These activities span across various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][4] The versatility of the thiazole ring, coupled with the reactivity of the carboxylic acid group, allows for extensive structural modifications, making it a privileged scaffold in drug discovery and development.[5] This technical guide provides a comprehensive literature review on the synthesis, biological evaluation, and structure-activity relationships of thiazole-5-carboxylic acid derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
Core Synthetic Methodologies: The Hantzsch Thiazole Synthesis
A fundamental and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][8] The versatility and generally high yields of this method have made it a staple in the synthesis of a vast number of thiazole derivatives.[6][8]
The general mechanism involves an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]
Visualizing the Hantzsch Thiazole Synthesis Workflow
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Exemplary Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid
This protocol is a representative example adapted from the literature for the synthesis of a key intermediate in the development of novel anticancer agents.[4][9]
Step 1: Synthesis of the Thiazole Ester Intermediate
-
To a solution of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add the desired thiobenzamide derivative (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate intermediate (1.0 eq) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[4][9]
Biological Activities and Therapeutic Applications
The thiazole-5-carboxylic acid scaffold has been extensively explored for a variety of biological activities. The following sections will delve into the key therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity
The development of novel anticancer agents remains a critical area of research. Thiazole-5-carboxylic acid derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4][9][10][11]
Mechanism of Action: While the precise mechanisms vary depending on the specific derivative, some compounds have been shown to induce cell cycle arrest and apoptosis.[10][12] For instance, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been found to cause cell cycle arrest at the G0/G1 interphase.[10] Other derivatives have been designed as analogues of known anticancer drugs like Sunitinib, suggesting potential inhibition of receptor tyrosine kinases such as VEGFR2.[11]
Structure-Activity Relationship (SAR) Insights:
| Position of Substitution | Substituent | Impact on Anticancer Activity | Reference |
| 2-position (Aryl group) | 2-Chlorophenyl | High activity against HCT-8, A-549, and Bel7402 cell lines. | [4][9] |
| 5-position (Amide) | 4-Chloro-2-methylphenyl amido | Highest activity (48% inhibition) in a series of thiazole-5-carboxamides. | [4][9] |
| General | Trifluoromethyl group at C4 | Often incorporated in potent anticancer derivatives. | [4][9] |
| Hybrid Molecules | 5-Fluoro-2-oxindole moiety | Demonstrated high antitumor activity against a broad panel of cancer cell lines. | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazole-5-carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new and effective antimicrobial agents.[13] Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[13][14][15]
Mechanism of Action: The antimicrobial mechanisms of thiazole derivatives can be diverse. Some compounds are known to inhibit essential bacterial enzymes. For example, certain derivatives have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[14]
Structure-Activity Relationship (SAR) Insights:
| Position of Substitution | Substituent | Impact on Antimicrobial Activity | Reference |
| 2-position | Amino group | Often present in derivatives with significant antimicrobial activity. | [1] |
| 5-position | Carboxylate moiety | Can be modified to enhance solubility and pharmacokinetic properties. | [14] |
| Hybrid Molecules | Pyrazoline moiety | Thiazolyl-pyrazoline hybrids have shown potent and broad-spectrum antimicrobial activity. | [16] |
| General | Bisthiazole structures | Have demonstrated superior efficacy against various bacterial and mycobacterial strains. | [15] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test thiazole derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Antiviral Activity
Viral infections continue to pose a significant threat to global health.[17] Thiazole derivatives have been investigated for their potential to inhibit the replication of a wide range of viruses, including influenza, coronaviruses, hepatitis B and C, and HIV.[2][17]
Mechanism of Action: The antiviral mechanisms of thiazole derivatives are often virus-specific. For some viruses, they may act as inhibitors of key viral enzymes, such as proteases or polymerases. For instance, the clinically used anti-HIV drug Ritonavir contains a thiazole moiety and functions as a protease inhibitor.[2] Some thiazole C-nucleosides have been shown to inhibit purine nucleotide biosynthesis, thereby disrupting viral replication.[18]
Structure-Activity Relationship (SAR) Insights:
| Structural Feature | Impact on Antiviral Activity | Reference |
| C-Nucleoside analogues | Inhibition of guanine nucleotide biosynthesis correlated with antiviral activity. | [18] |
| Oxalamide linkage | Derivatives with this linker showed activity against HIV. | [2] |
| Broad patent literature | Highlights diverse structures with activity against numerous viruses. | [17] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous chronic diseases.[19] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[19][20][21]
Mechanism of Action: A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the arachidonic acid pathway that produces pro-inflammatory prostaglandins and leukotrienes.[19][21]
Visualizing the Role of Thiazole Derivatives in the Arachidonic Acid Pathway
Caption: Inhibition of COX and LOX enzymes by thiazole derivatives.
Structure-Activity Relationship (SAR) Insights:
| Position of Substitution | Substituent | Impact on Anti-inflammatory Activity | Reference |
| 2-position (Amide) | Substituted acetanilide | Considered an important prerequisite for anti-inflammatory activity. | [19] |
| 4,5-position | Diaryl substitution | 5,6-diarylimidazo[2.1-b]thiazole derivatives are potent and selective COX-2 inhibitors. | [21] |
| General | Diphenylthiazole-amino acid conjugates | Showed excellent in vivo anti-inflammatory properties. | [19] |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the synthesis and diverse biological activities of thiazole-5-carboxylic acid derivatives. The Hantzsch synthesis remains a cornerstone for accessing this important chemical scaffold. The broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscores the therapeutic potential of this class of compounds.
Future research in this area should continue to focus on the design and synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action will be crucial for their clinical development. Furthermore, the exploration of novel drug delivery systems for these compounds could enhance their therapeutic efficacy and reduce potential side effects. The versatility of the thiazole-5-carboxylic acid core ensures that it will remain a fertile ground for the discovery of new and effective therapeutic agents for years to come.
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The Ascendant Role of Fluorinated Thiazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synergy of Fluorine and the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its versatile binding capabilities and biosynthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents.[2] In parallel, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[3]
This technical guide delves into the confluence of these two powerful motifs: the biological activities of fluorinated thiazole compounds. By examining their anticancer, antimicrobial, and anti-inflammatory properties, we will explore the causal relationships behind their enhanced efficacy and the experimental methodologies used to validate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation therapeutics.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[4][5] The introduction of fluorine can enhance their ability to inhibit critical signaling pathways involved in tumor growth, proliferation, and survival.
A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant number of fluorinated thiazoles exert their anticancer effects by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Fluorinated thiazoles can act as potent inhibitors of key kinases within this cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
dot
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated thiazoles have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains. [8]The presence of fluorine can enhance the compound's ability to penetrate microbial cell walls and inhibit essential enzymatic processes.
A. Structure-Activity Relationship (SAR) in Antimicrobial Thiazoles
SAR studies have revealed key structural features that contribute to the antimicrobial potency of fluorinated thiazoles. For instance, the position and nature of the fluorine substituent on the thiazole ring, as well as the presence of other functional groups, can significantly impact the compound's minimum inhibitory concentration (MIC). [9]Generally, electron-withdrawing groups, such as fluorine, on the phenyl ring attached to the thiazole core enhance antimicrobial activity. [8]
B. Quantitative Analysis of Antimicrobial Activity
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism. This quantitative measure provides valuable information for assessing the efficacy of new compounds.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| FT-B1 | Staphylococcus aureus | 8-16 | [10] |
| FT-B2 | Escherichia coli | 16-32 | [10] |
| FT-B3 | Candida albicans | 32 | [10] |
| FT-B4 | Pseudomonas aeruginosa | 15.62 | [9] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standardized procedure for determining the MIC of fluorinated thiazole compounds.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluorinated thiazole compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the appropriate final concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
III. Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. Fluorinated thiazoles have shown promise as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.
A. Mechanism of Action: Inhibition of p38 MAPK Signaling
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [11][12]Fluorinated thiazoles can effectively inhibit p38 MAPK, thereby suppressing the downstream inflammatory cascade. [13] dot
Caption: p38 MAPK Signaling Pathway in Inflammation.
B. Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of fluorinated thiazoles can be assessed by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for quantifying nitrite, a stable product of NO.
| Compound ID | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| FT-C1 | RAW 264.7 | 15.2 | [14] |
| FT-C2 | J774A.1 | 12.8 | [2] |
| FT-C3 | Peritoneal Macrophages | 9.5 | [13] |
C. Experimental Protocol: Nitric Oxide Production Assay
This protocol outlines the procedure for evaluating the anti-inflammatory activity of fluorinated thiazole compounds by measuring their effect on NO production.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated thiazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.
IV. The Role of Fluorine in Modulating ADME Properties
Beyond enhancing biological activity, the incorporation of fluorine can significantly improve the pharmacokinetic profile of thiazole derivatives. Fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the compound's half-life. [3]Furthermore, the strategic placement of fluorine can modulate a compound's lipophilicity, which is a critical factor for oral bioavailability and membrane permeability. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, making fluorinated thiazoles more viable as drug candidates. [3]
Conclusion and Future Perspectives
Fluorinated thiazole compounds represent a highly promising and versatile class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the power of strategic fluorine incorporation in drug design. The ability of fluorine to enhance target engagement, improve metabolic stability, and fine-tune pharmacokinetic properties provides a compelling rationale for their continued exploration.
Future research in this field should focus on elucidating the precise molecular mechanisms of action for a wider range of fluorinated thiazoles, expanding the scope of biological targets, and optimizing their ADME profiles through systematic structure-activity and structure-property relationship studies. The continued development of novel synthetic methodologies for the regioselective fluorination of the thiazole scaffold will further empower medicinal chemists to create a new generation of highly effective and safe therapeutic agents.
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Discovery and history of 2-methyl-4-(trifluoromethyl)thiazole synthesis
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Methyl-4-(trifluoromethyl)thiazole
Abstract
The introduction of fluorinated moieties, particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research.[1] The 2-methyl-4-(trifluoromethyl)thiazole core is a privileged structure, most notably serving as the critical building block for the highly effective thiazole amide fungicide, Thifluzamide.[2][3] This guide provides a comprehensive overview of the historical development and synthetic evolution of this vital chemical entity. We will trace its synthesis from foundational applications of the classic Hantzsch thiazole reaction to the highly optimized, one-pot industrial processes developed to meet commercial demand. This narrative emphasizes the chemical reasoning behind methodological improvements, focusing on the challenges of yield, purity, and process efficiency that have driven innovation in the field.
Introduction: The Significance of a Trifluoromethylated Thiazole
Thiazoles are a class of aromatic five-membered heterocycles containing sulfur and nitrogen that are integral to numerous biologically active molecules, including the essential vitamin B1 (thiamin) and a multitude of pharmaceutical drugs.[4][5][6] The strategic incorporation of a trifluoromethyl group onto this ring system imparts unique physicochemical properties. The high electronegativity and lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making it a highly sought-after functional group in drug and pesticide design.[1][7]
The primary subject of this guide, 2-methyl-4-(trifluoromethyl)thiazole, and its immediate precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, exemplify this principle. The carboxylic acid derivative is the key intermediate in the synthesis of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide used to control a wide range of fungal diseases in crops.[2][3] The journey of its synthesis is a case study in process chemistry, illustrating the refinement of a classic named reaction into a robust, large-scale manufacturing process.
Foundational Chemistry: The Hantzsch Thiazole Synthesis
The cornerstone of nearly all synthetic routes to this target molecule is the Hantzsch thiazole synthesis, a classic condensation reaction first reported in the late 19th century.[8][9] The reaction forms the thiazole ring by condensing an α-haloketone with a thioamide.[9]
For the synthesis of the 2-methyl-4-(trifluoromethyl)thiazole core, the key reactants are:
-
Thioacetamide (CH₃CSNH₂): This reagent provides the C2-methyl group and the nitrogen and sulfur atoms required for the heterocycle.
-
A Halogenated 4,4,4-Trifluoroacetoacetate Derivative: This component serves as the α-haloketone equivalent and is the source of the C4-trifluoromethyl group.
The general pathway begins with the halogenation of a β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, to create the reactive α-halo intermediate. This intermediate then undergoes cyclization with thioacetamide.
Caption: A streamlined one-pot synthesis workflow.
Experimental Protocol:
-
Step 1: Chlorination
-
Charge a suitable reactor with ethyl 4,4,4-trifluoroacetoacetate.
-
Cool the reactor and slowly add sulfuryl chloride dropwise while maintaining a low temperature to control the exothermic reaction and prevent byproduct formation.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature to ensure the reaction goes to completion.
-
The resulting crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate is used directly in the next step without purification.
-
-
Step 2: Cyclization
-
To the crude product from Step 1, add absolute ethanol followed by thioacetamide.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress can be monitored by a suitable analytical technique (e.g., HPLC).
-
This step forms the ethyl ester of the target molecule, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, in solution.
-
-
Step 3: Hydrolysis
-
Step 4: Acidification and Isolation
-
Cool the remaining aqueous solution and dilute it with water.
-
Slowly add concentrated hydrochloric acid to the mixture until the pH is ≤ 2. [2] 3. The product, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, will precipitate as a solid.
-
The solid is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum to yield the final product as an off-white powder. [10]
-
Conclusion
The synthetic history of 2-methyl-4-(trifluoromethyl)thiazole is a compelling example of chemical process optimization. It showcases the journey from a classic, mechanistically elegant but practically inefficient laboratory synthesis to a sophisticated, high-throughput industrial process. By systematically addressing challenges related to reaction control, solvent choice, and process logistics, chemists have transformed the Hantzsch thiazole synthesis into a powerful tool for producing this key agrochemical intermediate. The resulting one-pot methodologies not only deliver high yields and purity but also align with the principles of green chemistry by minimizing waste and improving operational efficiency. This continuous refinement ensures the reliable and cost-effective supply of a building block that is critical to modern agriculture and holds potential for future applications in drug discovery.
References
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(18), 3327. [Link]
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Request PDF. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Kou, K. G. M., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
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Khan, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(17), 3979. [Link]
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Postovoy, P. D. A., et al. (2023). Synthetic Strategies to Access Fluorinated Azoles. Molecules, 28(22), 7527. [Link]
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Beier, P. (2014). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry, 37, 1-37. [Link]
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
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Benhida, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1569. [Link]
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Sosnovskikh, V. Y., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences, 23(23), 14619. [Link]
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Wang, Z., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(8), 13610-13623. [Link]
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Du, S., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1013977. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Abstract: This document provides a detailed protocol for the synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid, a valuable fluorinated building block for pharmaceutical and agrochemical research. While direct literature for this specific difluoromethyl derivative is limited, a robust and efficient synthetic route has been developed by adapting the well-established Hantzsch thiazole synthesis protocol used for its trifluoromethyl analog. This guide offers a complete, step-by-step methodology, explains the chemical principles behind the protocol, and provides practical insights for researchers in organic synthesis and drug development.
Introduction and Scientific Context
Fluorinated functional groups are integral to modern medicine and crop science, with over 20% of all pharmaceuticals containing fluorine.[1] The difluoromethyl group (CHF₂) in particular is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, lipophilicity, and binding affinity. This compound represents a key intermediate, combining the versatile thiazole core with the beneficial properties of the difluoromethyl moiety. Thiazole rings are themselves a privileged scaffold found in numerous approved drugs.
This guide details a reliable three-step synthesis beginning from the commercially available starting material, ethyl 4,4-difluoroacetoacetate. The core of this synthesis is the Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole heterocycle.[2][3][4]
Overall Synthetic Strategy
The synthesis is logically structured in three distinct stages, starting from a difluorinated β-ketoester. This approach is adapted from numerous established procedures for the analogous trifluoromethyl compound.[5][6][7]
-
α-Halogenation: The first step involves the selective chlorination of ethyl 4,4-difluoroacetoacetate at the C2 (α) position. This creates the α-haloketoester, a critical precursor for the subsequent cyclization.
-
Hantzsch Thiazole Cyclization: The chlorinated intermediate is then reacted with thioacetamide. This reaction proceeds via an initial S-alkylation followed by intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.
-
Ester Hydrolysis (Saponification): The final step is the conversion of the ethyl ester to the desired carboxylic acid using basic hydrolysis, followed by acidic workup to protonate the carboxylate salt.
Overall Reaction Scheme
Figure 1: Proposed synthetic route for the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of Ethyl 2-chloro-4,4-difluoroacetoacetate
Expertise & Causality: This step activates the α-carbon for nucleophilic attack. Sulfuryl chloride is an effective and common chlorinating agent for β-ketoesters. The reaction is often performed without a solvent or in a non-reactive solvent like dichloromethane. A slight excess of the chlorinating agent ensures full conversion of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 4,4-difluoroacetoacetate | 1.0 | 166.12 | (e.g., 25.0 g, 0.15 mol) |
| Sulfuryl Chloride (SO₂Cl₂) | 1.05 | 134.97 | (e.g., 21.3 g, 0.158 mol) |
Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add ethyl 4,4-difluoroacetoacetate (1.0 eq).
-
Begin stirring and cool the flask in an ice bath to 0-5 °C.
-
Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 12-18 hours. Monitor the reaction for completion (disappearance of starting material) by TLC or GC.
-
Upon completion, gently heat the mixture to 50-60 °C under a slow stream of nitrogen or argon to drive off residual HCl and SO₂.
-
The resulting crude ethyl 2-chloro-4,4-difluoroacetoacetate is typically a pale yellow oil and can be used in the next step without further purification. For higher purity, vacuum distillation can be performed.
Step 2: Synthesis of Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate
Expertise & Causality: This is the key ring-forming step. Thioacetamide serves as the source for both the sulfur atom and the C2-methyl-nitrogen fragment of the thiazole. The reaction is typically conducted in a polar protic solvent like ethanol and heated to reflux to overcome the activation energy for cyclization and subsequent dehydration.[6] This one-pot cyclization is a hallmark of the Hantzsch synthesis.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Crude Ethyl 2-chloro-4,4-difluoroacetoacetate | 1.0 | 200.57 | (from Step 1, ~0.15 mol) |
| Thioacetamide | 1.05 | 75.13 | (e.g., 11.8 g, 0.158 mol) |
| Absolute Ethanol | - | 46.07 | (e.g., 250 mL) |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude ethyl 2-chloro-4,4-difluoroacetoacetate (1.0 eq) in absolute ethanol.
-
Add thioacetamide (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Maintain reflux for 8-12 hours. The reaction can be monitored by TLC until the starting chloro-ester is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The solvent (ethanol) can be removed under reduced pressure using a rotary evaporator. The resulting residue contains the crude ethyl ester, which can be carried forward directly or purified.
-
For purification, the residue can be dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Step 3: Synthesis of this compound
Expertise & Causality: Saponification is a standard method for hydrolyzing esters. An aqueous solution of a strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. Heating accelerates the reaction. The final, crucial step is acidification. The carboxylate salt is insoluble in organic solvents but the protonated carboxylic acid is, allowing for its extraction and isolation. The pH must be adjusted to be sufficiently acidic (pH < 2) to ensure complete protonation.[5]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Crude Ethyl Ester | 1.0 | 221.20 | (from Step 2, ~0.15 mol) |
| Sodium Hydroxide (NaOH) | 2.5 | 40.00 | (e.g., 15.0 g, 0.375 mol) |
| Water | - | 18.02 | (e.g., 150 mL) |
| Concentrated HCl (37%) | - | 36.46 | (To adjust pH to ~1-2) |
Protocol:
-
To the flask containing the crude ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate, add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to 60-70 °C with stirring for 2-4 hours. Monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring to acidify the mixture to a pH of 1-2. A solid precipitate of the carboxylic acid should form.
-
Stir the cold slurry for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product is typically an off-white to pale yellow solid.
Trustworthiness & Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC. The melting point should also be determined and recorded.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
References
- US Patent US5880288A.
- Chinese Patent CN104672168B. A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
- Chinese Patent CN103145639B. The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
- Chinese Patent CN102206155A.
-
J. Med. Chem. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
-
European Patent EP0650963A1. Improved process for the preparation of 2-methylthiazole-5-carboxylates. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
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One-pot synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Application Note & Protocol
One-Pot Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Streamlined Approach for a Key Agrochemical Intermediate
Introduction
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is a vital heterocyclic building block in the synthesis of modern agrochemicals and pharmaceuticals.[1] Its structure, featuring a trifluoromethyl (CF₃) group, imparts enhanced metabolic stability and lipophilicity to target molecules, making it a highly desirable scaffold.[1] This compound is most notably the key intermediate in the industrial production of the potent fungicide, thifluzamide.[2][3][4]
Traditionally, the synthesis of this molecule involves a multi-step process based on the classic Hantzsch thiazole synthesis, often requiring the isolation and purification of intermediates.[1][5] Such procedures can be time-consuming, resource-intensive, and may result in lower overall yields. This application note details a highly efficient, high-yield, one-pot synthesis protocol that proceeds through three sequential reactions—chlorination, cyclization, and hydrolysis—without the need for intermediate isolation.[3][6] This streamlined method is robust, scalable, and well-suited for both research and industrial production environments.
Reaction Principle and Mechanism
The one-pot synthesis consolidates three distinct chemical transformations into a single, continuous process. The reaction begins with ethyl 4,4,4-trifluoroacetoacetate as the starting material and culminates in the precipitation of the final carboxylic acid product.
-
α-Chlorination: The process initiates with the electrophilic chlorination of ethyl 4,4,4-trifluoroacetoacetate at the α-position using sulfuryl chloride (SO₂Cl₂). This step generates the reactive α-halo carbonyl intermediate, ethyl 2-chloro-4,4,4-trifluoroacetoacetate, in situ.[3][7]
-
Hantzsch Thiazole Cyclization: The crude chlorinated intermediate is then reacted with thioacetamide. In this key ring-forming step, the sulfur atom of thioacetamide acts as a nucleophile, attacking the chlorinated carbon. This is followed by an intramolecular condensation between the thioamide's nitrogen and a ketone carbonyl, and subsequent dehydration to form the stable, aromatic 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate ester.[1][5][8]
-
Saponification and Acidification: Finally, the ethyl ester is hydrolyzed under basic conditions using sodium hydroxide to yield the sodium carboxylate salt. The reaction is then terminated, and the final product is precipitated by acidifying the aqueous solution with hydrochloric acid, which protonates the carboxylate.[3][9][10]
The overall transformation is depicted below.
Caption: Overall one-pot reaction scheme.
Materials and Equipment
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Recommended Purity |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | ≥98% |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | ≥99% |
| Thioacetamide | 62-55-5 | 75.13 | ≥99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.8% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (w/w) |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
-
1 L three-necked, round-bottom flask
-
Mechanical stirrer with paddle
-
Thermometer or thermocouple probe
-
250 mL pressure-equalizing dropping funnel
-
Reflux condenser
-
Heating mantle with temperature controller
-
Ice-water bath
-
Büchner funnel and vacuum flask for filtration
-
Vacuum oven for drying
Detailed Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Sulfuryl chloride is highly corrosive and reacts violently with water. Thioacetamide is a suspected carcinogen. Concentrated HCl and NaOH are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Caption: Step-by-step experimental workflow diagram.
Step 1: In-situ Chlorination
-
Assemble the reaction apparatus (flask, stirrer, condenser, dropping funnel, thermometer) in a fume hood. Ensure all glassware is dry.
-
Charge the 1 L flask with 184.1 g (1.0 mol) of ethyl 4,4,4-trifluoroacetoacetate.
-
Begin stirring and cool the flask in an ice-water bath to an internal temperature of 10-20°C.
-
Charge the dropping funnel with 148.5 g (1.1 mol) of sulfuryl chloride.
-
Add the sulfuryl chloride dropwise to the stirred solution over approximately 1 hour. The addition is exothermic; maintain the internal temperature below 50°C using the ice bath as needed.[7] Gas (SO₂ and HCl) will evolve and should be vented safely.
-
After the addition is complete, remove the ice bath and stir the mixture at 40-50°C for 1-2 hours until gas evolution ceases. The reaction mixture should be a clear, slightly yellow liquid.
Step 2: Hantzsch Thiazole Cyclization 7. Cool the reaction mixture to below 40°C. 8. Carefully add 400 mL of absolute ethanol to the flask. 9. Add 82.6 g (1.1 mol) of thioacetamide to the mixture in one portion. 10. Heat the reaction mixture to reflux (approximately 75-80°C) and maintain reflux for 3-4 hours. The solution will typically turn from yellow to a darker orange or brown color.
Step 3: Hydrolysis, Precipitation, and Isolation 11. After the reflux period, cool the reaction mixture to an internal temperature of 40°C. 12. Prepare a solution of 120 g (1.2 mol) of 40% (w/w) sodium hydroxide. Add this basic solution dropwise to the reaction flask, ensuring the internal temperature does not exceed 40°C.[4][9] 13. Once the NaOH addition is complete, heat the mixture back to reflux for 60 minutes to ensure complete saponification of the ester.[9] 14. Reconfigure the apparatus for distillation and distill off the ethanol until the vapor temperature rises, indicating most of the ethanol has been removed. 15. Allow the remaining mixture to cool to room temperature. Dilute it with 500 mL of deionized water. 16. While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 150 mL) until the pH of the solution is ≤ 2. A thick, white to off-white precipitate will form.[3][9] 17. Cool the slurry in an ice bath for 30 minutes to maximize precipitation. 18. Collect the solid product by vacuum filtration using a Büchner funnel. 19. Wash the filter cake with two portions of 10% hydrochloric acid (100 mL each) followed by two portions of cold deionized water (200 mL each).[9] 20. Dry the product in a vacuum oven at 50-60°C to a constant weight.
Expected Results and Data
| Parameter | Expected Value |
| Product Appearance | White to off-white crystalline solid[1][11] |
| Expected Yield | 190 - 200 g (90 - 94% overall)[3][6] |
| Purity (by HPLC) | >98.5%[3] |
| Melting Point | 170-175°C (Note: Some sources report ~70-73°C)[2][11] |
| Molecular Formula | C₆H₄F₃NO₂S[12] |
| Molecular Weight | 211.16 g/mol [12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield | Incomplete chlorination or cyclization. | Ensure dropwise addition and temperature control during chlorination. Confirm full reflux time for cyclization. |
| Product loss during workup. | Ensure pH is ≤ 2 for complete precipitation. Use cold water for washing to minimize solubility losses. | |
| Dark, Oily Product | Side reactions from excessive heat. | Maintain strict temperature control, especially during SO₂Cl₂ and NaOH addition. |
| Incomplete hydrolysis. | Ensure sufficient NaOH is used and the final reflux for hydrolysis is completed for the full duration. | |
| Product Fails to Precipitate | Insufficient acidification. | Add more concentrated HCl until pH is confirmed to be ≤ 2 with pH paper or a meter. |
Conclusion
This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. By combining the chlorination, cyclization, and hydrolysis steps into a single, uninterrupted process, this method offers significant advantages in terms of operational simplicity, reaction time, and overall yield.[3][6] The protocol is highly reproducible and scalable, making it an excellent choice for chemists in both academic and industrial settings who require efficient access to this valuable chemical intermediate.
References
-
ChemBK. (2024, April 9). 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazoles and Thioacetamide. Retrieved from [Link]
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National Institutes of Health. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. PMC. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Hantzsch Thiazole Synthesis for Fluorinated Derivatives: Application Notes and Protocols
Introduction: The Strategic Value of Fluorine in Thiazole-Based Drug Discovery
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of fluorine atoms or fluorine-containing moieties into these scaffolds has emerged as a powerful strategy to modulate their physicochemical and pharmacological profiles. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, lipophilicity, and binding affinity of the molecule to its biological target.[4][5][6][7] This often translates to improved potency and a more favorable pharmacokinetic profile compared to their non-fluorinated analogs.[4][5]
The Hantzsch thiazole synthesis, a classic and versatile condensation reaction first described by Arthur Hantzsch in 1887, remains a highly effective and widely employed method for the construction of the thiazole ring.[8][9] This reaction, which involves the condensation of an α-haloketone with a thioamide, is particularly amenable to the synthesis of fluorinated derivatives, allowing for the introduction of fluorine at various positions of the thiazole scaffold.[6][10] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing fluorinated thiazole derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The fundamental transformation in the Hantzsch synthesis is the reaction between an α-haloketone and a thioamide to yield a thiazole.[8][11] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack and culminates in a cyclization and dehydration sequence.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion in an SN2 reaction. This initial step forms an S-alkylated intermediate.
-
Tautomerization: The intermediate can undergo tautomerization.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This ring-closing step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate, leading to the formation of the aromatic thiazole ring.
This robust reaction is known for its high yields and the use of readily available starting materials.[11][12]
Diagram of the Hantzsch Thiazole Synthesis Mechanism
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Application Notes: Synthesis of Fluorinated Thiazole Derivatives
The introduction of fluorine can be achieved by utilizing either a fluorinated α-haloketone or a fluorinated thioamide as a precursor. The choice of starting material dictates the final position of the fluorine substituent on the thiazole ring.
Key Considerations for Fluorinated Analogs:
-
Starting Material Stability: Fluorinated thioamides can sometimes be less stable, particularly in acidic media, which may lead to lower yields.[9] Careful control of pH and reaction temperature is crucial.
-
Reaction Kinetics: The high electronegativity of fluorine can influence the reactivity of the starting materials. Electron-withdrawing fluorine groups on the α-haloketone can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step.
-
Catalysis: While many Hantzsch syntheses proceed without a catalyst, particularly when refluxing in a suitable solvent like ethanol, various catalysts can be employed to improve yields and reaction times, especially for less reactive substrates.[1][13] These include solid-supported acids like silica-supported tungstosilicic acid, which offer the advantage of being reusable and environmentally benign.[1]
-
One-Pot Procedures: For efficiency, multicomponent one-pot syntheses are highly desirable.[1][2][14] These protocols, where the α-haloketone, thioamide, and in some cases a third component like an aldehyde are combined in a single reaction vessel, streamline the synthetic process and are often more environmentally friendly.[1][2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative fluorinated thiazole derivatives.
Protocol 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole
This protocol details a classic Hantzsch synthesis using a fluorinated α-haloketone and thiourea.
Reaction Scheme:
α-Bromo-4-fluoroacetophenone + Thiourea → 2-Amino-4-(4-fluorophenyl)thiazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-4-fluoroacetophenone | 217.04 | 5.0 | 1.0 |
| Thiourea | 76.12 | 7.5 | 1.5 |
| Methanol | - | 5 mL | - |
| 5% Sodium Carbonate (aq) | - | 20 mL | - |
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromo-4-fluoroacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]
-
Add methanol (5 mL) to the vial.[11]
-
Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 60-70 °C) for 30-60 minutes.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.[11]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[11] This step neutralizes any hydrobromic acid formed during the reaction and helps to precipitate the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[11]
-
Wash the filter cake with cold water to remove any remaining salts.[11]
-
Dry the collected solid on a watch glass or in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Expected Outcome:
A solid product of 2-amino-4-(4-fluorophenyl)thiazole. The yield is typically high for this type of reaction.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[6][10]
Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the synthesis of 2-amino-4-(4-fluorophenyl)thiazole.
Protocol 2: One-Pot Synthesis of 2-(Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol describes a one-pot, three-component synthesis of more complex fluorinated thiazole derivatives, which often exhibit interesting biological activities.[6][10]
Reaction Scheme:
Substituted Thiosemicarbazone + 2-Bromo-4-fluoroacetophenone → 2-(Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl-substituted thiosemicarbazone | Varies | 1.0 | 1.0 |
| 2-Bromo-4-fluoroacetophenone | 217.04 | 1.0 | 1.0 |
| Absolute Ethanol | - | 10-15 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the respective aryl-substituted thiosemicarbazone (1.0 mmol) and 2-bromo-4-fluoroacetophenone (1.0 mmol) in absolute ethanol.[6][10]
-
Heat the reaction mixture to reflux and maintain for 4-5 hours.[6][10]
-
Monitor the progress of the reaction using TLC. The appearance of a single spot indicates the completion of the reaction.[10]
-
Once the reaction is complete, allow the mixture to cool to room temperature for about 30 minutes.[10]
-
A solid product should precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product thoroughly.
Expected Outcome:
The desired 2-(arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative in moderate to good yields (typically 60-80%).[6]
Characterization:
Confirm the structure of the synthesized compounds using FTIR, 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).[6][10] Characteristic signals in the 1H NMR will include the thiazole proton at C5, and in the 13C and 19F NMR, characteristic signals for the fluorinated phenyl ring will be observed.[6][10]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
In-Process Monitoring: The use of TLC is critical to track the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion and minimizing the formation of by-products.
-
Spectroscopic Confirmation: The comprehensive spectroscopic analysis (NMR, IR, MS) of the final product is non-negotiable. This provides unambiguous confirmation of the chemical structure and purity of the synthesized fluorinated thiazole. The presence of characteristic fluorine coupling in 13C and 19F NMR spectra serves as a definitive validation of successful fluorination.
-
Physical Properties: Measurement of physical properties such as melting point and comparison with literature values (if available) provides an additional layer of verification.
By adhering to these principles of in-process control and thorough final analysis, researchers can have high confidence in the identity and quality of their synthesized compounds, which is paramount for their use in subsequent biological screening and drug development efforts.
References
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]
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Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
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Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. SciSpace. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]
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synthesis of thiazoles. YouTube. Available at: [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available at: [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. Available at: [Link]
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A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Available at: [Link]
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The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. Available at: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Importance of Fluorine in Benzazole Compounds. PMC - NIH. Available at: [Link]
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Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. NIH. Available at: [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
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Application Notes & Protocols: Leveraging 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic Acid in Modern Drug Discovery
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid emerges as a scaffold of significant interest, synergistically combining two high-value pharmacophoric elements: the thiazole ring and the difluoromethyl group.
The thiazole ring is a well-established "privileged scaffold" in drug design.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in numerous natural products, such as Vitamin B1 (Thiamine), and a wide array of synthetic drugs, including the antiretroviral agent Ritonavir.[1][3] Its aromatic nature provides a rigid, planar core for molecular elaboration, while the heteroatoms offer key hydrogen bonding and coordination sites that can enhance interactions with biological targets.[2][4]
The difluoromethyl (CF₂H) group offers a sophisticated tool for fine-tuning the physicochemical properties of a lead compound.[5] It is often employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[5][6] The strong electron-withdrawing nature of the two fluorine atoms imparts unique characteristics:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂H group resistant to oxidative metabolism, which can extend a drug's half-life.[5][7]
-
Enhanced Lipophilicity: The CF₂H group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance bioavailability.[5][6]
-
Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the CF₂H moiety possesses an acidic proton capable of acting as a weak hydrogen bond donor, providing an additional point of interaction with target proteins to improve binding affinity and specificity.[5][8]
-
pKa Modulation: Its inductive effect can lower the pKa of nearby functional groups, influencing the pharmacokinetic profile of the parent molecule.[5]
The combination of these features in a single, synthetically versatile carboxylic acid makes this compound a powerful tool for constructing novel molecular entities with potentially superior drug-like properties. This guide provides detailed protocols for its application in common synthetic transformations.
Physicochemical Properties & Handling
A thorough understanding of the building block's properties is essential for safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₆H₅F₂NO₂S |
| Molecular Weight | 209.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); limited solubility in water. |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C. |
Safety & Handling:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Synthetic Applications: Protocols & Rationale
The carboxylic acid functionality is the primary handle for synthetic elaboration, most commonly through the formation of amide and ester bonds. Direct condensation with amines or alcohols is generally inefficient due to an unfavorable acid-base reaction.[9][10] Therefore, activation of the carboxylic acid is a required first step.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide coupling is one of the most frequently used reactions in drug discovery.[10][11] The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the presence of sensitive functional groups.
This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that rapidly forms an activated ester, minimizing side reactions.[9]
Causality Behind the Choices:
-
HATU: Chosen for its high reactivity and ability to overcome the challenges of coupling difficult substrates. It converts the carboxylic acid into a highly reactive OAt-active ester.
-
DIPEA (or TEA): A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
-
DMF/NMP: Polar aprotic solvents are used to ensure the solubility of all reactants and reagents.
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvation: Dissolve the acid in anhydrous dimethylformamide (DMF, ~0.1 M).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Activation: Cool the mixture to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This method is ideal for preparing bioconjugates or for use with substrates containing acid-sensitive functional groups. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that forms a reactive O-acylisourea intermediate.[12] The addition of HOBt (1-Hydroxybenzotriazole) minimizes side reactions, such as N-acylurea formation, and reduces the risk of racemization in chiral substrates.[11]
Causality Behind the Choices:
-
EDC: A mild activator. Its primary byproduct, a urea, is water-soluble, simplifying purification, especially in aqueous reactions.[12]
-
HOBt: Acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable but still reactive HOBt-ester, leading to cleaner reactions and higher yields.
-
DCM/DMF or Aqueous Buffer: This protocol is versatile and can be performed in standard organic solvents or in aqueous buffers for biological applications.
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or DMF (~0.1 M). Add HOBt (1.2 eq) followed by EDC (1.2 eq).
-
Stir: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated HOBt-ester.
-
Amine Coupling: Add the desired amine (1.1 eq) to the pre-activated mixture. If the amine is provided as a hydrochloride salt, add 1.0 eq of a base like DIPEA or triethylamine (TEA).
-
Reaction: Continue stirring at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Ester Formation via Fischer Esterification
The Fischer-Speier esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst.[13] The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent (in large excess) or by removing the water byproduct.[13][14]
Causality Behind the Choices:
-
Alcohol as Solvent: Using a large excess of the alcohol reactant shifts the reaction equilibrium towards the ester product, according to Le Châtelier's principle.
-
Strong Acid Catalyst (H₂SO₄, TsOH): The acid serves two crucial roles: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol, and it facilitates the departure of water as a good leaving group.[13]
Caption: Workflow for Fischer Esterification.
Step-by-Step Methodology:
-
Preparation: Suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagent (hydrolyzed). 2. Insufficient base (for HATU/EDC methods). 3. Equilibrium not shifted (Fischer Esterification). | 1. Use fresh, high-purity coupling reagents. 2. Ensure the correct stoichiometry of the base is used. 3. Use a larger excess of alcohol or add a Dean-Stark trap to remove water. |
| Starting Acid Remains | 1. Reaction time is too short. 2. Low reactivity of the amine/alcohol. 3. Insufficient activation. | 1. Increase the reaction time. 2. Increase the reaction temperature or switch to a more potent coupling reagent (e.g., from EDC to HATU). 3. Increase the equivalents of the coupling reagent to 1.5 eq. |
| Multiple Side Products | 1. N-acylurea formation (EDC only). 2. Racemization of chiral centers. 3. Decomposition of sensitive substrates. | 1. Ensure HOBt is added with EDC. 2. Perform the reaction at a lower temperature (0°C). Add HOBt or HOAt. 3. Use a milder coupling protocol (EDC/HOBt) at a lower temperature. |
Conclusion
This compound stands out as a highly valuable and versatile building block for modern synthetic chemistry. The strategic incorporation of the thiazole and difluoromethyl moieties provides a clear pathway to novel compounds with enhanced metabolic stability, modulated lipophilicity, and unique hydrogen bonding capabilities. The robust and well-established protocols for amide and ester formation detailed herein provide researchers, scientists, and drug development professionals with a reliable framework to unlock the full potential of this powerful scaffold in their discovery programs.
References
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- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
- Amide Synthesis. Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Esterification--Making Esters
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Application Notes and Protocols: Amide Coupling Reactions with 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Abstract
This technical guide provides an in-depth exploration of amide coupling strategies for 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid, a key building block in medicinal chemistry and drug development. The presence of the electron-withdrawing difluoromethyl group significantly influences the reactivity of the carboxylic acid, necessitating carefully optimized coupling conditions. This document details the underlying chemical principles, compares common coupling methodologies, and provides robust, step-by-step protocols for both carbodiimide and uronium salt-based reactions. It is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize amide derivatives from this valuable heterocyclic intermediate.
The Substrate: Understanding Reactivity
The successful synthesis of amide derivatives begins with a thorough understanding of the starting carboxylic acid. This compound is a heterocyclic compound whose reactivity is dominated by the strong electronic effects of its substituents.
Chemical Structure and Properties:
-
Thiazole Ring: A five-membered aromatic heterocycle common in pharmaceutical scaffolds.[1]
-
Methyl Group (-CH₃): A weakly electron-donating group at the 2-position.
-
Difluoromethyl Group (-CHF₂): This is the most influential substituent. The two fluorine atoms act as powerful electron-withdrawing groups through induction. This has two major consequences:
-
Increased Acidity: The -CHF₂ group stabilizes the conjugate base (carboxylate), making the carboxylic acid more acidic (lower pKa) than its non-fluorinated analogs.
-
Electronic Deactivation: The overall thiazole ring system is rendered electron-deficient. This reduces the nucleophilicity of the carboxylate oxygen, making the initial activation step of the coupling reaction potentially more challenging.[2][3]
-
The difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups, as it can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and binding affinity in drug candidates.[4][5][6]
Principles of Modern Amide Coupling
Amide bond formation rarely proceeds by the direct reaction of a carboxylic acid and an amine at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[7] The core principle of amide coupling is the in-situ activation of the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.
Most modern coupling reactions, whether using carbodiimides or onium salts, proceed through the formation of a highly reactive acyl-substituted intermediate.
References
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Application Notes & Protocols: Derivatization of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid for Bioassays
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid, a key heterocyclic building block in modern drug discovery. The presence of the difluoromethyl group and the thiazole core imparts unique physicochemical properties that are highly desirable for modulating biological activity and pharmacokinetic profiles.[1][2][3] This document outlines detailed protocols for converting the carboxylic acid moiety into a versatile range of functional groups, including amides and esters, thereby enabling its conjugation to reporter molecules, biomolecules, or solid supports for a wide array of bioassays. We delve into the causality behind experimental choices, provide self-validating protocols, and offer expert insights to empower researchers, scientists, and drug development professionals in leveraging this valuable scaffold.
Introduction: The Significance of a Fluorinated Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6] Its ability to participate in hydrogen bonding and aromatic interactions makes it an effective pharmacophore. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] Specifically, replacing a metabolically labile C-H bond with a robust C-F bond can significantly increase the biological half-life of a drug candidate.[1][3]
This compound combines these advantageous features, making it a highly attractive starting point for the synthesis of novel bioactive compounds.[7][8] The carboxylic acid at the 5-position serves as a critical chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of chemical probes for biological investigation. This guide focuses on the practical aspects of transforming this carboxylic acid into functional derivatives suitable for various bioanalytical applications.
Core Derivatization Strategies: Activating the Carboxylic Acid
The direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester is generally not spontaneous and requires "activation" of the carboxyl group.[9][10] This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.[9][11] The choice of activating agent is critical for achieving high yields and minimizing side reactions.[9][12]
Amide Bond Formation: The Workhorse of Bioconjugation
Amide bonds are exceptionally stable under a wide range of pH and temperature conditions, making them ideal for linking molecules in biological systems.[13] The most common and robust method for amide bond formation involves the use of carbodiimide coupling reagents.[12][14]
Causality: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] This intermediate is susceptible to nucleophilic attack by a primary amine. However, this intermediate can also be unstable in aqueous solutions and prone to rearrangement into an unreactive N-acylurea byproduct.[9][10] To mitigate this, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently employed. These additives react with the O-acylisourea to form a more stable active ester, which then efficiently reacts with the amine to form the desired amide bond, improving overall reaction efficiency.[9][15]
Protocol 1: General Procedure for Amide Synthesis using EDC/NHS
This protocol describes the coupling of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine of interest (e.g., benzylamine, fluorescently labeled amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise while stirring. Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester intermediate.
-
Coupling: To the activated acid solution, add the primary amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl (if the amine is basic), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16][17][18]
Self-Validation:
-
TLC/LC-MS Monitoring: The disappearance of the starting carboxylic acid spot/peak and the appearance of a new, less polar product spot/peak confirms reaction progression.
-
Spectroscopic Analysis: ¹H NMR should show the disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H proton signal.[16][18] HRMS will confirm the exact mass of the desired product.
| Parameter | Recommended Ratio/Condition | Rationale |
| Thiazole Acid : EDC : NHS : Amine | 1.0 : 1.5 : 1.2 : 1.1 | Ensures complete activation of the acid and drives the reaction to completion. |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents that do not interfere with the coupling reagents. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step; room temperature is sufficient for coupling. |
| Base | DIPEA or TEA | Scavenges the HCl byproduct from EDC·HCl and facilitates the reaction. |
Esterification: Introducing Alternative Functionalities
Esterification provides another route to derivatize the carboxylic acid, useful for creating prodrugs or linking to molecules via hydroxyl groups. The Fischer esterification is a classic method for this transformation.[19]
Causality: Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄).[19] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps results in the formation of the ester and water. The reaction is an equilibrium, so using the alcohol as the solvent (in large excess) drives the reaction toward the product side.[19]
Protocol 2: Fischer Esterification for Methyl/Ethyl Ester Synthesis
This protocol is suitable for creating simple alkyl esters, which can serve as intermediates for further transformations or as final products.
Materials:
-
This compound
-
Anhydrous Methanol or Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).
-
Neutralization & Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Remove the bulk of the alcohol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: The crude ester is often pure enough for subsequent steps. If necessary, purify by flash column chromatography. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation:
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid should disappear, and a strong C=O stretch characteristic of an ester will be present (~1735 cm⁻¹).
-
NMR Spectroscopy: The appearance of a new singlet (for -OCH₃) or a quartet and triplet (for -OCH₂CH₃) will confirm ester formation.
| Parameter | Recommended Condition | Rationale |
| Alcohol | Large excess (used as solvent) | Drives the equilibrium towards the ester product. |
| Catalyst | Catalytic H₂SO₄ (5 mol%) | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
Application in Bioassays: Linking to Function
The derivatization of this compound opens the door to a multitude of bioassay applications. The choice of the derivatizing agent is dictated by the desired downstream application. Bioconjugation is the process of chemically joining two molecules where at least one is a biomolecule.[13][20]
-
Fluorescent Labeling: By coupling the activated thiazole carboxylic acid with an amine-containing fluorescent dye (e.g., a fluorescein or rhodamine derivative), a fluorescent probe can be created.[21][22][23] This allows for visualization and tracking of the molecule in cellular systems (fluorescence microscopy) or for use in fluorescence polarization assays to study binding interactions.
-
Biotinylation: Coupling with an amine-functionalized biotin molecule enables the use of powerful avidin-biotin detection systems. This is widely used in applications like ELISA, Western blotting, and affinity-capture mass spectrometry to isolate and detect binding partners of the thiazole-containing compound.
-
Immobilization for Affinity Chromatography: The carboxylic acid can be coupled to an amine-functionalized solid support (e.g., agarose beads). The resulting immobilized ligand can be used to create an affinity chromatography column to purify proteins or other biomolecules that specifically bind to the thiazole scaffold.
-
Peptide Conjugation: The thiazole can be incorporated into peptides by coupling its activated carboxylic acid to the N-terminus of a peptide or an amino group on a lysine side chain.[15] This strategy is used to create targeted therapeutics or diagnostic agents.
Conclusion
The derivatization of this compound is a critical step in harnessing its full potential in drug discovery and chemical biology. The robust and well-established protocols for amide bond formation and esterification detailed in this guide provide a reliable foundation for researchers. By strategically choosing the coupling partner, this versatile fluorinated thiazole scaffold can be transformed into powerful tools for a diverse range of bioassays, facilitating the exploration of new biological space and the development of next-generation therapeutics.
References
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Application in the synthesis of kinase inhibitors.
An In-Depth Guide to the Synthesis of Small Molecule Kinase Inhibitors: Strategies, Protocols, and Applications
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has consequently revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision oncology.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies and methodologies central to the creation of these therapeutic agents. We will explore the foundational logic of kinase inhibitor design, delve into the core chemical reactions that enable their construction, and provide detailed, field-proven protocols for the synthesis of landmark kinase inhibitors. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
Introduction: The Central Role of Kinases and the Synthetic Challenge
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, controlling protein activity, localization, and degradation. The human genome contains over 500 protein kinases, collectively known as the kinome, and their aberrant activity is implicated in numerous pathologies.[3]
The primary goal in designing many kinase inhibitors is to create a molecule that can effectively compete with ATP for binding within the kinase's catalytic site.[1] This requires the synthesis of molecules that not only have high affinity for the target kinase but also possess selectivity to avoid off-target effects, along with favorable pharmacokinetic properties.[1] From a synthetic chemistry perspective, this translates to the challenge of constructing complex, often heterocyclic, molecules with precise stereochemistry and functional group placement.
This guide will focus on the practical synthesis of these molecules, moving from the strategic disconnection of target molecules (retrosynthesis) to the execution of robust, scalable chemical reactions.
Core Synthetic Strategies in Kinase Inhibitor Chemistry
The synthesis of a kinase inhibitor can be logically dissected into two main phases: the construction of the core heterocyclic scaffold and the installation of peripheral substituents that fine-tune potency, selectivity, and drug-like properties.
Foundational Bond-Forming Reactions: The Synthetic Workhorses
Modern kinase inhibitor synthesis relies heavily on a toolkit of powerful and versatile cross-coupling reactions, primarily those catalyzed by palladium. These reactions excel at forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions with high functional group tolerance, making them indispensable in pharmaceutical synthesis.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions have revolutionized drug discovery by enabling the efficient connection of molecular fragments.[4] The general mechanism involves a catalytic cycle where a Palladium(0) species is oxidized to Palladium(II) and then reduced back to Palladium(0).
.dot
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (boronic acid or ester) and an organohalide (or triflate). Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of boron-containing byproducts.[6] This is frequently used to link aryl or heteroaryl fragments.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine. It is the premier method for installing aniline and related amine functionalities, which are crucial for interacting with the hinge region of the kinase active site.[4]
-
Heck Reaction: This reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene. It is particularly useful for installing vinyl groups or for intramolecular cyclizations.[7]
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are powerful, SNAr remains a fundamental and cost-effective method. This reaction involves the substitution of a leaving group (typically a halogen) on an electron-deficient aromatic ring by a nucleophile. In kinase inhibitor synthesis, this is often used to attach solubilizing side chains or other key fragments to heteroaromatic cores like quinazolines.[8]
The Logic of Retrosynthesis in Kinase Inhibitor Design
Designing a synthetic route begins with a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. The "disconnections" are made at bonds that can be formed by reliable and high-yielding reactions, such as the cross-coupling reactions described above.
.dot
Caption: A simplified retrosynthetic analysis workflow.
Case Study: Synthesis of Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[8] Its structure features a 4-anilinoquinazoline core, a common motif in EGFR inhibitors. The synthesis showcases the strategic use of SNAr reactions.
Synthetic Pathway Overview
A common and practical synthesis of Gefitinib involves the construction of the quinazoline core followed by sequential nucleophilic aromatic substitutions at the C4 and C6 positions.[9][10]
Detailed Experimental Protocol: Synthesis of Gefitinib
This protocol is a representative, multi-step synthesis adapted from literature procedures.[9][11]
Step 1: Cyclization to form the Quinazolinone Core
-
Reaction: 2-Amino-4,5-dimethoxybenzoic acid is reacted with formamide at high temperature.
-
Rationale: This condensation reaction forms the pyrimidine ring of the quinazolinone system. Formamide serves as both a reagent and a solvent.
-
Procedure:
-
Combine 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamide (10 vol).
-
Heat the mixture to 150-160 °C for 4-5 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
-
Step 2: Chlorination of the Quinazolinone
-
Reaction: The quinazolinone is chlorinated at the C4 position using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Rationale: This step converts the C4-hydroxyl group (in its tautomeric form) into a good leaving group (chloride), activating the position for subsequent nucleophilic substitution.
-
Procedure:
-
Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5 vol) with a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 76 °C) for 2-3 hours until a clear solution is formed.
-
Cool the reaction and carefully quench the excess thionyl chloride by slowly adding the mixture to ice-water.
-
Neutralize with a base (e.g., NaHCO₃ solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline.
-
Step 3: First SNAr - Coupling with 3-chloro-4-fluoroaniline
-
Reaction: The 4-chloroquinazoline is coupled with 3-chloro-4-fluoroaniline.
-
Rationale: This is a crucial SNAr reaction where the aniline nitrogen displaces the C4-chloride to form the key 4-anilinoquinazoline scaffold. The reaction is typically acid-catalyzed.
-
Procedure:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in a protic solvent like isopropanol.
-
Heat to reflux (approx. 80-85 °C) for 4-6 hours. The product often precipitates out of the solution upon formation.
-
Cool to room temperature, filter the solid product, wash with cold isopropanol, and dry.
-
Step 4: Selective Demethylation
-
Reaction: One of the two methoxy groups (at C6 or C7) is selectively cleaved to reveal a hydroxyl group.
-
Rationale: This step is necessary to create a site for attaching the morpholino side chain. Reagents like L-methionine/methanesulfonic acid or ionic liquids can provide regioselectivity.[8]
-
Procedure (using an ionic liquid): [8]
-
Treat the product from Step 3 (1.0 eq) with trimethylammonium heptachlorodialuminate ([TMAH][Al₂Cl₇]) (2.0 eq) at 50 °C for 2 hours.
-
Monitor for the formation of the desired monodemethylated regioisomer.
-
Concentrate the reaction mixture and recrystallize from hot methanol to isolate the desired 6-hydroxy product.[8]
-
Step 5: Second SNAr - O-Alkylation to install the side chain
-
Reaction: The newly formed 6-hydroxy group is alkylated with 4-(3-chloropropyl)morpholine.
-
Rationale: This is a standard Williamson ether synthesis (an SN2 reaction, but often discussed alongside SNAr in this context) to install the side chain, which enhances solubility and pharmacokinetic properties.
-
Procedure:
-
Suspend the 6-hydroxyquinazoline (1.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq) in an aprotic polar solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture to 60-70 °C for 3-4 hours.
-
Cool, pour into water to precipitate the crude product.
-
Filter and purify by recrystallization from a suitable solvent (e.g., ethanol) or silica gel chromatography to yield pure Gefitinib.
-
Analytical Validation
The identity and purity of the final compound and all intermediates must be rigorously confirmed.
| Analytical Technique | Expected Data for Gefitinib | Purpose |
| HPLC | Purity >99% with a single major peak at a characteristic retention time. | Quantifies purity and detects impurities. |
| 1H-NMR | Characteristic peaks for aromatic protons, morpholine protons, and methoxy group. | Confirms the chemical structure and proton environment. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of Gefitinib (m/z = 446.95 for [M+H]⁺). | Confirms the molecular weight of the compound. |
Case Study: Synthesis of Imatinib (Gleevec®)
Imatinib was a groundbreaking drug for chronic myeloid leukemia (CML), targeting the Bcr-Abl fusion protein.[12] Its synthesis is a classic example of medicinal chemistry that relies on amide bond formation and C-N cross-coupling.[13]
Synthetic Pathway Overview
A convergent synthesis of Imatinib involves preparing two key fragments that are then joined in a final coupling step.[14]
-
Fragment A: N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Fragment B: 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride
Detailed Experimental Protocol: Synthesis of Imatinib
This protocol is adapted from established literature routes.[14][15]
Step 1: Synthesis of the Pyrimidine Core
-
Reaction: 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is condensed with guanidine.
-
Rationale: This is a common strategy for building substituted pyrimidine rings. The enaminone provides the three-carbon backbone, and guanidine provides the N-C-N fragment.
-
Procedure:
-
React 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.
-
Dissolve the enaminone (1.0 eq) and guanidine nitrate (1.1 eq) in a solvent like n-butanol.
-
Add a base (e.g., sodium methoxide) and heat to reflux for 12-16 hours.
-
Cool, and isolate the product, 4-(pyridin-3-yl)pyrimidin-2-amine, after an aqueous workup and crystallization.
-
Step 2: C-N Coupling to form Fragment A Precursor
-
Reaction: The pyrimidine core is coupled with 1-bromo-4-methyl-2-nitrobenzene using a palladium or copper catalyst.
-
Rationale: This is a critical C-N bond-forming step. While Buchwald-Hartwig (palladium) is common, copper-catalyzed Ullmann-type couplings can also be effective and more economical.[14]
-
Procedure (Copper-catalyzed): [14]
-
Combine 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), 1-bromo-4-methyl-2-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), a ligand (e.g., L-proline), and a base like K₂CO₃ (2.0 eq) in a solvent such as DMSO.
-
Heat the mixture to 90-100 °C for 8-12 hours.
-
Cool the reaction, perform an aqueous workup, and purify by chromatography to obtain N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
-
Step 3: Reduction to form Fragment A
-
Reaction: The nitro group of the precursor is reduced to an amine.
-
Rationale: This reduction is necessary to reveal the aniline nitrogen required for the final amide coupling. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method.
-
Procedure:
-
Dissolve the nitro compound (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Fragment A.
-
Step 4: Final Amide Coupling
-
Reaction: Fragment A is acylated with Fragment B (the benzoyl chloride derivative).
-
Rationale: This step forms the final amide bond, connecting the two halves of the molecule to complete the synthesis of Imatinib.
-
Procedure:
-
Fragment B is prepared separately by reacting 4-((4-methylpiperazin-1-yl)methyl)benzoic acid with a chlorinating agent like thionyl chloride.
-
Dissolve Fragment A (1.0 eq) in a non-nucleophilic solvent like dichloromethane or THF with a base (e.g., pyridine or triethylamine).
-
Cool the solution to 0 °C and slowly add a solution of freshly prepared Fragment B (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup, extract the product, and purify by crystallization or chromatography to yield Imatinib base. The mesylate salt (Gleevec) can be formed by treating the base with methanesulfonic acid.
-
Conclusion
The synthesis of kinase inhibitors is a cornerstone of modern medicinal chemistry and drug development.[2] Success in this field is built upon a deep understanding of core synthetic methodologies, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. By employing logical retrosynthetic analysis and robust, well-validated protocols, researchers can efficiently construct complex and potent therapeutic agents. The case studies of Gefitinib and Imatinib demonstrate how these fundamental reactions are strategically combined to build molecules that have transformed the treatment of cancer. As the field evolves, new strategies such as flow chemistry and C-H activation will continue to expand the synthetic chemist's toolkit, enabling the creation of the next generation of targeted therapies.[7][16]
References
- 1. researchgate.net [researchgate.net]
- 2. journaljcti.com [journaljcti.com]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. jmcct.com [jmcct.com]
- 7. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 16. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic Acid for the Development of Novel SDHI Fungicides
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Executive Summary
The relentless evolution of fungal pathogens poses a significant threat to global food security, necessitating the continuous development of novel and effective fungicides. Among the most critical classes of modern fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[1][2] These compounds act by disrupting the fungal mitochondrial respiratory chain, a mode of action that has proven highly effective against a broad spectrum of plant diseases.
This guide focuses on the strategic use of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid , a key heterocyclic building block, in the discovery pipeline for next-generation SDHI fungicides. The thiazole carboxamide scaffold is a well-established pharmacophore for potent SDHI activity.[3][4] The incorporation of a difluoromethyl (CHF2) group, as opposed to the more traditional methyl or trifluoromethyl groups, is a deliberate design choice aimed at modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, potentially leading to improved efficacy and a differentiated resistance profile.[5][6]
These application notes provide the foundational scientific principles, a validated discovery workflow, and detailed experimental protocols for synthesizing and evaluating novel fungicide candidates derived from this core scaffold.
Scientific Principle: Mechanism of Action as an SDHI
The fungicidal activity of compounds derived from this compound stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[7][8]
Causality of Inhibition:
-
Target Enzyme: SDH is a four-subunit protein complex (SdhA, SdhB, SdhC, SdhD) embedded in the inner mitochondrial membrane.[1]
-
Catalytic Function: It catalyzes the oxidation of succinate to fumarate in the TCA cycle. The electrons liberated from this reaction are passed to ubiquinone (Coenzyme Q), which is reduced to ubiquinol. This process is vital for cellular respiration and the generation of ATP.[8]
-
Inhibition Site: Thiazole carboxamide fungicides are designed to bind within the ubiquinone-binding pocket (the Qp site) of the SDH complex, formed by subunits SdhB, SdhC, and SdhD.[1][9]
-
Consequence of Binding: By competitively occupying this site, the fungicide physically blocks the binding of ubiquinone, thereby halting the electron transfer process. This disruption has a dual lethal effect: it shuts down the TCA cycle and cripples the mitochondrial respiratory chain, leading to a catastrophic depletion of cellular energy (ATP) and ultimately, fungal cell death.[7]
The diagram below illustrates this inhibitory mechanism.
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Application in Fungicide Discovery Workflow
This compound is not the final active ingredient but rather a strategic precursor. The discovery process involves its conversion into a diverse library of amide derivatives, which are then systematically screened for fungicidal activity. This workflow allows for the exploration of structure-activity relationships (SAR) to identify candidates with optimal potency and spectrum.
The diagram below outlines the typical discovery and development workflow.
Caption: Workflow for developing fungicides from the core scaffold.
Experimental Protocols
These protocols provide a validated framework for the synthesis and evaluation of novel fungicide candidates.
Protocol: Synthesis of Thiazole Carboxamide Library
Objective: To synthesize a library of N-aryl-4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxamides from the parent carboxylic acid and a diverse set of substituted anilines. This protocol describes a standard amide coupling procedure using an acid chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A diverse library of substituted anilines
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stir plates, glassware
Procedure:
-
Acid Chloride Formation (Self-Validating Step: Perform in a fume hood):
-
To a round-bottom flask under a nitrogen atmosphere, add 1.0 equivalent of this compound.
-
Add anhydrous DCM (approx. 10 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of thionyl chloride dropwise. Causality: This converts the less reactive carboxylic acid into a highly reactive acid chloride, facilitating the subsequent reaction with the aniline.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
-
Amide Coupling:
-
In a separate flask, dissolve 1.1 equivalents of the desired aniline and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Cool this aniline solution to 0 °C.
-
Slowly add the previously prepared acid chloride solution to the aniline solution dropwise.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess base (triethylamine), and the bicarbonate wash removes any unreacted acid chloride or carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure thiazole carboxamide.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)
Objective: To determine the half-maximal effective concentration (EC₅₀) of synthesized compounds against key fungal pathogens.[10][11]
Materials:
-
Pure cultures of fungal pathogens (e.g., Sclerotinia sclerotiorum, Rhizoctonia cerealis, Botrytis cinerea) on Potato Dextrose Agar (PDA).[3]
-
Synthesized thiazole carboxamide compounds.
-
Positive control fungicide (e.g., Thifluzamide, Boscalid).
-
Dimethyl sulfoxide (DMSO).
-
Sterile PDA medium.
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Stock Solution Preparation:
-
Dissolve each test compound and the positive control in DMSO to create a 10,000 mg/L (10,000 ppm) stock solution.
-
-
Amended Media Preparation:
-
Autoclave PDA medium and cool it to 50-55 °C in a water bath.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).
-
Prepare a solvent control plate containing only DMSO at the same concentration.
-
Pour approximately 20 mL of the amended agar into each petri dish and allow it to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture.
-
Place the plug, mycelium-side down, in the center of each test and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25 °C) in the dark.
-
-
Data Collection and Analysis:
-
Incubate until the mycelial growth in the solvent control plate has nearly reached the edge of the dish.
-
Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where: dc is the average diameter of the colony on the solvent control plate, and dt is the average diameter of the colony on the treated plate.
-
-
Determine the EC₅₀ value by performing a probit analysis or logarithmic regression of the inhibition percentages against the compound concentrations.
-
Protocol: In Vivo Protective Efficacy Assay (Detached Leaf Model)
Objective: To assess the ability of a compound to prevent fungal infection when applied to plant tissue prior to inoculation.[12][13]
Materials:
-
Healthy, young host plants (e.g., rapeseed for S. sclerotiorum, cucumber for B. cinerea).
-
Test compounds formulated as an aqueous suspension (e.g., in 0.1% Tween-20).
-
Fungal spore suspension of known concentration (e.g., 1 x 10⁵ spores/mL).
-
Sterile petri dishes or transparent plastic boxes lined with moist filter paper to create humidity chambers.
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Plant and Leaf Preparation:
-
Grow host plants under controlled greenhouse conditions until they have fully expanded true leaves.
-
Excise healthy, uniform leaves and wash them gently with sterile deionized water.
-
-
Compound Application (Preventive):
-
Prepare solutions of the test compounds at various concentrations (e.g., 200, 100, 50, 25 mg/L) in a 0.1% Tween-20 solution. Include a solvent-only control and a positive control fungicide.
-
Spray the solutions onto the adaxial (upper) surface of the detached leaves until runoff or apply a known volume (e.g., 20 µL) to a defined area.
-
Allow the leaves to air-dry in a laminar flow hood for 2-4 hours.
-
-
Inoculation:
-
Place the treated, dried leaves into the prepared humidity chambers.
-
Inoculate each leaf by placing a 5 µL droplet of the fungal spore suspension onto the center of the treated area.
-
-
Incubation:
-
Seal the humidity chambers and incubate in a growth chamber under appropriate conditions (e.g., 22 °C with a 12h/12h light/dark cycle) for 3-5 days.
-
-
Disease Assessment:
-
After the incubation period, when clear disease symptoms (lesions) have developed on the solvent control leaves, measure the diameter of the necrotic lesion on each leaf.
-
Calculate the protective efficacy using the formula:
-
Protective Efficacy (%) = [(dc - dt) / dc] x 100
-
Where: dc is the average lesion diameter on the solvent control leaves, and dt is the average lesion diameter on the treated leaves.
-
-
Data Interpretation and Lead Optimization
The data generated from these protocols are used to build a structure-activity relationship (SAR) profile. The goal is to identify which chemical modifications to the aniline portion of the molecule enhance potency and broaden the activity spectrum.
Table 1: Example In Vitro Screening Data (EC₅₀ Values in mg/L)
| Compound ID | R-Group (Aniline Substitution) | Sclerotinia sclerotiorum | Botrytis cinerea | Rhizoctonia cerealis |
| Parent Acid | - (N/A) | >100 | >100 | >100 |
| TX-001 | 2-chloro-4-fluoro | 1.2 | 5.8 | 6.2 |
| TX-002 | 3,4-dichloro | 0.8 | 3.1 | 4.4 |
| TX-003 | 2,6-diethyl | 25.4 | 45.1 | >50 |
| TX-004 | 4-trifluoromethyl | 0.6 | 2.5 | 3.9 |
| Thifluzamide | (Positive Control) | 4.4[3] | >50 | 22.1[3] |
| Boscalid | (Positive Control) | 2.1 | 1.5 | 0.9 |
Note: Data are hypothetical for illustrative purposes, except for cited control values.
Table 2: Example In Vivo Protective Efficacy Data against S. sclerotiorum on Rapeseed Leaves
| Compound ID | Concentration (mg/L) | Average Lesion Diameter (mm) | Protective Efficacy (%) |
| Solvent Control | 0 | 24.5 | 0% |
| TX-002 | 100 | 2.1 | 91.4% |
| TX-004 | 100 | 1.5 | 93.9% |
| Boscalid | 100 | 4.2 | 82.9% |
From these illustrative data, a researcher would conclude that compounds TX-002 and TX-004 show high potency and are promising candidates for further optimization. The SAR suggests that electron-withdrawing groups on the aniline ring may be favorable for activity. The next steps involve synthesizing more analogues around these "hit" structures to further refine potency, spectrum, and other critical properties like systemic movement in the plant.
Conclusion
This compound serves as an exceptionally valuable and versatile platform for the design and synthesis of novel SDHI fungicides. Its unique difluoromethyl substitution offers a modern approach to fine-tuning molecular properties for enhanced biological performance. By following the integrated workflow and detailed protocols presented in this guide, research and development teams can systematically generate and evaluate new active ingredients, contributing to the vital pipeline of crop protection solutions.
References
- 1. SDHI Fungicides | FRAC [frac.info]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 8. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 12. aquila.usm.edu [aquila.usm.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise analytical characterization in drug development, this document outlines robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, a Gas Chromatography (GC) method following derivatization is presented as a viable alternative. Each protocol is designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction
This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its structural features, including the difluoromethyl group and the thiazole core, contribute to its unique physicochemical properties and potential biological activity. Accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. This document provides a suite of validated analytical methods to support the entire drug development lifecycle, from discovery and process development to final product quality control.
The methodologies presented herein are based on a thorough understanding of the analyte's chemical properties and are designed to be robust, specific, and sensitive. The choice of a particular method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Physicochemical Properties of the Analyte
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds and general chemical principles.
| Property | Estimated Value/Characteristic | Rationale and Implications for Analysis |
| Chemical Structure | ![]() | The structure contains a thiazole ring, a carboxylic acid group, a methyl group, and a difluoromethyl group. The carboxylic acid moiety makes the molecule acidic and suitable for reverse-phase chromatography with pH-controlled mobile phases. The thiazole ring provides a chromophore for UV detection. |
| Molecular Formula | C₆H₅F₂NO₂S | - |
| Molecular Weight | 193.17 g/mol | This moderate molecular weight is suitable for both HPLC-UV and LC-MS analysis. |
| pKa | ~3-4 | The carboxylic acid group dictates the pKa. At a pH above the pKa, the molecule will be deprotonated and more water-soluble, which is a key consideration for reverse-phase HPLC mobile phase selection. |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous bases. Limited solubility in nonpolar solvents and acidic aqueous solutions.[1] | This solubility profile guides the choice of solvents for sample preparation and chromatographic mobile phases. |
| UV Absorbance | Expected λmax ~250-280 nm | Thiazole derivatives are known to absorb UV light.[2][3][4][5][6] The exact maximum absorption wavelength (λmax) should be determined experimentally but is expected in this range, allowing for sensitive UV detection. |
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound. The method described below is designed for high specificity, linearity, and precision.
Principle and Rationale
This method utilizes a C18 stationary phase to separate the analyte from potential impurities based on its hydrophobicity. The mobile phase consists of an aqueous buffer and an organic modifier. The pH of the aqueous buffer is maintained below the pKa of the carboxylic acid group to ensure the analyte is in its neutral, more retained form, leading to better peak shape and retention. UV detection is employed for quantification, leveraging the chromophoric nature of the thiazole ring.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
HPLC grade acetonitrile and water.
-
Formic acid (or phosphoric acid), analytical grade.
-
Reference standard of this compound of known purity.
2.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains a low pH to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. Formic acid is volatile and suitable for potential future transfer to an LC-MS method.[7] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase HPLC. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B | A gradient elution allows for the efficient elution of the analyte while also cleaning the column of any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection Wavelength | 265 nm (or experimentally determined λmax) | The optimal wavelength should be determined by running a UV scan of the analyte to maximize sensitivity. |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile/water) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[8][9][10][11][12]
2.3.1. Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a photodiode array (PDA) detector if available. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.[10] |
| Accuracy | The percent recovery should be within 98-102% at three different concentration levels. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2% for multiple injections of the same standard and for analyses performed on different days with different analysts.[8] |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 unit in mobile phase pH, ±5% in organic modifier composition). |
Workflow Diagram
Caption: HPLC-UV analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, an LC-MS/MS method is recommended.
Principle and Rationale
This method couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The analyte is first separated from the matrix components by reverse-phase chromatography. It is then ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the analyte's molecular weight is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
All materials listed for the HPLC-UV method.
-
An internal standard (IS), preferably a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used.
3.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Column | UPLC C18, 2.1 x 50 mm, 1.8 µm | A smaller particle size column provides higher resolution and faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures compatibility with the mass spectrometer. |
| Gradient | Optimized for fast elution (e.g., 2-minute gradient from 5% to 95% B) | UPLC allows for significantly faster analysis times. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | The carboxylic acid can be detected in negative mode as [M-H]⁻, or in positive mode as [M+H]⁺. The optimal mode should be determined experimentally. |
| MRM Transitions | Precursor Ion > Product Ion (To be determined by infusion) | The exact m/z values for the precursor and product ions need to be determined by direct infusion of a standard solution of the analyte into the mass spectrometer. For [M+H]⁺, the precursor would be m/z 194.17. |
| Collision Energy | Optimized for maximum product ion intensity | This parameter is instrument-dependent and needs to be optimized for the specific MRM transition. |
3.2.3. Standard and Sample Preparation
Preparation is similar to the HPLC-UV method, with the addition of a fixed concentration of the internal standard to all standards and samples to correct for matrix effects and variations in instrument response. For bioanalytical samples, protein precipitation or solid-phase extraction may be necessary.[13][14][15][16][17]
Workflow Diagram
Caption: LC-MS/MS analysis workflow.
Gas Chromatography (GC) Method
Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility.[18][19][20] Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester.
Principle and Rationale
This method involves a two-step process: derivatization followed by GC analysis. The carboxylic acid group of the analyte is converted to a methyl ester using a derivatizing agent such as diazomethane (generated in situ for safety) or by using an acidic methanol solution. The resulting volatile ester is then separated on a GC column and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocol
4.2.1. Instrumentation and Materials
-
Gas chromatograph with an FID or MS detector.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization reagents (e.g., Methanol, Acetyl Chloride, or a commercial methylation kit).
-
Solvents for extraction (e.g., ethyl acetate).
-
General laboratory glassware.
4.2.2. Derivatization (Example using Acidic Methanol)
-
Accurately weigh the sample containing the analyte into a vial.
-
Add 1 mL of 2M methanolic HCl (prepared by carefully adding acetyl chloride to cold methanol).
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the vial to room temperature.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the methylated analyte into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is ready for GC injection.
4.2.3. GC Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C or MS in scan mode |
Conclusion
The analytical methods detailed in this application note provide a comprehensive toolkit for the accurate and reliable quantification of this compound. The choice of method—HPLC-UV for routine analysis, LC-MS/MS for high sensitivity applications, or GC for orthogonal confirmation—should be guided by the specific analytical needs and regulatory requirements. Adherence to the principles of method validation outlined by the ICH is crucial to ensure data integrity and support the advancement of new pharmaceutical entities.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 16. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 19. par.nsf.gov [par.nsf.gov]
- 20. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Analysis of Thiazolidine-4-Carboxylic Acids by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidine-4-carboxylic acids (TCAs) represent a class of heterocyclic compounds with significant biological activities, serving as building blocks for pharmaceuticals like penicillin and holding potential as novel therapeutic agents.[1][2] Their accurate quantification in various matrices, from pharmaceutical formulations to complex biological fluids, is crucial for research and development. This application note presents a robust and reliable method for the analysis of TCAs using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. We provide a detailed protocol for direct analysis, including sample preparation from human serum, chromatographic conditions, and method validation considerations. Furthermore, we discuss the strategic use of pre-column derivatization for analytes with poor chromophoric properties, ensuring broad applicability of the HPLC-UV technique for this important class of molecules.
Principle and Rationale
The analysis of TCAs by HPLC is predicated on the principles of reversed-phase chromatography, where the separation is governed by the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
Chromatographic Separation: A C18 (octadecylsilyl) column is the stationary phase of choice due to its hydrophobicity, which provides effective retention for a wide range of organic molecules, including the thiazolidine ring structure. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The key to successfully analyzing acidic compounds like TCAs is the control of the mobile phase pH.[3] By acidifying the mobile phase (e.g., with acetic or formic acid), the ionization of the carboxylic acid group on the TCA molecule is suppressed. This renders the molecule less polar, increasing its retention on the C18 column and resulting in sharper, more symmetrical peaks.[2][4]
UV Detection: Quantification is achieved using a UV-Vis detector. The selection of the detection wavelength is critical and depends on the structure of the TCA.
-
Direct UV Detection: For TCAs containing aromatic moieties (e.g., synthesized from benzaldehyde), the aromatic ring provides a sufficient chromophore for direct detection, typically in the range of 250-280 nm.[2]
-
Derivatization for Enhanced Detection: Aliphatic TCAs or those with weak chromophores often require pre-column derivatization to attach a UV-active tag. This chemical modification significantly enhances detection sensitivity and allows for quantification at lower concentrations.[5][6][7] A common strategy involves reacting the secondary amine or carboxylic acid group of the TCA with a reagent that imparts a strong chromophore. For instance, derivatizing agents like 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) can react with the secondary amine to create a highly UV-absorbent product detectable at higher wavelengths (e.g., ~348 nm), moving the analysis away from potential interferences in the low UV range.[8][9]
This guide will first detail the direct analysis method, which is simpler and preferred when applicable, followed by considerations for a derivatization-based approach.
Experimental Protocol: Direct Analysis of Aromatic TCAs
This protocol is adapted from established methods for analyzing aromatic TCAs in biological matrices and is suitable for compounds synthesized from precursors like benzaldehyde or its derivatives.[2]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode-Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Analytical Column:
-
Reversed-phase C18 column (e.g., SEPARON SGX C18, 150 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
-
Chemicals and Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Acetic acid (Glacial, analytical grade)
-
Reference standards of the target thiazolidine-4-carboxylic acids
-
Human serum (for biological sample analysis)
-
Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 3 mL)
-
Preparation of Solutions and Standards
-
Mobile Phase:
-
Prepare a solution of Methanol and Water in a 55:45 (v/v) ratio.
-
To every 1 L of this mixture, add 5 mL of glacial acetic acid.[2]
-
Sonicate for 15 minutes to degas the solution before use.
-
Causality: The acetic acid suppresses the ionization of the TCA's carboxyl group, ensuring good peak shape and reproducible retention. The methanol/water ratio provides the necessary elution strength for aromatic TCAs.[2]
-
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each TCA reference standard into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with the mobile phase. This creates a 1 mg/mL stock solution.
-
Store stock solutions at 4°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
These standards will be used to construct the calibration curve.
-
Sample Preparation from Human Serum
Effective sample preparation is crucial to remove interfering matrix components like proteins and lipids, which can damage the HPLC column and compromise the analysis. Solid Phase Extraction (SPE) is a highly effective cleanup technique.[2]
Protocol Steps:
-
Pre-conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Mix 0.5 mL of the human serum sample with 0.5 mL of a buffer solution (e.g., 0.1 M KH2PO4). Load this mixture onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20:80 Methanol/Water) to remove highly polar interferences. Follow with a 1 mL wash of the buffer solution.[2]
-
Drying: Dry the SPE cartridge under vacuum for 5 minutes to remove residual water.
-
Elution: Elute the target TCA analytes from the cartridge with 2.0 mL of the mobile phase (55:45 Methanol/Water with 0.5% acetic acid), collecting the eluate.[2]
-
Filtration & Injection: Filter the collected eluate through a 0.45 µm syringe filter into an HPLC vial and inject it into the HPLC system.
Caption: Workflow for Solid Phase Extraction (SPE) of TCAs from Serum.
HPLC-UV Operating Conditions
The following parameters should be configured for the analysis.
| Parameter | Recommended Condition |
| Analytical Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Water / Acetic Acid (55:45:0.5, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 258 nm (for benzaldehyde-derived TCAs) or DAD scan (200-400 nm)[2] |
| Run Time | Approximately 20 minutes (adjust as needed based on analyte retention) |
-
Rationale: A column temperature of 30°C ensures stable retention times and reduces viscosity. The 258 nm wavelength is selected based on the UV absorbance maximum for aromatic TCAs derived from benzaldehyde.[2] A Diode-Array Detector is highly recommended to confirm peak purity and identify the optimal wavelength for new derivatives.
Caption: High-level workflow for the HPLC-UV analysis.
Method Validation
To ensure the reliability and accuracy of the results, the analytical method must be validated. Key parameters to assess are outlined below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix). | No significant interfering peaks at the analyte's retention time in blank matrix.[4] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking known amounts into a blank matrix. | 85-115% recovery.[2] |
| Precision (RSD) | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day variability. | Relative Standard Deviation (RSD) ≤ 15%.[9] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; analyte must meet precision/accuracy criteria.[8][9] |
| Limit of Detection (LOD) | The lowest amount of an analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |
Considerations for Derivatization
If the target TCA lacks a suitable chromophore for direct UV detection at the desired sensitivity, pre-column derivatization is a necessary step.
General Principle: The TCA is reacted with a derivatizing reagent to form a new compound with high UV absorbance.
Example Workflow: Derivatization with CMQT[9]
-
Sample Preparation: Extract the TCA from its matrix as described in section 2.3, but elute with a compatible solvent like acetonitrile and evaporate to dryness.
-
Reaction: Reconstitute the dried extract in a suitable buffer. Add the derivatizing agent (e.g., CMQT) and allow the reaction to proceed under optimized conditions (e.g., specific pH, temperature, and time).
-
Quenching/Dilution: Stop the reaction (if necessary) and dilute the mixture with the initial mobile phase.
-
Analysis: Inject the derivatized sample into the HPLC system and monitor at the wavelength corresponding to the new derivative's absorbance maximum (e.g., 348 nm for a CMQT derivative).[9]
Caption: Pre-column derivatization to enhance UV detection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Mobile phase pH is too high, causing partial ionization of the analyte. 2. Column degradation or contamination. 3. Secondary interactions with silanol groups. | 1. Ensure sufficient acid (e.g., 0.5% acetic acid) is in the mobile phase. 2. Flush the column with a strong solvent or replace if necessary. 3. Use an end-capped column. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure proper mixing/degassing. 2. Use a column thermostat and allow the system to equilibrate. 3. Check pump pressure and inspect for leaks. |
| Low Sensitivity/No Peaks | 1. Incorrect detection wavelength. 2. Sample concentration is below LOD. 3. Incomplete sample extraction or elution. 4. Detector lamp failure. | 1. Use a DAD to verify the absorbance maximum. 2. Concentrate the sample or consider a derivatization method. 3. Optimize the SPE protocol. 4. Check lamp status and replace if needed. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Sample precipitation in the column. | 1. Reverse-flush the column (if permitted by manufacturer) or replace the guard column/frit. 2. Ensure the sample is fully dissolved in the mobile phase before injection. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC-UV analysis of thiazolidine-4-carboxylic acids. The detailed protocol for direct analysis using a C18 column with an acidified mobile phase offers a reliable method for aromatic TCAs. For compounds requiring higher sensitivity, the principles and workflow for pre-column derivatization have been outlined. By adhering to the described methodologies for sample preparation, chromatographic separation, and method validation, researchers can achieve accurate and reproducible quantification of these biologically significant compounds, supporting advancements in pharmaceutical and scientific research.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
ResearchGate. (2013). HPLC method and sample preparation for amino acids? Retrieved from [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2). Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Retrieved from [Link]
-
SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Retrieved from [Link]
-
ResearchGate. (2022). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]
-
MacSphere. (n.d.). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. Retrieved from [Link]
-
Chemical Papers. (2000). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Retrieved from [Link]
-
MDPI. (n.d.). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
-
PubMed. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
-
PubMed. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Retrieved from [Link]
-
PubMed. (1990). Liquid chromatographic determination of 2-thioxothiazolidine-4-carboxylic acid isolated from urine by affinity chromatography on organomercurial agarose gel. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Overview of the Synthetic Pathway
The most reliable and widely adopted method for constructing the target thiazole core is the Hantzsch thiazole synthesis, followed by a saponification step to yield the final carboxylic acid.[1][2][3] The pathway involves two primary stages:
-
Stage 1: Hantzsch Thiazole Synthesis. Cyclocondensation of an α-haloketoester, specifically ethyl 2-chloro-4,4-difluoro-3-oxobutanoate, with thioacetamide. This reaction builds the substituted thiazole ring.
-
Stage 2: Ester Hydrolysis (Saponification). Treatment of the resulting ethyl ester with a base, such as sodium hydroxide, to hydrolyze the ester to the desired carboxylic acid.[4][5]
Caption: High-level workflow for the two-stage synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Part 1: Hantzsch Thiazole Synthesis (Stage 1)
Question 1: My yield for the Hantzsch cyclization is significantly lower than expected. What are the primary causes?
Answer: Low yields in Hantzsch synthesis are common and can typically be traced to one of four areas:
-
Reagent Quality: The α-haloketoester (ethyl 2-chloro-4,4-difluoro-3-oxobutanoate) is the most critical and often most unstable reagent. It can degrade upon storage. Verify its purity by ¹H NMR or GC-MS before use. If it has degraded, it may need to be freshly prepared or purified.
-
Reaction Conditions: This cyclization requires sufficient thermal energy to overcome the activation barrier for the intramolecular condensation step.[6] Ensure the reaction is heated to reflux in ethanol for an adequate duration (typically 8-12 hours).[7] Inadequate heating will result in an incomplete reaction.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the more stable and inexpensive thioacetamide (e.g., 1.05 to 1.10 equivalents) can help drive the reaction to completion.[7]
-
Side Reactions: The α-haloketoester can undergo self-condensation or react with the solvent if conditions are not anhydrous, leading to impurities and reduced yield.
Question 2: My TLC plate shows multiple spots after the cyclization reaction. What are these impurities?
Answer: The impurity profile can provide valuable diagnostic information.
-
Unreacted Starting Materials: You may see spots corresponding to thioacetamide and the α-haloketoester. This indicates an incomplete reaction (see Question 1).
-
Thiazolium Salt Intermediate: Before the final dehydration and aromatization, a thiazolium salt is formed.[6] If the reaction stalls, this intermediate may be present. It is typically more polar than the final product.
-
Hydrolysis of Ketoester: If your solvent (ethanol) contains significant water, the α-haloketoester can hydrolyze, rendering it unreactive in the cyclization.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[1][8]
Part 2: Ester Hydrolysis (Saponification - Stage 2)
Question 3: The hydrolysis of my ethyl ester is incomplete, even after several hours. How can I ensure full conversion?
Answer: Incomplete saponification is a frequent challenge, often due to insufficient reactivity or poor solubility.
-
Increase Base Equivalents: The reaction consumes one equivalent of base. Using a significant excess (3-5 equivalents of NaOH or LiOH) is standard practice to ensure the reaction equilibrium is strongly shifted towards the products.[9]
-
Optimize Solvent System: The ethyl ester may have poor solubility in a purely aqueous solution. Using a co-solvent like ethanol (EtOH) or tetrahydrofuran (THF) with water (e.g., 1:1 THF/H₂O or EtOH/H₂O) is crucial for creating a homogenous reaction mixture.[9][10]
-
Increase Temperature: Heating the reaction mixture to 60-80°C can significantly accelerate the rate of hydrolysis.[4][7] Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Choice of Base: For sterically hindered or electron-deficient esters, Lithium Hydroxide (LiOH) is often more effective than NaOH due to the smaller size of the lithium cation, which can better coordinate with the carbonyl oxygen.[9]
Question 4: During workup, my product seems to remain in the aqueous layer after acidification. How can I improve isolation?
Answer: This is a common issue related to the product's solubility and amphoteric nature.
-
Precise pH Adjustment: The carboxylic acid is least soluble at its isoelectric point. After the reaction, cool the aqueous solution in an ice bath and slowly add concentrated HCl or 1M HCl with vigorous stirring. Monitor the pH carefully and adjust to approximately pH 1-2 to ensure the carboxylate is fully protonated.[4][7] Adding acid too quickly can create localized heating and potential degradation.
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic extraction solvent.
-
Choice of Extraction Solvent: While ethyl acetate is common, a more polar solvent like a 9:1 mixture of dichloromethane/isopropanol may be more effective at extracting the slightly polar carboxylic acid. Perform multiple extractions (at least 3-4 times) to maximize recovery.
Question 5: I suspect my product is degrading during hydrolysis. What causes this and how can I prevent it?
Answer: Thiazole rings, while aromatic, can be susceptible to degradation under harsh basic conditions, especially at high temperatures. The difluoromethyl group is also electron-withdrawing, which can affect ring stability.
-
Symptom: The reaction mixture darkens significantly (more than a pale yellow), and TLC shows multiple new, often polar, baseline spots.
-
Cause: Prolonged exposure to high concentrations of base at elevated temperatures.
-
Solution: Use the mildest conditions that still achieve full conversion. Start with a moderate excess of base (e.g., 3 eq. LiOH) in THF/H₂O at room temperature, and only introduce heating if the reaction is too slow. Monitor closely and begin workup as soon as the starting material is consumed.
Quantitative Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Saponification |
| Key Reagents | Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate, Thioacetamide | Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate, NaOH |
| Stoichiometry | 1.05 eq. Thioacetamide | 3.0 - 5.0 eq. NaOH |
| Solvent | Anhydrous Ethanol | Ethanol / Water (1:1 v/v) |
| Temperature | Reflux (~78 °C) | 70 °C |
| Duration | 8 - 12 hours | 2 - 4 hours (Monitor by TLC) |
| Workup | Evaporation, Extraction | Acidification (pH 1-2), Filtration/Extraction |
Experimental Protocol 1: Synthesis of Ethyl 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add thioacetamide (1.05 eq.) and anhydrous ethanol (approx. 5 mL per mmol of the limiting reagent).
-
Stir the mixture until the thioacetamide is fully dissolved.
-
Add ethyl 2-chloro-4,4-difluoro-3-oxobutanoate (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 10-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes/Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography if necessary.
Experimental Protocol 2: Synthesis of this compound
-
Dissolve the crude ethyl ester from the previous step (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (4.0 eq.) to the solution.
-
Heat the mixture to 70°C and stir for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
With vigorous stirring, slowly add concentrated HCl dropwise until the pH of the solution is ~1. A precipitate should form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid under high vacuum to obtain the final product.[4]
References
-
Al-Soud, Y. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Various Authors. (n.d.). Thiazoles and Thioacetamide. ResearchGate. [Link]
-
Smirnova, Y. A., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. National Institutes of Health (PMC). [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.com. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic-Chemistry.org. [Link]
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Chem Eazy. (n.d.). Synthesis of Thiazole. Slideshare. [Link]
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ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. ChemHelpASAP.com. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
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Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. National Institutes of Health (PMC). [Link]
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Various Authors. (n.d.). Recent Development in the Synthesis of Thiazoles. ResearchGate. [Link]
-
SynthesisChem. (n.d.). The Chemical Properties and Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. SynthesisChem.com. [Link]
-
Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. [Link]
-
Reddit User. (2024). Hydrolysis product troubleshooting. Reddit. [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
- Google Patents. (n.d.). Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Asati, V., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (PMC). [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.com. [Link]
-
Reddit User. (2025). Why are my ester hydrolysis not working. Reddit. [Link]
- Google Patents. (n.d.). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
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Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]
- Google Patents. (n.d.). Process for preparing alkyl difluoroacetoacetates.
-
National Institutes of Health (PMC). (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. National Institutes of Health (PMC). [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. ChemistrySteps.com. [Link]
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- 10. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this key synthetic intermediate. The presence of both a carboxylic acid and a difluoromethyl group presents unique challenges and opportunities in purification, which we will address herein.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound?
The purification strategy for this molecule typically involves a combination of techniques. The primary methods are:
-
Acid-Base Extraction: This is often the first and most effective step. By exploiting the acidic nature of the carboxylic acid, the target compound can be selectively extracted from a non-polar organic layer into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). It is then re-precipitated by acidifying the aqueous layer, leaving many neutral or basic impurities behind.
-
Recrystallization: This is a powerful technique for achieving high purity. The choice of solvent is critical and depends on the impurity profile. Solvents like ethanol, methanol, ethyl acetate, or mixtures with water or alkanes (e.g., hexane) are common starting points for thiazole carboxylic acids[1][2].
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying fluorinated heterocyclic compounds[3]. Due to the compound's polarity, a polar eluent system, such as ethyl acetate/hexane with a small amount of acetic or formic acid, is often required to ensure good peak shape and prevent streaking.
Q2: What are the common impurities I should expect during the synthesis and purification of this compound?
Common impurities often originate from starting materials or side reactions. These can include:
-
Unreacted Starting Materials: Such as the precursor ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate if hydrolysis is incomplete[4][5].
-
Side-Reaction Products: Dimerization or polymerization byproducts can form under harsh reaction conditions[3].
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.
-
Solvents: Residual reaction solvents.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the number and polarity of impurities, which guides the choice of purification strategy[6][7].
Q3: How does the difluoromethyl group (-CHF₂) impact the purification process?
The difluoromethyl group significantly influences the molecule's physicochemical properties:
-
Increased Polarity and Acidity: Fluorine is highly electronegative, which can increase the acidity of the nearby carboxylic acid group and alter the overall molecular polarity compared to its non-fluorinated analogs[3]. This affects its solubility and retention behavior in chromatography.
-
Altered Interactions: The C-F bond can participate in unique intermolecular interactions, which can affect crystal packing during recrystallization.
-
Potential for Degradation: While generally stable, fluorinated compounds can sometimes be susceptible to defluorination under certain harsh conditions, although this is less common for a difluoromethyl group compared to other fluorinated moieties[8].
Q4: I am developing a purification protocol for the first time. Where should I start?
A logical starting workflow is to begin with the crudest, highest-capacity technique and move towards higher-resolution methods.
Sources
- 1. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 5. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Thiazoles
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of substituted thiazoles. Instead of a generic overview, we will address specific, frequently encountered problems in a direct question-and-answer format, providing field-proven insights, diagnostic protocols, and preventative solutions.
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing this valuable heterocyclic scaffold due to its simplicity and reliability.[1][2] It typically involves the condensation of an α-haloketone with a thioamide-containing compound (like thiourea or a substituted thioamide).[3][4] However, like any powerful chemical transformation, it is not without its nuances. Side reactions can lead to low yields, complex product mixtures, and purification difficulties. This guide will help you troubleshoot these issues effectively.
Troubleshooting & FAQs: Common Issues in Thiazole Synthesis
This section addresses the most common challenges encountered during the synthesis of substituted thiazoles, particularly via the Hantzsch method.
Problem 1: Low or No Yield of the Desired Thiazole
Q: My reaction resulted in a very low yield, or I recovered only starting materials. What are the primary causes and how can I troubleshoot this?
A: A low or zero yield is a common but solvable issue. The root cause often lies in the stability of the reagents or the reaction conditions. Let's diagnose this systematically.
Causality & Diagnosis:
The Hantzsch synthesis mechanism begins with a nucleophilic attack (SN2 reaction) of the thioamide's sulfur atom on the α-haloketone.[4][5] This is followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][7] Failure can occur at any of these stages. The primary suspects are:
-
Reagent Instability: α-Haloketones are notoriously unstable and can decompose or self-condense, especially if they are old, improperly stored, or exposed to trace acids/bases.[3] Thioamides can also degrade over time.
-
Sub-Optimal Reaction Conditions: The reaction is often heated to drive the dehydration and aromatization steps.[5] Insufficient heat can stall the reaction at an intermediate stage, while excessive heat can promote decomposition and side reactions.
-
Incorrect Stoichiometry: While the core reaction is 1:1, using a slight excess (e.g., 1.1-1.5 equivalents) of the more stable or commercially available reagent, often the thioamide, can help drive the reaction to completion.[5]
Troubleshooting Workflow
The following workflow can help you systematically identify the point of failure in your synthesis.
Caption: Troubleshooting workflow for low-yield thiazole synthesis.
Experimental Protocol: Diagnostic Small-Scale Reaction
To test the viability of your reagents and conditions, perform a small-scale diagnostic reaction.
-
Reagent Preparation: Use freshly purified or newly purchased α-haloketone and thioamide. If purification is necessary, flash chromatography for the ketone and recrystallization for the thioamide are recommended.
-
Reaction Setup: In a clean, dry vial, combine the α-haloketone (0.5 mmol, 1.0 eq) and thioamide (0.6 mmol, 1.2 eq).
-
Solvent: Add a suitable solvent (e.g., anhydrous ethanol or methanol, 2-3 mL).[1]
-
Heating: Stir the mixture at a moderate temperature (e.g., 60-80 °C) with a magnetic stirrer.[1][8]
-
Monitoring: Monitor the reaction every 30 minutes using Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes.[1][9] Look for the consumption of the limiting reagent (usually the α-haloketone) and the appearance of a new, typically more polar, product spot.
-
Analysis: If the reaction proceeds, you can be confident in your reagents and scale up. If it fails, the issue likely lies with the reagent quality.
Problem 2: Complex Crude Mixture & Unexpected Byproducts
Q: My TLC and/or LCMS analysis of the crude reaction shows multiple unexpected spots. What are the likely side products?
A: The formation of multiple byproducts is a classic sign of competing reaction pathways. In Hantzsch synthesis, these arise from the high reactivity of the starting materials with themselves or with intermediates.
Common Side Products & Their Origins:
| Side Product/Impurity | Likely Origin / Mechanism | Key Analytical Signatures |
| Hydroxythiazoline Intermediate | Incomplete dehydration during the final step of the Hantzsch cyclization.[3][6] | MS: [M+H]+ = Expected Product + 18 (H₂O). NMR: Absence of the aromatic thiazole proton, presence of aliphatic protons. |
| Dimer/Bis-Thiazole Species | Reaction of a second thioamide molecule with an intermediate or self-condensation. The synthesis of symmetrical 2,2′-bisthiazoles can occur from dithiooxamide with α-bromoketones.[6] | MS: [M+H]+ is approximately double the expected product mass. |
| α-Haloketone Self-Condensation | Favorskii rearrangement or aldol-type condensation of the α-haloketone, especially under basic conditions.[3] | Complex mixture of products, often polymeric. Difficult to characterize without isolation. |
| Thiourea/Thioamide Impurities | Unreacted starting material. Thiourea itself can form cyclic dimers or trimers (e.g., triuret) under harsh conditions. | LCMS: Will show the mass of the unreacted thioamide. Workup: Often soluble in aqueous acid, allowing for removal by extraction. |
| Isomeric Thiazole | When using an N-monosubstituted thiourea, condensation can occur through either nitrogen, leading to a mixture of a 2-(substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. This is particularly prevalent under acidic conditions.[8] | Isomers will have the same mass. Separation may require careful chromatography. Their NMR and IR spectra often show characteristic differences.[8] |
Mechanism Spotlight: Formation of Isomeric Iminothiazole
When using a starting material like N-phenylthiourea, the reaction can proceed via two different cyclization pathways, especially if reaction conditions are not neutral.
Caption: Competing cyclization pathways leading to isomeric products.
Preventative Measures:
-
Control Stoichiometry: Avoid a large excess of the thioamide to minimize the risk of it reacting with intermediates.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor high-activation-energy side reactions. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, potentially minimizing byproduct formation.[10]
-
Maintain Neutral pH: Unless you are specifically aiming for an acid-catalyzed variant, keeping the reaction medium neutral (e.g., in refluxing ethanol) is crucial.[8] If your α-haloketone contains trace acid from its synthesis, consider adding a non-nucleophilic base like proton sponge or 2,6-lutidine.
Problem 3: Product Purification Challenges
Q: My crude product is a dark, sticky oil, and I'm struggling to purify it. What are the best practices for isolating my substituted thiazole?
A: Purification is often the most challenging step. The polarity of the thiazole ring, combined with potentially basic amine groups, can lead to streaking on silica gel and difficulty with crystallization.
Recommended Purification Strategies:
-
Aqueous Workup (First Pass):
-
After the reaction is complete, cool the mixture and pour it into a beaker containing a dilute sodium carbonate or bicarbonate solution.[1][5] This neutralizes the H-X acid formed during the reaction, which often protonates the product, making it water-soluble.[5]
-
The free thiazole base should precipitate as a solid. If it oils out, proceed to an extraction.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This initial workup removes salts and water-soluble impurities like unreacted thiourea.
-
-
Column Chromatography:
-
Streaking Issue: The nitrogen atom in the thiazole ring (and any exocyclic amino groups) is basic and can interact strongly with the acidic silica gel, causing significant tailing or streaking on the column.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) or ammonia solution to the eluent system. This protonates the basic sites on your molecule, reducing their interaction with the silica surface and resulting in sharper bands and better separation.
-
Gradient Elution: Start with a low-polarity eluent (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol.
-
-
Crystallization:
-
If chromatography yields an oil, try to induce crystallization. Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate, or hot ethanol) and then add a poor solvent (e.g., hexanes, pentane, or cold water) dropwise until turbidity persists. Let it stand, or gently scratch the inside of the flask with a glass rod to provide nucleation sites.
-
-
Purification via Salt Formation:
-
If the thiazole is stubbornly an oil, you can purify it as a salt. Dissolve the crude oil in a solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in ether or a similar non-aqueous acid dropwise. The hydrochloride salt of your thiazole will often precipitate as a clean, crystalline solid.
-
You can then filter this solid, wash it with cold ether, and dry it. If needed, the free base can be regenerated by dissolving the salt in water and neutralizing it with a base.
-
References
[11] BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [12] Journal of Physics: Conference Series. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [13] Wikipedia. (2024). Thiazole. [14] Molecules. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [6] Molecules. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [15] Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. [1] Chem Help ASAP. Hantzsch Thiazole Synthesis. [16] Wikipedia. (2023). Cook–Heilbron thiazole synthesis. [5] YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [3] Molecules. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [2] SynArchive. Hantzsch Thiazole Synthesis. [8] Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [9] Molecules. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. [10] Molecules. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [4] YouTube. (2019). synthesis of thiazoles. [7] ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Thiazole - Wikipedia [en.wikipedia.org]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 16. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cyclization Conditions for Thiazole Ring Formation
Welcome to the Technical Support Center for thiazole ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges with scientifically grounded explanations and practical solutions.
Troubleshooting Guide
This section directly addresses common problems encountered during thiazole cyclization reactions, offering step-by-step guidance to resolve them.
Issue 1: Low to No Product Yield
Question: I am attempting a Hantzsch thiazole synthesis using an α-haloketone and a thioamide, but my yield is consistently low or non-existent. What are the likely causes and how can I improve it?
Answer:
Low yields in Hantzsch synthesis are a frequent challenge, often stemming from several key factors related to reactants, reaction conditions, and competing side reactions.[1]
Causality and Remediation Strategy:
-
Poor Nucleophilicity of the Thioamide: The initial step of the Hantzsch synthesis is an S-alkylation, where the sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone.[2] If the thioamide is sterically hindered or electronically poor, its nucleophilicity will be reduced, slowing down or preventing this crucial first step.[1]
-
Solution 1: Base-Catalysis: The addition of a non-nucleophilic base can deprotonate the thioamide, increasing its nucleophilicity. However, be cautious as strong bases can promote side reactions.[1]
-
Solution 2: Reagent Purity: Ensure the high purity of your starting materials. Impurities can inhibit the reaction or lead to undesired byproducts.[3]
-
-
Insufficient Reaction Temperature or Time: Sterically hindered substrates or less reactive starting materials often require more energy to overcome the activation barrier for both the initial S-alkylation and the subsequent cyclization-dehydration steps.[1]
-
Solution: Gradually increase the reaction temperature and extend the reaction time. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance and avoid decomposition of starting materials or the desired product.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Solution: While ethanol and methanol are common solvents for Hantzsch synthesis, exploring others may be beneficial.[4][5] For instance, in some cases, greener solvents like water have been used with success.[5] A study on a modified Gewald reaction for thiazole synthesis found that trifluoroethanol gave superior results due to its high polarity and slightly acidic nature, which aids in solubilizing reactants.[6]
-
-
Decomposition of Starting Materials or Product: Thioamides and α-haloketones can be unstable under harsh conditions (e.g., high temperatures or strongly acidic/basic media), leading to decomposition and low yields.[7]
-
Solution: Run the reaction at the lowest effective temperature.[8] Consider the stepwise addition of one reagent to the other to control any exothermic processes and maintain a more stable reaction environment.
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired thiazole, but I'm also observing a significant amount of byproducts, complicating purification. How can I improve the selectivity of my reaction?
Answer:
Side product formation in thiazole synthesis often arises from the inherent reactivity of the starting materials and intermediates. Common side reactions include self-condensation of the α-haloketone and over-alkylation of the product.[8]
Strategies to Enhance Selectivity:
-
Control of Stoichiometry: An imbalance in the stoichiometry of the reactants can lead to unwanted side reactions.
-
Temperature Management: As with low yield issues, temperature control is crucial for minimizing side reactions.
-
Solution: Maintain the reaction at the lowest temperature that provides a reasonable rate.[8] High local concentrations of heat can promote side reactions.
-
-
pH Control: The pH of the reaction medium can influence the formation of byproducts.
-
Solution: Maintaining a neutral or slightly acidic pH can sometimes suppress the formation of certain byproducts.[8] However, it's important to note that acidic conditions can also affect the regioselectivity of the reaction.[10] Neutralizing the reaction mixture upon completion can also aid in precipitating the product, simplifying isolation.[5]
-
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the α-haloketone, a common side reaction.
-
Solution: Ensure that all solvents and reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[8]
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my final thiazole product. What are the most effective purification techniques?
Answer:
The purification of thiazole derivatives can be challenging due to the presence of polar byproducts and unreacted starting materials.[8]
Recommended Purification Protocols:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.
-
Procedure: Common solvents for recrystallization include ethanol, methanol, and mixtures of ethyl acetate/hexane.[8] The choice of solvent will depend on the solubility profile of your specific thiazole derivative.
-
-
Column Chromatography: For oils or solids that do not crystallize well, silica gel column chromatography is the standard method.
-
Procedure: A common eluent system is a gradient of ethyl acetate in hexane.[8] The polarity of the eluent should be optimized based on the TLC analysis of the crude reaction mixture.
-
-
Acid-Base Extraction: If your thiazole product contains a basic nitrogen atom, an acid-base extraction can be a powerful tool to separate it from neutral byproducts.[8]
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The thiazole product will be protonated and move into the aqueous layer as a salt.
-
Separate the aqueous layer and then neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the purified thiazole.
-
Extract the purified product back into an organic solvent, dry the organic layer, and concentrate it to obtain the final product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiazole ring?
A1: The most prominent laboratory methods for synthesizing thiazoles include:
-
Hantzsch Thiazole Synthesis: This is a classic and widely used method involving the reaction between an α-haloketone and a thioamide.[11][12]
-
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the condensation of an α-aminonitrile with reagents like carbon disulfide.[11][13]
-
Gabriel Synthesis: This involves the reaction of an acylamino ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[7][14]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
A2: The Hantzsch synthesis proceeds through a multi-step pathway:
-
S-Alkylation: The sulfur atom of the thioamide performs a nucleophilic attack on the carbon bearing the halogen in the α-haloketone in an SN2 reaction.[2][4]
-
Tautomerization: The initial adduct undergoes tautomerization.[2]
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon forms the five-membered ring.[2][4]
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the aromatic thiazole ring.[2]
Q3: How does steric hindrance in the starting materials affect the reaction?
A3: Steric hindrance in either the α-haloketone or the thioamide can significantly impede the reaction. Bulky substituents near the reactive centers can slow down the initial S-alkylation and the subsequent cyclization step, often leading to lower yields.[1] To overcome this, more forcing conditions such as higher temperatures and longer reaction times may be necessary.[1]
Q4: Can catalysts be used to improve thiazole synthesis?
A4: Yes, various catalysts can be employed to enhance the efficiency and selectivity of thiazole synthesis. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, three-component Hantzsch synthesis.[15] In other variations, copper and palladium catalysts have been utilized for specific thiazole-forming reactions.[5][16] The choice of catalyst is highly dependent on the specific reaction being performed.
Q5: What are some of the key biological activities of thiazole derivatives?
A5: The thiazole ring is a privileged scaffold in medicinal chemistry and is found in numerous biologically active compounds.[7][17] Thiazole derivatives have demonstrated a wide range of activities, including:
Data and Protocols
Table 1: General Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | General Recommendation | Considerations |
| Solvent | Ethanol, Methanol | Polarity can influence reaction rate.[20][21] |
| Temperature | Room Temperature to Reflux | Higher temperatures may be needed for hindered substrates.[1] |
| Base (optional) | Pyridine, Triethylamine | Can increase nucleophilicity of thioamide.[21] |
| Stoichiometry | 1:1.1 (α-haloketone:thioamide) | A slight excess of thioamide can minimize side reactions.[8] |
Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Addition of α-Haloketone: To the stirring solution, add the α-haloketone (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done portion-wise or dropwise to control any exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration.[4] Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization, column chromatography, or acid-base extraction as described in the "Troubleshooting Guide".[8]
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Overcoming solubility issues in reactions with 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Welcome to the dedicated technical support guide for 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and overcome common challenges encountered during its use, with a specific focus on solubility-related issues in synthetic reactions. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the fundamental properties and handling of this compound.
Q1: What are the general properties and solubility profile of this compound?
A1: this compound is typically a white to off-white crystalline solid. Its structure, featuring a difluoromethyl group and a thiazole core, results in a unique solubility profile. While specific quantitative data is limited, based on analogous structures like 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, we can establish a reliable working profile.[1] It exhibits limited solubility in water and non-polar organic solvents. However, it shows moderate to good solubility in polar organic solvents.[1]
Q2: What is the pKa of this carboxylic acid, and why is it important?
A2: The estimated pKa for the analogous compound, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is approximately 1.97.[2] The strong electron-withdrawing nature of the difluoromethyl group suggests a similarly low pKa for the title compound, making it a relatively strong acid.
This pKa value is critical for several reasons:
-
Solubility : At a pH above its pKa, the carboxylic acid will be deprotonated to its carboxylate form, which is significantly more polar and often more soluble in polar solvents.[3][4][5]
-
Reactivity : The acidic nature means it will readily react with bases. This can be an advantage for forming soluble salts but can also complicate reactions if the base is not chosen carefully.[6]
-
Reaction Conditions : In reactions like amide couplings, the carboxylic acid will readily react with the amine to form a salt. A coupling agent is necessary to activate the acid for amide bond formation.[6]
Q3: Which solvents are recommended for initial dissolution attempts?
A3: For initial trials, we recommend starting with polar aprotic solvents, where similar compounds show good solubility.[1] The choice of solvent is, of course, highly dependent on the subsequent reaction chemistry.
| Solvent Category | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | DMF, DMAc, DMSO, NMP | Generally good solvating power for polar molecules. Be mindful that these high-boiling point solvents can be difficult to remove during workup.[7] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate polarity. THF is a common choice for many organic reactions. 2-MeTHF is a greener alternative to THF.[8] |
| Chlorinated | Dichloromethane (DCM) | A common solvent for amide coupling reactions, though its use is being reduced due to environmental concerns.[7][9] |
| Nitriles | Acetonitrile (MeCN) | A polar aprotic solvent that is often a good choice for reactions where a less reactive solvent is needed. Can be used in mixtures with water to improve solubility of some reagents.[10] |
| Alcohols | Methanol (MeOH), Ethanol | The compound is soluble in these, but they are protic and can interfere with many reactions (e.g., by reacting with activating agents). Use with caution.[1] |
Troubleshooting Guide: Overcoming Solubility Issues in Reactions
This section provides structured, step-by-step guidance for resolving specific problems you may encounter in the lab.
Problem 1: The carboxylic acid is not dissolving in my chosen reaction solvent.
Your reaction setup requires a specific solvent (e.g., DCM, THF, Toluene), but the this compound remains as a solid suspension.
The polarity of the chosen solvent may be insufficient to break the crystal lattice energy of the solid-state acid. The neutral carboxylic acid form is likely less soluble than its deprotonated (salt) form.
Caption: Decision workflow for initial dissolution.
-
Protocol A: Co-Solvent Addition [11][12]
-
To your suspension of the carboxylic acid in the primary solvent (e.g., 10 mL of THF), add a polar aprotic co-solvent like DMF or NMP dropwise.
-
Start with 0.5 mL (5% v/v) and stir for 5-10 minutes.
-
If dissolution is not complete, add another 0.5 mL.
-
Causality : The co-solvent enhances the overall polarity of the medium, helping to solvate the polar carboxylic acid.[11][13] This is often sufficient to achieve a homogeneous solution without fundamentally changing the reaction conditions.
-
-
Protocol B: In Situ Salt Formation
-
This is particularly effective for reactions like amide couplings.
-
To your suspension, add a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use a stoichiometric amount (1.0-1.1 equivalents) relative to the carboxylic acid.
-
Stir at room temperature. The formation of the ammonium carboxylate salt should lead to rapid dissolution.
-
Causality : The low pKa of the acid means it is readily deprotonated by common organic bases. The resulting ionic salt has much higher solubility in polar organic solvents than the neutral acid. This is often the most effective method.
-
-
Protocol C: Sonication [14][15]
-
Place the reaction vessel in a bath sonicator.
-
Sonicate for 5-15 minute intervals. You may observe the suspension breaking down into finer particles before dissolving.
-
Causality : Sonication uses high-frequency sound waves to create cavitation bubbles.[15] The collapse of these bubbles generates localized energy that breaks apart solid agglomerates, increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[14][16][17] Note that sonication primarily increases the rate of dissolving, not necessarily the thermodynamic solubility limit, though it can help overcome kinetic barriers.[18]
-
Problem 2: My amide coupling reaction is sluggish or incomplete, likely due to solubility.
You are performing an amide coupling, but even after extended reaction times, you observe unreacted starting material or low conversion rates.
Poor solubility of either the carboxylic acid starting material or the activated intermediate (e.g., O-acylisourea ester with EDC/DCC) can lead to a heterogeneous reaction mixture, severely limiting the reaction rate.[19]
Caption: Troubleshooting workflow for slow amide coupling.
-
Protocol D: Solvent System Optimization
-
If your reaction is in a solvent like DCM or THF, consider switching to a more powerful polar aprotic solvent such as DMF or NMP. These are excellent solvents for most reactants in amide coupling.[7]
-
Procedure : Re-run the reaction, dissolving the carboxylic acid and amine in DMF. Add the coupling agent (e.g., HATU, EDC) and stir at room temperature.
-
Causality : Solvents like DMF can better solvate all components of the reaction, including the charged intermediates, keeping them in the solution phase where they can react efficiently.
-
-
Protocol E: Phase-Transfer Catalysis (PTC) [20][21][22]
-
This is an advanced technique for when reactants are in different phases (e.g., an aqueous base and an organic-soluble acid).
-
Procedure : a. Dissolve the carboxylic acid in a non-polar solvent like toluene or DCM. b. In a separate flask, prepare an aqueous solution of a base (e.g., NaHCO₃) and your amine if it is water-soluble. c. Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 (0.05-0.1 equivalents) to the organic phase. d. Combine the two phases and stir vigorously.
-
Causality : The PTC, often a quaternary ammonium salt, forms an ion pair with the deprotonated carboxylate (RCOO⁻).[21][23] This lipophilic ion pair is then transferred into the organic phase, where it can react with the coupling agent and amine.[22][24] This method is particularly useful for improving reaction rates in heterogeneous systems.
-
References
-
University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available from: [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available from: [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Available from: [Link]
-
Sonication: Significance and symbolism. (2025, December 2). Available from: [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available from: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Available from: [Link]
-
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Available from: [Link]
-
Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. (2025, December 26). Available from: [Link]
-
Hielscher Ultrasonics. (n.d.). Improve Heterogeneous Chemical Reaction Kinetics by Sonication. Available from: [Link]
-
YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. Available from: [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. Available from: [Link]
-
PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available from: [Link]
- Chapter 5: Organic Solvents: Environmentally Benign Solutions. (2025, May 23). Books.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?. Available from: [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Available from: [Link]
-
Cosolvent. (n.d.). Available from: [Link]
-
ACS Publications - American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry. Available from: [Link]
-
MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Available from: [Link]
-
Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. Available from: [Link]
-
NIH. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Available from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,.... Available from: [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry. Available from: [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022, April 14). Available from: [Link]
-
ChemBK. (2024, April 9). 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. Available from: [Link]
-
What is pKa and how is it used in drug development?. (2023, December 13). Available from: [Link]
-
ResearchGate. (n.d.). A plot of the pH dependence of the solubility of an acid with pK a 4.8... | Download Scientific Diagram. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID manufacturers and suppliers in india [chemicalbook.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sonication: Significance and symbolism [wisdomlib.org]
- 17. hielscher.com [hielscher.com]
- 18. researchgate.net [researchgate.net]
- 19. hepatochem.com [hepatochem.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 22. scientificupdate.com [scientificupdate.com]
- 23. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Stability of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid. Understanding the stability of this molecule, particularly under acidic conditions, is paramount for successful synthesis, purification, formulation, and analytical characterization. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the acidic stability of the title compound.
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Based on the chemical structure, there are two principal, mechanistically plausible degradation pathways under acidic stress. A third pathway, ring-opening hydrolysis, is possible but typically requires much harsher conditions (e.g., high temperature and concentrated acid).
-
Hydrolysis of the Difluoromethyl Group: The C-F bonds of a difluoromethyl group can be labile under hydrolytic conditions, especially when adjacent to a heterocyclic ring capable of stabilizing an intermediate carbocation or related species.[1][2] In an acidic medium, protonation of the thiazole nitrogen can enhance the electron-withdrawing nature of the ring, potentially facilitating the stepwise hydrolysis of the -CHF₂ group to a formyl group (-CHO). This would result in the formation of 4-formyl-2-methyl-1,3-thiazole-5-carboxylic acid, a significantly more polar compound.
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can undergo decarboxylation (loss of CO₂), a reaction often influenced by pH and the electronic nature of the ring substituents.[3] Acid catalysis can, in some cases, facilitate this process. The loss of the C5-carboxylic acid would yield 4-(difluoromethyl)-2-methyl-1,3-thiazole.
The relative prominence of these pathways depends on the specific conditions (acid concentration, temperature, and reaction time).
Caption: Potential degradation pathways of the target molecule under acidic stress.
Q2: My HPLC analysis, which uses an acidic mobile phase, shows a rapidly diminishing main peak and the emergence of new, earlier-eluting peaks. What is happening?
A2: This is a classic indicator of on-column degradation. The acidic mobile phase (e.g., 0.1% formic or trifluoroacetic acid) is intended to improve peak shape by keeping the carboxylic acid protonated. However, for a labile compound, the acidic environment of the mobile phase combined with the high surface area of the stationary phase can act as a mild forced degradation condition.
The "earlier-eluting" (more polar) peaks are likely degradation products, such as the 4-formyl derivative described in A1.
Troubleshooting Steps:
-
Reduce Acidity: If possible, switch to a mobile phase with a higher pH, such as a buffer at pH 3-4 (e.g., ammonium formate). This is often sufficient to suppress protonation-driven degradation while maintaining good chromatography.
-
Lower Temperature: Reduce the column oven temperature to 20-25°C. Degradation reactions are almost always accelerated by heat.
-
Faster Analysis: Use a shorter column or a faster gradient to minimize the residence time of the analyte on the column.
Q3: How does the stability of the difluoromethyl (-CHF₂) group compare to the more common trifluoromethyl (-CF₃) group on this scaffold?
A3: The difference is significant and rooted in the presence of a C-H bond in the difluoromethyl group.
-
Difluoromethyl (-CHF₂): The polarized C-H bond is weakly acidic and can act as a hydrogen bond donor, potentially influencing molecular interactions.[4] Critically, this hydrogen is the key to the hydrolysis pathway; its presence allows for the potential formation of intermediates that lead to the formyl group.
-
Trifluoromethyl (-CF₃): This group is exceptionally stable and generally considered chemically inert to hydrolysis under typical acidic conditions. The lack of a C-H bond and the strength of the three C-F bonds prevent the initiation of the hydrolytic degradation pathway seen with the -CHF₂ group.
Therefore, you can expect 4-(trifluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid to be substantially more stable towards acid-mediated hydrolysis at the C4-substituent compared to its difluoromethyl counterpart.
Section 2: Troubleshooting Guide for Common Experimental Issues
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low product recovery after an acidic aqueous workup during synthesis. | 1. Acid-catalyzed degradation: The compound is degrading in the acidic aqueous layer before or during extraction. 2. Poor partitioning: The protonated and potentially polar compound has high solubility in the aqueous phase. | 1. Minimize contact time: Perform the extraction immediately after acidification. 2. Use a milder acid: Consider using a weaker acid like citric acid if the process allows. 3. Prompt neutralization: Carefully neutralize the aqueous layer with a mild base (e.g., sodium bicarbonate solution) before extraction to convert the carboxylic acid to its more organic-soluble carboxylate form for certain extraction solvents, or simply to halt degradation before extracting the neutral form. 4. Analyze the aqueous layer: Take a sample of the aqueous phase post-extraction and analyze it by HPLC to quantify the amount of product lost to either degradation or poor partitioning. |
| Appearance of unknown impurity peaks in a stock solution prepared in an acidic solvent. | Time- and temperature-dependent degradation: The compound is slowly degrading under storage conditions. | 1. Characterize impurities: Use LC-MS to get molecular weights of the new peaks to help identify them as potential degradants (e.g., formyl or decarboxylated products). 2. Perform a formal stability study: Follow Protocol 1 to systematically map the degradation profile. 3. Modify storage conditions: Store stock solutions at a neutral pH (if soluble) and at low temperatures (-20°C). Prepare acidic solutions fresh before use. |
| Inconsistent results in bioassays or other downstream experiments. | Degradation in assay media: The pH of the assay buffer or cell culture media may be causing the compound to degrade over the course of the experiment, leading to a lower effective concentration. | 1. Assess media stability: Incubate the compound in the specific assay medium for the duration of the experiment. Sample at time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify any loss of the parent compound. 2. Adjust dosing schedule: If degradation is observed, consider more frequent dosing or use a higher initial concentration to compensate for the loss, though this must be carefully documented. |
Section 3: Experimental Protocols and Methodologies
These protocols provide a validated starting point for assessing the stability of your compound.
Protocol 1: Forced Acid Degradation Study (ICH Guideline Approach)
This protocol is designed to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method, as recommended by ICH guidelines.[5][6] The goal is to achieve 5-20% degradation of the active substance.[6]
Objective: To evaluate the stability of the compound in a controlled acidic environment.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Heating block or water bath set to 60°C
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in methanol or acetonitrile.
-
Reaction Setup:
-
In a clean vial, add 1.0 mL of the stock solution.
-
Add 1.0 mL of 1.0 M HCl. This creates a final concentration of 0.5 mg/mL in 0.5 M HCl with 50% organic co-solvent.
-
Prepare a "control" sample by adding 1.0 mL of stock solution to 1.0 mL of deionized water.
-
-
Stress Condition: Place the acid-containing vial in the heating block at 60°C. Keep the control sample at room temperature.
-
Time Points: Withdraw aliquots (e.g., 50 µL) from the reaction vial at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH. For a 50 µL aliquot of 0.5 M HCl solution, add 25 µL of 1.0 M NaOH. Dilute the quenched sample to 1.0 mL with mobile phase or a 50:50 water:acetonitrile mixture.
-
Analysis: Analyze the quenched samples and the control sample by HPLC (see Protocol 2).
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each new degradation peak area relative to the total peak area at each time point.
Sources
- 1. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating the Challenges of Scaling-Up Fluorinated Heterocycle Production
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up production of fluorinated heterocycles. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—make these motifs indispensable in modern drug discovery.[1][2][3][4][5][6] However, transitioning these intricate syntheses from the bench to pilot and manufacturing scales introduces a host of formidable challenges. The inherent reactivity of fluorinating agents, coupled with the sensitive nature of many heterocyclic scaffolds, demands a rigorous, knowledge-based approach to process development.[7][8][9]
This guide is structured to provide researchers, process chemists, and drug development professionals with actionable troubleshooting strategies, answers to frequently asked questions, and validated protocols. It is designed to move beyond simple procedural lists, offering insights into the underlying chemical principles that govern success and failure in large-scale fluorination.
Section 1: Troubleshooting Guide: From Low Yields to Runaway Reactions
This section addresses specific, common problems encountered during the scale-up of heterocyclic fluorination reactions. Each problem is analyzed by its probable causes, followed by scientifically grounded solutions.
Problem 1: Low or Stalled Reaction Conversion
You've successfully synthesized your target fluorinated heterocycle on a 1 mmol scale, but at 100 mmol, the reaction stalls at 40% conversion.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale & Recommended Action |
| Moisture Contamination | Fluorinating agents, particularly nucleophilic sources like KF, CsF, and DAST, are highly sensitive to moisture.[10] Water will hydrolyze the reagent, reducing its effective concentration and generating corrosive HF. On a larger scale, passive moisture introduction from atmospheric exposure, solvents, or glassware surfaces is magnified. Solution: Implement rigorous anhydrous protocols. Dry solvents over molecular sieves and sparge with nitrogen. Oven-dry all glassware and assemble the reactor under an inert atmosphere. For highly sensitive reactions, consider using less hygroscopic reagents like PyFluor or Deoxo-Fluor.[11][12] |
| Insufficient Mixing / Mass Transfer Limitations | Many fluorination reactions are heterogeneous (e.g., using solid KF). As the scale increases, ensuring adequate contact between the substrate, reagent, and solvent becomes critical. Dead zones in large reactors can lead to localized areas of low reactivity. Solution: Re-evaluate the reactor's agitation system. For heterogeneous reactions, consider mechanical stirrers with appropriate impeller designs (e.g., anchor or pitched-blade turbine) over magnetic stirring. Increasing the stir rate or using a phase-transfer catalyst can also improve interfacial contact. |
| Poor Reagent Solubility | The solubility of fluoride salts like KF is often low in common organic solvents. What works in a small, concentrated flask may fail in a larger, more dilute system. Solution: Screen alternative solvents or solvent mixtures. For fluoride salts, highly polar aprotic solvents like sulfolane or anhydrous acetonitrile are effective. Alternatively, employing amine-HF complexes (e.g., Olah's reagent) or tetrabutylammonium fluoride (TBAF) can provide a soluble source of nucleophilic fluoride.[13] |
| Thermal Inhomogeneity | Exothermic events, even minor ones, can be dissipated easily in a small flask but can create significant temperature gradients in a large reactor. Hot spots can lead to reagent decomposition, while cold spots can slow the reaction rate to a crawl. Solution: Improve heat transfer by using a reactor with a higher surface-area-to-volume ratio or a more efficient cooling jacket. For highly exothermic reactions, adopt a semi-batch process where the limiting reagent is added slowly to control the internal temperature.[12] |
Problem 2: Poor Regioselectivity and Formation of Isomeric Impurities
The desired C4-fluorinated pyridine is now contaminated with significant amounts of the C2- and C6-fluoro isomers, a problem not observed on the small scale.
Possible Causes & Solutions
-
Scientific Rationale: The regioselectivity of heterocyclic fluorination is a delicate balance of electronic and steric factors. On heterocycles, C-H activation or nucleophilic aromatic substitution (SNAr) pathways are common, and their outcomes can be highly sensitive to reaction conditions.[8] Changes in temperature, concentration, or the nature of the fluoride source can alter the dominant reaction pathway.[13][14][15]
-
Troubleshooting Workflow:
Caption: Workflow for Troubleshooting Poor Regioselectivity.
Problem 3: Difficult Purification and Persistent Impurities
Your scaled-up product is contaminated with byproducts that are difficult to separate by standard chromatography or crystallization.
Possible Causes & Solutions
-
Formation of Hydrophilic/Polar Impurities: Incomplete reactions or side reactions with water can leave behind partially reacted starting material or hydroxylated byproducts, which can complicate extraction and chromatography.
-
Solution: An aqueous workup using a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like HF.[12][16] For highly polar impurities, consider switching to a different purification technique like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[17]
-
-
Co-eluting Impurities: Fluorinated compounds often have unique chromatographic behavior. It is common for a fluorinated product and a non-fluorinated impurity to have very similar retention times on standard silica or C18 columns.
-
Solution: Employ a stationary phase with alternative selectivity. Fluorinated phases (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)) are specifically designed to separate fluorinated molecules from each other and from non-fluorous analogues based on fluorous interactions.[18]
-
-
Volatility of Product: Smaller fluorinated heterocycles can be surprisingly volatile, leading to product loss during solvent removal under reduced pressure.
-
Solution: Use a high-vacuum system with a cold trap cooled by dry ice/acetone or liquid nitrogen. When possible, opt for crystallization over chromatography to isolate the product, minimizing exposure to vacuum.[17]
-
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: How do I choose the right fluorinating agent for a GMP environment?
A: Safety, handling, and cost are paramount at scale, often outweighing initial reactivity benefits seen in discovery labs.
-
Avoid: Elemental fluorine (F₂) and highly toxic gases like SF₄ are generally avoided unless specialized equipment like continuous flow reactors is available and validated.[19][20][21] These require significant capital investment and expertise.
-
Consider with Caution: Reagents like DAST and Deoxo-Fluor are effective but have thermal stability issues; DAST can decompose violently at elevated temperatures.[7][10] Their use requires strict temperature control and robust safety protocols.
-
Preferred for Scale-Up: Solid, crystalline reagents like Selectfluor (an electrophilic source) and newer nucleophilic reagents like Fluolead are often preferred.[6][22][23] They are more thermally stable, easier to handle, and often do not generate free HF, making them compatible with standard glass-lined reactors.[22][24]
Q2: What are the primary safety concerns when scaling up fluorination reactions?
A: The three primary hazards are 1) Toxicity and Corrosivity , 2) Exothermic Reactions/Thermal Runaway , and 3) Pressure Generation .
All personnel must be trained on the specific hazards and handling procedures for each reagent.[16] Always consult the Safety Data Sheet (SDS) and perform a thorough hazard analysis before beginning any scale-up experiment.[19]
Q3: My reaction generates HF. How should I manage this on a large scale?
A: HF is extremely corrosive and toxic. It will etch standard glass equipment.
-
Material Compatibility: Use reactors and peripherals made of or lined with compatible materials such as Teflon, Hastelloy, or perfluoroalkoxy alkanes (PFA).
-
Scrubbing: Gaseous HF evolved from the reaction must be vented through a scrubber system containing a basic solution (e.g., aqueous potassium or sodium hydroxide) to neutralize it before release.
-
In-Situ Quenching: In some cases, a stoichiometric amount of a mild, acid-scavenging base can be included in the reaction mixture to neutralize HF as it forms. However, this can affect the reaction chemistry and must be carefully evaluated.
Q4: Is late-stage fluorination a viable strategy for manufacturing?
A: Late-stage fluorination (LSF) is highly attractive because it allows for the synthesis of analogues from a common, advanced intermediate.[25][26] However, it presents significant challenges at scale. Complex molecules often have multiple reactive sites, leading to selectivity issues.[27] Furthermore, the reagents powerful enough to fluorinate unactivated C-H bonds can be incompatible with sensitive functional groups present in a drug-like molecule.[26][28] While methods using transition-metal catalysis (e.g., Pd, Ag) have shown promise, their cost, toxicity of the metal, and need for specialized ligands can be prohibitive for large-scale production.[25][27][28] LSF is often more suitable for producing smaller quantities for clinical trials rather than for full-scale commercial manufacturing unless the process is exceptionally robust.
Section 3: Key Experimental Protocols
Protocol: Safe Quenching of a DAST-Mediated Deoxyfluorination Reaction (100 mmol Scale)
This protocol outlines a procedure for safely quenching a reaction mixture containing residual diethylaminosulfur trifluoride (DAST).
Materials:
-
Reaction mixture (in an appropriate solvent like DCM or MeCN) at 0 °C.
-
Quench solution: Saturated aqueous sodium bicarbonate (NaHCO₃), pre-chilled to 0-5 °C.
-
Addition funnel.
-
Mechanical stirrer.
-
Thermocouple to monitor internal temperature.
-
Nitrogen inlet.
-
Scrubber connected to the reactor vent.
Procedure:
-
Preparation: Ensure the reaction is complete by an appropriate analytical method (e.g., LC-MS, TLC). Cool the reaction vessel to 0 °C using an ice-water bath. Ensure the quench solution is also chilled and ready.[16]
-
Safety First: Confirm that all personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves, is being worn.[16] Ensure the reactor is under an inert nitrogen atmosphere and vented to a scrubber.
-
Slow Addition: Using an addition funnel, add the chilled saturated NaHCO₃ solution dropwise to the vigorously stirred reaction mixture. DO NOT add the reaction mixture to the quench solution, as this can lead to a rapid, uncontrolled release of gas and heat.
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The quenching process is exothermic. Maintain the internal temperature below 10 °C. If the temperature rises rapidly, pause the addition until it subsides.
-
Gas Evolution: The quench reaction will produce gaseous byproducts. Ensure the stirring is sufficient to allow for controlled gas release without excessive foaming. The rate of addition should be dictated by the rate of gas evolution.
-
Completion of Quench: Continue the slow addition until gas evolution ceases. Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure all residual DAST is destroyed.
-
Work-up: The biphasic mixture can now be safely transferred to a separatory funnel for standard aqueous work-up. Separate the organic layer, and wash it sequentially with water and brine before drying and concentration.
References
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Jahagirdar, D. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Zhou, Y., et al. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
- Lee, E., et al. (n.d.).
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2025, August 7).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Van Arnum, P. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Ritter, T., et al. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application.
- Znidar, D., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- BenchChem. (n.d.).
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (n.d.).
- Furuya, T., et al. (n.d.).
- GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology.
- Fluorination Remains Key Challenge in API Synthesis. (n.d.). Pharmaceutical Technology.
- Syrris. (n.d.).
- St-Amant, A. (2021, August 2). Safer fluorination process developed using flow electrochemistry. Chemistry World.
- Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis.
- Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Richardson, P. (2016, August 30). Fluorination Methods for Drug Discovery and Development. PubMed.
- New Reagents and Reactions Advance Fluorin
- Jacobsen, E. N., et al. (2023, April 20). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing).
- Li, G., et al. (n.d.). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. NIH.
- MDPI. (n.d.). Efficient Separation of Per- and Polyfluoroalkyl Substances (PFAS) by Organic Framework Membranes: Advances, Mechanisms, and Challenges.
- SiliCycle. (n.d.).
- Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. PMC - NIH.
- Extance, A. (2025, February 10).
- Specific Solvent Issues with Fluorin
- Help on tricky electrophilic fluorin
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
- Ghorai, M. K., et al. (2019, February 15). Reagent-Controlled Reversal of Regioselectivity in Nucleophilic Fluorination of Spiro-epoxyoxindole: Synthesis of 3-Fluoro-3-hydroxymethyloxindole and 3-Aryl-3-fluoromethyloxindole. PubMed.
- China's Rare Earth Supply Chain Expansion Reshapes Global Industry. (2025, December 30). Discovery Alert.
- Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. (2016, November 8).
- Fact.MR. (n.d.). Advanced Oxidation Chemicals for Emerging Contaminants Market | Global Market Analysis Report - 2036.
- Pal, S., & Kumar, G. (2025, August 12).
- Gouverneur, V., et al. (n.d.).
- Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions | Request PDF. (2025, August 5).
- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, November 7).
- Gouverneur, V. (n.d.). Rethinking fluorochemical chemistry at scale. Véronique Gouverneur Research Group.
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- 28. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Welcome to the technical support center for 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven techniques, this document aims to be a comprehensive resource for overcoming common challenges encountered during the isolation and purification of this compound.
Introduction: Understanding the Chemistry of Purification
This compound is typically synthesized via the hydrolysis of its corresponding ester, most commonly the ethyl or methyl ester.[1][2] This final step, while often high-yielding, can present purification challenges. The primary impurity is often the unreacted starting ester, which possesses similar structural features to the desired carboxylic acid. Effective purification hinges on exploiting the key chemical difference between these two compounds: the acidity of the carboxylic acid group. This guide will detail methods that leverage this acidity, as well as other physicochemical properties, to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears oily. What is the likely cause?
A low or broad melting point, or an oily appearance, strongly suggests the presence of impurities. The most common impurity is the unreacted ester starting material (e.g., ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate). Esters generally have lower melting points than their corresponding carboxylic acids due to the absence of strong hydrogen bonding.
Q2: How can I quickly check for the presence of the starting ester in my product?
Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are rapid and effective methods.
-
TLC: The ester is significantly less polar than the carboxylic acid. On a silica gel TLC plate, the ester will have a higher Rf value (travel further up the plate) than the carboxylic acid. A typical eluent system for this analysis would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
¹H NMR: The presence of the ester can be confirmed by characteristic signals from the ethyl or methyl group. For an ethyl ester, look for a quartet around 4.2-4.4 ppm and a triplet around 1.3-1.4 ppm. For a methyl ester, a singlet around 3.8-3.9 ppm is indicative. The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm), which will disappear upon a D₂O shake.
Q3: Is recrystallization a suitable method for purifying this compound?
Yes, recrystallization can be very effective if an appropriate solvent system is chosen. The ideal solvent will dissolve the carboxylic acid well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures. Given that the target compound is moderately soluble in polar organic solvents like methanol and acetonitrile, and has limited solubility in water, various solvent systems can be explored.[3]
Q4: Can I use acid-base extraction to purify my product?
Absolutely. Acid-base extraction is a highly effective method for separating carboxylic acids from neutral impurities like their corresponding esters. This technique exploits the ability of the carboxylic acid to be deprotonated to a water-soluble carboxylate salt, while the neutral ester remains in the organic phase.
Troubleshooting Guide
This section provides a systematic approach to resolving common purification issues.
Problem 1: Significant Ester Impurity Detected by TLC/NMR
Cause: Incomplete hydrolysis of the starting ester.
Solution:
-
Acid-Base Extraction: This is the most robust method for removing the neutral ester impurity.
-
Column Chromatography: If extraction is not sufficiently effective, flash column chromatography can be employed.
-
Recrystallization: This can be effective if a solvent system with differential solubility is identified.
Problem 2: Baseline Impurities or Streaking on TLC
Cause: Highly polar impurities, potentially residual inorganic salts from the workup or starting materials from the Hantzsch thiazole synthesis.[4]
Solution:
-
Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate and wash with water to remove water-soluble salts.
-
pH Adjustment and Precipitation: Dissolving the crude product in a dilute basic solution and then re-precipitating the carboxylic acid by adding acid can help remove neutral and some basic impurities.[5]
-
Modified Column Chromatography: For acidic compounds that streak on silica gel, adding a small amount of acetic or formic acid (0.1-1%) to the eluent can improve the peak shape and separation.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for removing the unreacted ester.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form the sodium salt and move into the aqueous layer, while the ester remains in the organic layer. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any residual ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) to a pH of 1-2. The carboxylic acid will precipitate out of the solution.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. Good candidate solvents include ethanol, methanol, acetonitrile, ethyl acetate, and solvent mixtures such as ethanol/water or acetone/hexane.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is useful for removing impurities with similar polarities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Selection: Use TLC to determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. To improve the separation of acidic compounds, a small amount of acetic acid or formic acid (e.g., 0.5%) can be added to the mobile phase. An Rf value of 0.2-0.3 for the desired compound is ideal.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Run the column, gradually increasing the polarity of the eluent if necessary (gradient elution), and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Analytical Data for Impurity Identification
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Expected TLC Rf* |
| This compound | ~10-12 (br s, 1H, COOH), ~7.0-7.5 (t, 1H, CHF₂), ~2.8 (s, 3H, CH₃) | 0.2 - 0.4 |
| Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate | ~7.0-7.5 (t, 1H, CHF₂), ~4.3 (q, 2H, OCH₂CH₃), ~2.7 (s, 3H, CH₃), ~1.3 (t, 3H, OCH₂CH₃) | 0.6 - 0.8 |
*Approximate Rf values using 1:1 Hexane:Ethyl Acetate on silica gel. Actual values may vary.
Visualizing the Workflow
Purification Workflow Diagram
Caption: Decision workflow for purification method selection.
Acid-Base Extraction Mechanism
Caption: Principle of acid-base extraction for separation.
References
- Dovlatyan, V. V. (2004). Thiazolecarboxylic Acid Derivatives. Part 1.
- Popiołek, Ł., & Biernasiuk, A. (2016). Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2-substituted acetic acid. Chemical Biology & Drug Design, 88(5), 873–883.
-
Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
-
Dovlatyan, V. V. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole, 4,5-dihydro-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Metwally, M. A., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02).
- Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
-
Global Substance Registration System. (n.d.). ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
- Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 1-11.
-
Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Retrieved from [Link]
Sources
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in thiazole synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low conversion rates, in their synthesis of thiazole-containing compounds. As a heterocyclic scaffold of immense importance in pharmaceuticals and materials science, mastering its synthesis is crucial.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) on Low Thiazole Yields
Q1: My Hantzsch thiazole synthesis is giving me a very low yield (<30%). Where should I start my investigation?
A low yield in a Hantzsch synthesis, the classic condensation of an α-haloketone and a thioamide, is a common issue that typically points to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or unintended side reactions.[1][3] Begin with a systematic check of your α-haloketone for decomposition and ensure your thioamide is pure. Next, re-evaluate your reaction parameters—solvent, temperature, and reaction time—as these are critical for efficient cyclization.[4][5]
Q2: What are the most critical parameters to control for a successful thiazole synthesis?
The three most critical parameters are:
-
Purity of Reactants: α-haloketones are lachrymatory and can degrade upon storage, while some thiophenols are prone to oxidation.[4] Always use freshly purified or commercially sourced high-purity starting materials.
-
Temperature Control: The reaction to form the thiazole ring is often exothermic. While some protocols require heating to reflux to drive the final dehydration step, excessive heat can lead to the formation of side products.[4][6] Careful temperature management is key.
-
Solvent and pH: The choice of solvent affects the solubility of reactants and intermediates, influencing the reaction rate.[7] Furthermore, the pH of the medium can dramatically alter the product distribution, especially when using N-substituted thioureas, leading to different isomers.[8][9]
Q3: How can I quickly assess if my starting materials are the root cause of the low conversion?
Before starting your synthesis, run a quick check on your reactants. For the α-haloketone, a simple ¹H NMR can confirm its integrity. For thioamides, especially those synthesized in-house, verify their purity by melting point and spectroscopy. A preliminary thin-layer chromatography (TLC) of your starting materials against a trusted standard can also reveal impurities that might interfere with the reaction.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Category A: Starting Material and Reagent Issues
Q4: My α-bromoacetophenone appears yellow and is difficult to handle. Could this be affecting my yield?
A: Absolutely. α-haloketones, particularly bromoacetophenones, are known irritants and are susceptible to decomposition over time, often indicated by discoloration (yellowing or browning). This degradation leads to impurities that can inhibit the reaction or participate in side reactions, thus lowering the yield of your desired thiazole.
-
Causality: The primary SN2 reaction in the Hantzsch synthesis requires a clean electrophilic α-carbon on the ketone.[10] Degradation products will reduce the concentration of the active reactant and introduce competing electrophiles or nucleophiles.
-
Solution:
-
Purify the α-haloketone: Recrystallization from a suitable solvent (e.g., ethanol or hexanes) is often sufficient to remove impurities.
-
Use Fresh Reagents: Whenever possible, use a freshly opened bottle or a recently purchased batch of the α-haloketone.
-
Proper Storage: Store α-haloketones in a cool, dark place, preferably under an inert atmosphere (N₂ or Ar) to minimize degradation.
-
Q5: I am using a thioamide with an unprotected piperidine ring. My main product is an N-alkylated piperidine, not the thiazole. Why is this happening?
A: You are observing a classic competing reaction. The α-haloketone is a potent alkylating agent. If your thioamide contains another nucleophilic site, such as an unprotected primary or secondary amine, it can compete with the thioamide's sulfur atom for the electrophilic α-haloketone.[11] In the case of a piperidine moiety, the secondary amine nitrogen is often a more reactive nucleophile than the sulfur of the thioamide, leading to preferential N-alkylation over the desired thiazole synthesis.[11]
-
Causality: The Hantzsch synthesis relies on the superior nucleophilicity of the thioamide's sulfur atom to initiate the reaction cascade. The presence of a more nucleophilic amine creates a parallel, often faster, reaction pathway.
-
Solution:
-
Protect the Amine: The most robust solution is to protect the secondary amine on the piperidine ring before reacting it with the α-haloketone. A Boc (tert-butyloxycarbonyl) group is a common choice as it can be removed later under acidic conditions.[11]
-
Modify Reaction Conditions: While less reliable, running the reaction at lower temperatures may slightly favor the desired S-alkylation, but protection is the preferred industrial and laboratory strategy for clean conversions.
-
Category B: Reaction Conditions and Kinetics
Q6: My TLC shows unreacted starting materials even after prolonged stirring at room temperature. What is my next step?
A: While some Hantzsch syntheses proceed at room temperature, many require thermal energy to overcome the activation barrier for the final cyclization and dehydration steps.[6] The aromaticity of the thiazole ring is a strong thermodynamic driving force, but heat is often required to achieve a practical reaction rate.[6]
-
Causality: The formation of the thiazole involves an intramolecular condensation to form a five-membered ring, followed by the elimination of a water molecule to achieve aromaticity.[12] Both steps have significant activation energies.
-
Solution:
-
Increase Temperature: Gently heat the reaction mixture. A common starting point is 50-60 °C. Many procedures call for heating to reflux in solvents like ethanol or methanol.[13]
-
Monitor Progress: Use TLC to monitor the consumption of starting materials and the appearance of the product spot as you increase the temperature. This will help you find the optimal temperature without promoting side product formation.
-
Q7: My reaction produces the desired product, but also several side products that are difficult to separate. How can I improve the selectivity?
A: The formation of multiple products often points to issues with temperature control, reaction time, or the pH of the medium.
-
Causality & Solutions:
-
Overheating: Excessive heat can cause degradation of the product or starting materials. Perform the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Isomer Formation: If you are using an N-substituted thiourea, you can form two different isomers: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The product ratio is highly dependent on the reaction medium.[9]
-
Neutral Solvents (e.g., ethanol): These conditions almost exclusively yield the 2-(N-substituted amino)thiazole.[9]
-
Acidic Conditions (e.g., HCl in ethanol): These conditions can produce a mixture of both isomers, and in some cases, the 2-imino isomer can be the major product.[8][9] To favor a single product, ensure your reaction is run under strictly neutral conditions unless the other isomer is desired.
-
-
Category C: Reaction Mechanism and Intermediates
Q8: I've isolated my product, but NMR analysis shows a significant amount of an intermediate. How do I drive the reaction to completion?
A: The most common intermediate observed is the dihydrothiazole (or thiazoline) species, formed after the initial cyclization but before the final dehydration step.[4] Its presence indicates that the elimination of water is the rate-limiting step in your process.
-
Causality: The aromatization via dehydration requires either acidic or basic catalysis or sufficient thermal energy to proceed.
-
Solution:
-
Increase Reaction Time or Temperature: The simplest approach is to extend the reflux time to ensure the dehydration is complete.
-
Introduce a Catalyst: If not already present, adding a catalytic amount of a protic acid (like acetic acid) can facilitate the elimination of water.
-
Efficient Water Removal: In larger-scale reactions, using a Dean-Stark apparatus to azeotropically remove water can effectively drive the equilibrium toward the aromatic thiazole product.
-
Section 3: Diagrams and Data
Visualizing the Hantzsch Mechanism
Understanding the reaction pathway is fundamental to troubleshooting. The diagram below illustrates the key steps in the Hantzsch thiazole synthesis.
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your reaction.
Caption: A decision-making flowchart for troubleshooting low yields.
Quantitative Data: Reaction Parameter Comparison
The choice of solvent and base can significantly impact the outcome of the synthesis.
| Parameter | Common Choice(s) | Rationale & Considerations | Reference(s) |
| Solvent | Ethanol, Methanol | Good solubility for many thioamides and α-haloketones. Facilitates reflux conditions. | [13] |
| Ethanol/Water (1:1) | Can improve yields for certain substrates; considered environmentally benign. | [5] | |
| DMF, THF | Used for less soluble reactants or when higher temperatures are needed. | [7] | |
| Temperature | Room Temperature | Sufficient for highly reactive substrates. | [4] |
| 50-80 °C or Reflux | Most common condition to ensure reaction completion, especially the dehydration step. | [6][13] | |
| Base/Acid | None (Neutral) | Standard condition for many Hantzsch syntheses to avoid isomer formation. | [9] |
| Na₂CO₃, NH₄OH | Used during work-up to neutralize the HBr/HCl byproduct and precipitate the free base product. | [6][13] | |
| Catalytic Acid | Can be used to promote the final dehydration step. Can alter regioselectivity. | [8][9] |
Section 4: Experimental Protocols
Protocol 1: Baseline Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a validated, high-yielding method that can be used as a baseline to test your reagents and technique.[13]
-
Preparation: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, ~0.995 g) and thiourea (7.5 mmol, ~0.57 g).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture with stirring in a sand bath or on a hot plate set to approximately 100°C. Allow the reaction to stir for 30-45 minutes.[13] The mixture should become a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. A precipitate should form immediately.[6][13]
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any remaining salts.
-
Drying: Allow the solid to air dry on a watch glass or in a desiccator. The crude product is often pure enough for characterization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Use a capillary tube to spot your starting materials (α-haloketone and thioamide) as references. In a separate lane, spot a small aliquot of your reaction mixture.
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 50:50 ethyl acetate/hexane is a good starting point).[13]
-
Visualization: Visualize the plate under a UV lamp (254 nm). The consumption of starting materials and the appearance of a new spot for the product will indicate reaction progress. The Rf value of the thiazole product is typically different from the starting materials.
References
- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Applied Research.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP.
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.
- Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.
- synthesis of thiazoles. (2019). YouTube.
- Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (n.d.). Benchchem.
- Thiazole formation through a modified Gewald reaction. (2015). PMC - NIH.
- Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate.
- Optimization of the reaction conditions a. (n.d.). ResearchGate.
- Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis. (n.d.). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate.
- Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia.
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
- Process for preparing thiazole derivatives. (2017). Google Patents.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). J. Chem. Soc., Perkin Trans. 1.
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Technical Support Center: Eco-friendly Synthesis of 4-Methyl-5-formylthiazole
Welcome to the technical support center for the eco-friendly synthesis of 4-methyl-5-formylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are seeking a greener, more efficient, and industrially scalable method for producing this critical chemical intermediate. We will move beyond traditional, often hazardous, synthetic routes to focus on a robust protocol centered on the catalytic hydrogenation of a carboxylic acid derivative. This document provides a detailed experimental protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure your success.
The Challenge with Conventional Syntheses
Historically, the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the third-generation cephalosporin antibiotic Cefditoren pivoxil, has relied on methods that are poorly aligned with modern principles of green chemistry.[1] Many established routes employ stoichiometric amounts of heavy metal oxidants like manganese dioxide (MnO₂) or chromium trioxide (CrO₃), or hazardous and expensive reducing agents such as lithium aluminum hydride (LiAlH₄).[1] These processes not only pose significant environmental and safety risks but are also often difficult to scale for industrial production.
Our focus here is on a superior, eco-friendly alternative: the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride . This method, a variation of the classic Rosenmund reduction, offers high yields and avoids many of the pitfalls of older techniques, making it a more sustainable choice for both laboratory and industrial applications.[1][2]
Recommended Synthetic Workflow
The recommended pathway is a two-step process starting from 4-methylthiazole-5-carboxylic acid. The first step activates the carboxylic acid by converting it to the more reactive acid chloride. The second, crucial step is the selective reduction of this acid chloride to the desired aldehyde.
Sources
Validation & Comparative
A Tale of Two Fluorines: A Comparative Guide to the Biological Activity of Difluoromethyl vs. Trifluoromethyl Thiazole Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to modulate a molecule's physicochemical properties and enhance its pharmacological profile. Among the plethora of fluorine-containing motifs, the trifluoromethyl (-CF3) group has long been a stalwart, prized for its ability to confer metabolic stability and enhance binding affinity. However, its partially fluorinated cousin, the difluoromethyl (-CF2H) group, is increasingly recognized for its own unique set of attributes, offering a nuanced alternative for fine-tuning drug candidates. This guide provides an in-depth, objective comparison of the biological activities of difluoromethyl- and trifluoromethyl-substituted thiazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal platform for exploring the subtle yet significant differences imparted by -CF2H and -CF3 substitution.
The Crux of the Matter: Physicochemical and Electronic Properties
The differing biological activities of difluoromethyl and trifluoromethyl thiazole derivatives are fundamentally rooted in their distinct physicochemical and electronic properties. While both are strongly electron-withdrawing, the presence of a hydrogen atom in the -CF2H group introduces a fascinating dichotomy.
| Property | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) | Rationale & Impact on Biological Activity |
| Lipophilicity (Hansch π) | ~ +0.42 | ~ +0.88[3] | The -CF3 group is significantly more lipophilic, which can enhance membrane permeability and binding to hydrophobic pockets. However, excessive lipophilicity can lead to off-target effects and poor solubility. The lower lipophilicity of the -CF2H group offers a valuable tool for optimizing the ADME profile. |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing[4] | Both groups significantly lower the pKa of nearby basic centers and can influence the reactivity of the thiazole ring. The -CF3 group has a stronger inductive effect. |
| Hydrogen Bonding | Potential H-bond donor[1] | H-bond acceptor (weak) | The C-H bond in the -CF2H group is polarized and can act as a hydrogen bond donor, a unique feature that allows for additional interactions with biological targets. This can be a bioisosteric replacement for hydroxyl or thiol groups.[1] |
| Steric Profile | Smaller than -CF3 | Larger than -CF2H | The difference in size can influence the fit within a binding pocket, potentially leading to differences in selectivity and potency. |
| Metabolic Stability | Generally high | Exceptionally high[3][5] | The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to oxidative metabolism. The C-H bond in the -CF2H group is a potential site for metabolism, though it is still significantly more stable than a methyl group. |
A Comparative Look at Biological Activity: What the Data Tells Us
Direct, head-to-head comparative studies of difluoromethyl and trifluoromethyl thiazole derivatives against the same biological target are not abundant in the literature. However, by examining analogous series of compounds and drawing upon established principles of medicinal chemistry, we can construct a compelling comparative narrative.
Case Study: Anticancer Activity
While not on a thiazole scaffold, a study on 3'-difluoromethyl- and 3'-trifluoromethyl-taxoids provides valuable insights into the differential effects of these groups on cytotoxicity.[6] Both series of compounds exhibited potent anticancer activity, often exceeding that of paclitaxel. The structure-activity relationship (SAR) revealed that the optimal substitution pattern for maximizing potency differed between the two series, highlighting the distinct steric and electronic requirements for each group to achieve optimal target engagement.[6]
In the context of thiazole derivatives, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of cancer cell lines.[7] One of the trifluoromethyl derivatives exhibited significant cytostatic and cytotoxic effects.[7] While a direct difluoromethyl analog was not reported in this study, it underscores the potential of fluorinated thiazoles in oncology.
Case Study: Enzyme Inhibition
A study on fluorinated hydrazinylthiazole derivatives as potential agents for diabetes management evaluated a trifluoromethyl-substituted compound for its antiglycation and α-amylase inhibition activities.[8] The trifluoromethyl derivative was among the most potent compounds for antiglycation activity, suggesting that the strong electron-withdrawing nature of the -CF3 group is beneficial for this particular biological effect.[8]
The ability of the -CF2H group to act as a hydrogen bond donor presents an intriguing possibility for enzyme inhibition. By mimicking the interaction of a hydroxyl or thiol group, a difluoromethyl-thiazole derivative could potentially exhibit a different and perhaps more potent or selective inhibitory profile compared to its trifluoromethyl counterpart.
Experimental Validation: Protocols for Comparative Analysis
To rigorously compare the biological activity of difluoromethyl and trifluoromethyl thiazole derivatives, a standardized set of experiments is essential. The following protocols provide a framework for such a comparative evaluation.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine and compare the in vitro metabolic stability of a difluoromethyl-thiazole derivative and its trifluoromethyl analog.
Rationale: This assay provides a quantitative measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are a major determinant of drug clearance in vivo.[9][10]
Experimental Workflow:
Caption: Generalized workflow for an enzyme inhibition assay.
Detailed Protocol (Example: Kinase Inhibition Assay):
-
Preparation of Reagents:
-
Prepare a series of dilutions of the difluoromethyl- and trifluoromethyl-thiazole derivatives in DMSO, typically in a 3-fold or 10-fold dilution series.
-
Prepare a solution of the target kinase in a suitable assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a peptide) and ATP in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor compounds to the appropriate wells. Include wells with DMSO only as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
-
Detection:
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion: A Matter of Strategic Choice
The choice between a difluoromethyl and a trifluoromethyl group on a thiazole scaffold is not a matter of inherent superiority but one of strategic design. The trifluoromethyl group remains a powerhouse for imparting metabolic stability and lipophilicity. [3][5]In contrast, the difluoromethyl group offers a more nuanced approach, providing a means to fine-tune lipophilicity and, most notably, introduce a hydrogen bond-donating capability that can unlock novel interactions with biological targets. [1] For drug discovery programs, the key takeaway is the importance of synthesizing and evaluating both analogs. The comparative data generated from the experimental protocols outlined in this guide will provide a solid foundation for making informed decisions and ultimately selecting the candidate with the optimal balance of potency, selectivity, and pharmacokinetic properties for clinical development.
References
- Matulis, D. A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352. [Link]
- Assay Genie. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]
- Ojima, I., et al. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorg Med Chem. 2011;19(21):6341-6356. [Link]
- Ojima, I., et al. Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. J Fluorine Chem. 2008;129(9):817-828. [Link]
- Barata-Vallejo, S., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2024;17(7):889. [Link]
- Edmondson, D. E. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicina (Kaunas). 2019;55(9):551. [Link]
- XenoGesis. In vitro drug metabolism: for the selection of your lead compounds. [Link]
- BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
- KBI Biopharma. How to Conduct an In Vitro Metabolic Stability Study. [Link]
- Concept Life Sciences. Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
- ResearchGate. Comparison of OH, CF2H, and CH3 Group Properties. [Link]
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
- Sowaileh, M. F., et al. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. J Med Chem. 2020;63(22):13516-13529. [Link]
- Zafrani, Y., et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Med Chem. 2018;10(6):619-623. [Link]
- ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]
- Ullah, H., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. 2023;8(11):10425-10439. [Link]
- Liu, Y., et al. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nat Commun. 2024;15(1):4630. [Link]
- ResearchGate. Different synthetic methods of trifluoromethyl thiazole. [Link]
- Barata-Vallejo, S., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2024;29(14):3309. [Link]
- Sytnik, K., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2021;26(11):3352. [Link]
- Guchhait, G., et al. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Adv. 2024;14(27):19553-19568. [Link]
- Coles, S. J., et al. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData. 2024;9(1):x231221. [Link]
- ResearchGate. (PDF) Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]
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A Comparative Guide to the In Vitro Efficacy of Novel Fungicides Derived from 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic Acid
The relentless evolution of fungal resistance to existing treatments necessitates a continuous search for novel fungicides with improved efficacy and diverse modes of action. Within this landscape, the thiazole carboxamide scaffold has emerged as a particularly promising area of research. This guide provides a comprehensive overview of the in vitro performance of novel fungicidal candidates derived from 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid and its bioisosteric analogues. We will delve into their synthesis, compare their antifungal activity against a panel of significant plant pathogens with established commercial fungicides, and elucidate the key structure-activity relationships that govern their potency.
The Rationale: Targeting Succinate Dehydrogenase with a Proven Pharmacophore
Many of the novel compounds discussed herein belong to the class of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory system by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain.[1][2] This mode of action is crucial for fungal cellular respiration and energy production. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety has been a cornerstone in the development of highly successful commercial SDHI fungicides.[2] The exploration of the structurally related this compound core aims to identify new chemical entities with potentially enhanced or complementary antifungal spectra and to circumvent emerging resistance to existing SDHIs.
Synthesis of the Core Scaffold and Novel Derivatives
The foundational starting material for these novel fungicides is this compound. Its synthesis is a critical first step in the development of new derivatives. A common synthetic route involves the cyclization of key precursors to form the thiazole ring, followed by hydrolysis to yield the carboxylic acid.
The novel fungicidal candidates are then typically synthesized by creating an amide bond between the carboxylic acid group of the thiazole scaffold and various substituted aniline or other amine-containing moieties. This modular approach allows for the systematic exploration of how different substituents on the amine portion of the molecule influence its antifungal activity.
Comparative In Vitro Antifungal Efficacy
The in vitro antifungal activity of novel compounds is a primary indicator of their potential as fungicides. The most common method to quantify this is the mycelial growth inhibition assay, which determines the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.
The following table summarizes the in vitro antifungal activity (EC50 in µg/mL) of a selection of novel pyrazole-thiazole and pyrazole carboxamide fungicides, which are structurally related to the topic, against a range of economically important plant pathogenic fungi. For comparison, data for the established commercial fungicide Thifluzamide is included.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| Novel Pyrazole-Thiazole Carboxamides | |||
| 6d | Rhizoctonia cerealis | 5.11 | [3] |
| 6j | Rhizoctonia cerealis | 8.14 | [3] |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [4] |
| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | [4] |
| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | [4] |
| 9cd | Sclerotinia sclerotiorum | 0.72 | [4] |
| Novel Thiazole Carboxamides | |||
| 6g | Rhizoctonia cerealis | 6.2 | [1] |
| 6g | Sclerotinia sclerotiorum | 0.6 | [1] |
| Commercial Reference | |||
| Thifluzamide | Rhizoctonia cerealis | 22.12 | [3] |
| Thifluzamide | Sclerotinia sclerotiorum | 4.4 | [1] |
| Fluxapyroxad | Rhizoctonia cerealis | 11.93 | [3] |
Experimental Protocol: Mycelial Growth Inhibition Assay
The determination of EC50 values is a critical step in the evaluation of new fungicidal compounds. The following is a detailed protocol for a typical in vitro mycelial growth inhibition assay.
1. Preparation of Fungal Cultures:
-
The target plant pathogenic fungi are cultured on Potato Dextrose Agar (PDA) plates.
-
The plates are incubated at a suitable temperature (typically 25-28°C) until the mycelia cover the plate.
2. Preparation of Fungicide Stock Solutions:
-
The novel fungicide and reference compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
3. Preparation of Amended Media:
-
A series of dilutions of the fungicide stock solutions are prepared.
-
Each dilution is then mixed with molten PDA to achieve the desired final concentrations. The same volume of DMSO is added to the control plates.
4. Inoculation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture.
-
The plug is placed in the center of each fungicide-amended PDA plate.
5. Incubation:
-
The inoculated plates are incubated at the optimal growth temperature for the specific fungus.
6. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where 'dc' is the average diameter of the colony on the control plate, and 'dt' is the average diameter of the colony on the treated plate.
-
-
The EC50 value is then determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[5]
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Structure-Activity Relationship (SAR) Insights
The analysis of the antifungal activity of a series of related compounds allows for the determination of structure-activity relationships (SAR). This provides crucial insights into which chemical modifications enhance or diminish the fungicidal potency. For thiazole and pyrazole carboxamides, several key structural features have been shown to influence their efficacy:
-
The Amide Bridge: The amide linkage is essential for binding to the target enzyme, succinate dehydrogenase.
-
The Thiazole/Pyrazole Ring: The nature and substitution pattern of this heterocyclic ring significantly impact the compound's intrinsic activity. The difluoromethyl group at a key position on the pyrazole ring is a well-established feature for high potency in many commercial fungicides.[2]
-
The Amine Moiety: The substituents on the aniline or other amine-containing part of the molecule play a critical role in the overall shape and electronic properties of the fungicide, which in turn affects its binding affinity to the target site.
Sources
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic Acid Derivatives
In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-saving therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of a particularly relevant class of compounds: 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid derivatives. These derivatives, noted for their potential as kinase inhibitors, demand a rigorous evaluation of their off-target interactions to mitigate potential toxicity and ensure therapeutic efficacy.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Off-target binding, where a drug interacts with unintended proteins, is a major contributor to adverse effects and the high attrition rates in clinical trials.[5] Identifying these unwanted interactions early in the drug development process is not just a regulatory expectation but a scientific and financial necessity.[6] It allows for the selection of candidates with a lower risk profile, ultimately increasing the probability of success. For scaffolds like the thiazole ring, which is a component of numerous clinically approved drugs but also known to be present in some promiscuous compounds, a thorough understanding of the cross-reactivity profile is paramount.[3][4]
This guide will navigate through a multi-tiered approach to de-risking this compound derivatives, starting from computational predictions and moving through to detailed biochemical and cell-based functional assays.
The Strategic Workflow for Assessing Cross-Reactivity
A systematic and tiered approach is the most effective strategy for evaluating the selectivity of a compound. This workflow allows for early, cost-effective computational screening to identify potential liabilities, followed by increasingly complex and physiologically relevant in vitro assays to confirm and quantify these interactions.
Caption: A tiered workflow for assessing the cross-reactivity of small molecule inhibitors.
Tier 1: In Silico Off-Target Prediction
Before embarking on expensive and time-consuming wet lab experiments, computational modeling provides a valuable initial assessment of potential off-target interactions.[7] These methods utilize algorithms that compare the chemical structure of the query compound to databases of known ligands for a wide array of biological targets.
Methodology:
-
Ligand-Based Virtual Screening: This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. The 2D or 3D structure of the this compound derivative is used to search databases like ChEMBL or PubChem for known bioactive molecules with high structural similarity.
-
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. The thiazole derivative can be screened against a library of pharmacophore models for various off-targets.
Expected Outcome: A prioritized list of potential off-targets (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels) that warrant further investigation in subsequent in vitro assays. This allows for the design of more focused and cost-effective experimental screening panels.
Tier 2: In Vitro Biochemical Profiling
Biochemical assays provide direct evidence of a compound's interaction with purified proteins, allowing for the quantitative determination of binding affinity and inhibitory potency. For potential kinase inhibitors, a broad kinase panel screen is the cornerstone of cross-reactivity assessment.
Kinase Selectivity Profiling
Given that the this compound scaffold is a known hinge-binder for kinases, assessing its selectivity across the human kinome is critical.[1]
Illustrative Comparison of Hypothetical Derivatives:
To demonstrate the importance of this analysis, consider three hypothetical derivatives of our core scaffold, designed to inhibit a primary target, Kinase X.
| Compound ID | Primary Target (Kinase X) IC50 (nM) | Off-Target A (Kinase Y) IC50 (nM) | Off-Target B (Kinase Z) IC50 (nM) | Selectivity Ratio (Kinase Y/Kinase X) | Selectivity Ratio (Kinase Z/Kinase X) |
| THZ-001 | 15 | 150 | >10,000 | 10 | >667 |
| THZ-002 | 25 | 75 | 500 | 3 | 20 |
| THZ-003 | 8 | 5,000 | 8,000 | 625 | 1,000 |
Data Interpretation:
-
THZ-001 shows moderate potency for the primary target and a 10-fold selectivity over Kinase Y. Its high selectivity against Kinase Z is favorable.
-
THZ-002 is less potent against the primary target and exhibits poor selectivity against both off-targets, making it a less desirable candidate.
-
THZ-003 is the most potent and highly selective compound, with a selectivity ratio of over 600-fold for both tested off-targets. This profile suggests a lower likelihood of off-target related side effects and makes it a strong candidate for further development.
Experimental Protocols for Kinase Profiling:
Several robust platforms are available for kinase selectivity profiling. Two commonly employed methods are the LanthaScreen® Eu Kinase Binding Assay and the Z'-LYTE® Kinase Activity Assay.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay (Competitive Binding)
This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.[9][10][11][12][13]
Materials:
-
Purified, tagged kinase of interest
-
LanthaScreen® Eu-anti-tag antibody
-
Kinase Tracer
-
Test compounds (e.g., THZ-001, THZ-002, THZ-003) serially diluted in DMSO
-
Kinase Buffer A
-
384-well assay plates
Procedure:
-
Prepare 3X Compound Solutions: Create a serial dilution of the test compounds in 100% DMSO. From this, prepare a 3X intermediate dilution in Kinase Buffer A.
-
Prepare 3X Kinase/Antibody Mixture: Dilute the kinase and Eu-anti-tag antibody in Kinase Buffer A to 3 times the final desired concentration.
-
Prepare 3X Tracer Solution: Dilute the kinase tracer in Kinase Buffer A to 3 times the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the 3X compound solution to the assay plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture.
-
Add 5 µL of the 3X Tracer solution.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Z'-LYTE® Kinase Activity Assay (Functional)
This assay measures the extent of phosphorylation of a FRET-based peptide substrate. Inhibition of the kinase results in less phosphorylation, and a subsequent development step with a protease that selectively cleaves the non-phosphorylated peptide leads to a change in FRET.[14][15][16][17]
Materials:
-
Purified, active kinase of interest
-
Z'-LYTE® peptide substrate
-
ATP solution
-
Test compounds serially diluted in DMSO
-
Kinase buffer
-
Z'-LYTE® Development Reagent
-
384-well assay plates
Procedure:
-
Prepare 4X Compound Solutions: Prepare a 4X serial dilution of the test compounds in kinase buffer with a final DMSO concentration of 4%.
-
Prepare 2X Kinase/Peptide Mixture: Dilute the kinase and peptide substrate in kinase buffer to 2 times their final desired concentrations.
-
Assay Assembly (Kinase Reaction):
-
Add 2.5 µL of the 4X compound solution to the assay plate.
-
Add 5 µL of the 2X Kinase/Peptide mixture.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Development Reaction: Add 5 µL of the Z'-LYTE® Development Reagent to each well.
-
Second Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a fluorescence plate reader using the appropriate filters for the FRET pair.
-
Data Analysis: Calculate the emission ratio and convert it to percent phosphorylation. Plot the percent inhibition (derived from percent phosphorylation) against the log of the compound concentration and fit to a sigmoidal dose-response curve to obtain the IC50.
Radioligand Binding Assays for Non-Kinase Off-Targets
To assess cross-reactivity against other major drug target classes like GPCRs, ion channels, and transporters, competitive radioligand binding assays are the gold standard.[18][19][20][21][22] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Protocol 3: General Radioligand Competition Binding Assay
Materials:
-
Cell membrane preparations expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)
-
Unlabeled test compounds
-
Binding buffer
-
Wash buffer
-
Glass fiber filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membrane-bound radioligand is trapped on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC50. The Ki (inhibitor dissociation constant) can then be calculated using the Cheng-Prusoff equation.
Tier 3: Cell-Based Functional Assays
While biochemical assays are excellent for determining direct binding and inhibition, cell-based assays are crucial for understanding the functional consequences of these interactions in a more physiologically relevant environment. These assays can confirm on-target activity and reveal unexpected off-target effects on cellular signaling pathways.
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A Researcher's Guide to Benchmarking New Thiazole Inhibitors Against Febuxostat for Xanthine Oxidase Targeting
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to rigorously evaluate novel thiazole-based xanthine oxidase (XO) inhibitors against the established clinical benchmark, febuxostat. We will delve into the core principles of comparative analysis, from mechanistic insights to detailed, validated experimental protocols.
Introduction: The Therapeutic Target and the Benchmark
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary driver of gout, a painful inflammatory arthritis.[1] The enzyme xanthine oxidase (XO) is the central player in uric acid production, catalyzing the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Consequently, inhibiting XO is a cornerstone of hyperuricemia management.[1][3]
Febuxostat, a non-purine selective inhibitor of XO, represents a significant advancement in gout therapy and serves as the gold standard for benchmarking new chemical entities.[4][5] It works by potently blocking the active site of both the oxidized and reduced forms of the enzyme, thereby decreasing uric acid production.[4][6] The thiazole moiety is a key structural feature of febuxostat and a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities.[7][8][9] This has spurred the development of novel thiazole-containing molecules aiming to improve upon febuxostat's efficacy, selectivity, or safety profile.[10][11]
This guide outlines the critical experiments required to build a robust data package for a new thiazole inhibitor, comparing it directly with febuxostat.
Comparative Analysis: Key Performance Benchmarks
A thorough head-to-head comparison requires assessment across several domains. All quantitative data should be systematically organized for clear comparison.
Mechanism of Action and Enzyme Kinetics
Understanding how a new inhibitor interacts with XO is fundamental. Febuxostat exhibits a potent, mixed-type inhibition mechanism.[6] Kinetic studies are essential to determine if a new inhibitor is competitive, non-competitive, uncompetitive, or mixed-type and to quantify its potency.
Key Parameters for Comparison:
-
IC50: The half-maximal inhibitory concentration, a measure of potency.
-
Ki: The inhibition constant, providing a more absolute measure of binding affinity.
-
Reversibility: Determining if the inhibitor binds reversibly or irreversibly to the enzyme.
Table 1: Example In Vitro Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| Febuxostat | Literature Value | 0.6[6] | Mixed[6] |
| Thiazole-X | Experimental | Experimental | Experimental |
| Allopurinol | Literature Value | Literature Value | Competitive |
In Vivo Efficacy in Hyperuricemic Models
Demonstrating uric acid-lowering effects in a living system is a critical step. The most common and relevant preclinical model is the potassium oxonate-induced hyperuricemic mouse or rat model.[12][13] Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals (but not humans), thus creating a more human-like metabolic state of high uric acid.[14]
Key Parameters for Comparison:
-
Dose-response relationship: Evaluating the percentage reduction in serum uric acid at various doses.
-
ED50: The dose required to achieve 50% of the maximum effect.
-
Duration of action: Assessing how long the uric acid-lowering effect is maintained.
Table 2: Example In Vivo Hypouricemic Effects in a Potassium Oxonate-Induced Mouse Model
| Compound | Dose (mg/kg, p.o.) | Mean Serum Uric Acid Reduction (%) | Duration (hours) |
| Vehicle Control | - | 0% | - |
| Febuxostat | 5 | Experimental | Experimental |
| Thiazole-X | 5 | Experimental | Experimental |
| Febuxostat | 10 | Experimental | Experimental |
| Thiazole-X | 10 | Experimental | Experimental |
Cytotoxicity and Safety Profile
Early assessment of a compound's safety is paramount. In vitro cytotoxicity assays using standard cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) provide an initial indication of potential toxicity.
Key Parameters for Comparison:
-
CC50: The cytotoxic concentration 50, where 50% of cells are killed.
-
Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value is desirable, indicating that the compound is much more potent against its target enzyme than it is toxic to cells.
Table 3: Example In Vitro Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| Febuxostat | HepG2 | Experimental | Experimental |
| Thiazole-X | HepG2 | Experimental | Experimental |
| Febuxostat | HEK293 | Experimental | Experimental |
| Thiazole-X | HEK293 | Experimental | Experimental |
Visualizing the Science: Pathways and Workflows
Xanthine Oxidase Pathway and Inhibition
This diagram illustrates the final steps of purine catabolism, where xanthine oxidase produces uric acid, and how inhibitors like febuxostat intervene.
Caption: The Xanthine Oxidase pathway and the point of therapeutic inhibition.
Benchmarking Experimental Workflow
This flowchart outlines a logical progression for the comparative evaluation of a new thiazole inhibitor against the benchmark, febuxostat.
Caption: A streamlined workflow for benchmarking novel XO inhibitors.
Detailed Experimental Protocols
Adherence to standardized, validated protocols is essential for generating reproducible and trustworthy data.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is based on the principle that XO-catalyzed oxidation of xanthine to uric acid results in an increased absorbance at 290-295 nm.[15][16][17]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (New Thiazole Inhibitor, Febuxostat) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the febuxostat standard in phosphate buffer. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.
-
Assay Mixture: In each well of the 96-well plate, add:
-
50 µL of test compound dilution (or vehicle for control).
-
35 µL of phosphate buffer.
-
30 µL of xanthine oxidase solution (e.g., 0.01 units/mL).
-
-
Pre-incubation: Mix and pre-incubate the plate at 25°C for 15 minutes.[16]
-
Reaction Initiation: Start the reaction by adding 60 µL of the xanthine substrate solution (e.g., 150 µM).[16]
-
Measurement: Immediately measure the absorbance at 295 nm every minute for 15-20 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Hypouricemic Activity Assay (Potassium Oxonate Model)
This protocol establishes an acute hyperuricemia model in mice to evaluate the in vivo efficacy of the test compounds.[13]
Materials:
-
Male Kunming or C57BL/6 mice (6-8 weeks old)
-
Potassium Oxonate (PO)
-
Test compounds and Febuxostat
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Serum uric acid assay kit
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle control, Febuxostat (positive control, e.g., 5-10 mg/kg), and New Thiazole Inhibitor (various doses).
-
Dosing: Administer the test compounds or vehicle orally (p.o.) by gavage.
-
Hyperuricemia Induction: One hour after drug administration, induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250 mg/kg) dissolved in saline.
-
Blood Collection: One to two hours after PO injection, collect blood samples from the retro-orbital plexus.
-
Serum Analysis: Separate serum by centrifugation and measure the uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in serum uric acid for each treatment group compared to the vehicle control group.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[18][19][20] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, which can be quantified.[21][22]
Materials:
-
Human cell lines (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and febuxostat. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.[22]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.
Conclusion and Future Directions
By systematically applying this benchmarking framework, researchers can generate a comprehensive and comparative data package. This allows for an objective assessment of whether a new thiazole inhibitor offers a tangible advantage over febuxostat. A successful candidate would ideally demonstrate superior potency (lower IC50/Ki), improved in vivo efficacy, a wider therapeutic window (higher Selectivity Index), or other benefits such as enhanced selectivity or a more favorable pharmacokinetic profile. The data gathered through these essential experiments will form the foundation for further preclinical and clinical development.
References
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Wikipedia. Febuxostat. Available from: [Link]
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Creative Bioarray. Potassium Oxonate-Induced Hyperuricaemia Model. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Febuxostat? (2024). Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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SGS. Thiazole Scaffold: An Overview on its Synthetic and Pharmaceutical Aspects. (2021). Available from: [Link]
- Vertex AI Search. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC - NIH.
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Drugs.com. Febuxostat Tablets: Package Insert / Prescribing Info / MOA. (2025). Available from: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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Clinical and Experimental Rheumatology. Review An update on the animal models in hyperuricaemia research. Available from: [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). Available from: [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013). Available from: [Link]
- Vertex AI Search. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC - NIH.
- Vertex AI Search. Rat modeling and uric acid sustainability in hyperuricemic rats caused by potassium – oxonate. Modelado en ratas y sostenibil.
-
Bio-protocol. 2.4.1. Xanthine Oxidase Assay. Available from: [Link]
-
PubMed. Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity. Available from: [Link]
-
Revista Bionatura. In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023). Available from: [Link]
- Vertex AI Search. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2023).
-
SciSpace. Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Available from: [Link]
-
MDPI. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. (2022). Available from: [Link]
-
PubMed. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase. (2005). Available from: [Link]
-
PubMed. Febuxostat: a novel non-purine selective inhibitor of xanthine oxidase for the treatment of hyperuricemia in gout. Available from: [Link]
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A Comparative Guide to the Structural Elucidation of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: An X-ray Crystallography Perspective
This technical guide provides an in-depth analysis of the structural determination of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of fungicides.[1] We will explore the definitive insights provided by single-crystal X-ray crystallography and contextualize its advantages and limitations by comparing it with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
For a direct structural comparison, we will also examine the crystallographic data of a closely related analogue, 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, to highlight the influence of the trifluoromethyl group on the crystal packing and molecular conformation.
This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies and data interpretation involved in the structural characterization of small organic molecules.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is typically achieved through the hydrolysis of its corresponding ethyl ester.[1]
Experimental Protocol: Synthesis
A common synthetic route involves the hydrolysis of ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate using a sodium hydroxide solution.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted and purified to yield the desired carboxylic acid.[1]
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, colorless block-like crystals have been successfully grown by the slow evaporation of an ethyl acetate solution.[2] This method relies on gradually increasing the concentration of the solute beyond its saturation point, allowing for the ordered arrangement of molecules into a crystal lattice.
Caption: The process of crystallization by slow evaporation.
The Definitive Structure: X-ray Crystallography Analysis
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice.
Crystallographic Data of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
The crystal structure of the title compound has been determined and the data is summarized in the table below.[2]
| Parameter | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
| Chemical Formula | C₆H₄F₃NO₂S |
| Molecular Weight | 211.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.961(1) |
| b (Å) | 15.682(3) |
| c (Å) | 10.632(2) |
| β (°) | 90.35(3) |
| Volume (ų) | 827.1(3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 4.8 |
| Data Source | [2] |
The crystal structure reveals that the molecules are linked by intermolecular O—H···N hydrogen bonds, forming chains.[2] This hydrogen bonding involves the carboxylic acid proton and the nitrogen atom of the thiazole ring of an adjacent molecule.
Comparative Analysis: The Influence of the Trifluoromethyl Group
To understand the structural impact of the electron-withdrawing trifluoromethyl group, we compare the crystal structure of the title compound with that of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid.
| Parameter | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 2,4-dimethyl-1,3-thiazole-5-carboxylic acid |
| Chemical Formula | C₆H₄F₃NO₂S | C₆H₇NO₂S |
| Molecular Weight | 211.16 | 157.19 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.961(1) | 8.636(2) |
| b (Å) | 15.682(3) | 6.918(1) |
| c (Å) | 10.632(2) | 12.339(3) |
| β (°) | 90.35(3) | 108.78(3) |
| Volume (ų) | 827.1(3) | 696.9(3) |
| Data Source | [2] |
The presence of the bulky and highly electronegative trifluoromethyl group in the title compound significantly influences its crystal packing compared to the dimethyl analogue. This is reflected in the different unit cell parameters and volume. While both molecules form hydrogen-bonded chains, the nature and strength of other intermolecular interactions, such as C-H···O and potential fluorine-involved contacts, will differ, leading to the observed differences in their crystal lattices.
A Broader Perspective: Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a compound involves a suite of analytical techniques. Each method offers unique and complementary information.
Caption: Complementary information from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
Expected ¹H NMR Spectrum: For 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, the ¹H NMR spectrum would be expected to show a singlet for the methyl protons (around 2.5-2.8 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the thiazole ring carbons, the trifluoromethyl carbon (as a quartet due to coupling with fluorine), and the carboxylic acid carbon.
-
Comparison with X-ray Crystallography: While X-ray crystallography gives a static picture of the molecule in the solid state, NMR provides information about the molecule's structure and dynamics in solution. Differences in bond angles and conformations can sometimes be observed between the two states.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Expected FT-IR Spectrum: Key vibrational bands for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid would include:
-
A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
-
C-F stretching bands from the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).
-
Vibrations associated with the thiazole ring.
-
-
Comparison with X-ray Crystallography: FT-IR confirms the presence of the functional groups that are spatially located by X-ray crystallography. It provides no information about the 3D arrangement of atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also reveals fragmentation patterns that can aid in structure elucidation.
-
Expected Mass Spectrum: The mass spectrum of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid would show a molecular ion peak at m/z 211. Key fragmentation pathways would likely involve the loss of COOH (m/z 45), CF₃ (m/z 69), and other fragments characteristic of the thiazole ring.
-
Comparison with X-ray Crystallography: Mass spectrometry confirms the molecular formula determined from the crystallographic data. The fragmentation pattern can provide clues about the connectivity of atoms, which is definitively established by X-ray crystallography.
Conclusion: A Synergistic Approach to Structural Elucidation
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of small organic molecules in the solid state. As demonstrated with 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, it provides precise information on bond lengths, bond angles, and intermolecular interactions that are invaluable for understanding the compound's properties and behavior.
However, a truly comprehensive structural characterization is achieved through the synergistic use of multiple analytical techniques. NMR, FT-IR, and Mass Spectrometry provide complementary information about the molecule's connectivity, functional groups, molecular weight, and behavior in solution. By integrating the data from these diverse methods, researchers can build a complete and robust understanding of a molecule's structure and function.
References
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]
-
Quan, G.-x., Luo, A.-l., Cheng, W.-h., & Xu, J.-y. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500. [Link]
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Hazra, D. K., Mukherjee, M., Helliwell, M., & Mukherjee, A. K. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 11), o452–o455. [Link]
- PatSnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Thiazoles: A Comparative Analysis
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for biological targets.[3][4] Among fluorinated heterocycles, thiazoles are particularly significant, forming the core of numerous pharmaceuticals, from anti-infectives to anticancer agents.[5][6][7]
The challenge for researchers and process chemists lies in selecting the most efficient and scalable synthetic route to a desired fluorinated thiazole. The method of fluorine incorporation dictates the overall strategy, accessibility of analogs, and ultimately, the economic viability of the synthesis.
This guide provides a comparative analysis of the two primary strategic approaches for synthesizing fluorinated thiazoles:
-
Ring Cyclization with Fluorinated Building Blocks: Constructing the thiazole core from precursors that already contain the fluorine atom(s).
-
Late-Stage Fluorination: Introducing fluorine directly onto a pre-formed thiazole ring system.
We will delve into the mechanistic underpinnings of each strategy, provide field-tested experimental protocols, and offer a critical comparison to guide your synthetic planning.
Strategy 1: Cyclization with Fluorinated Building Blocks
This classical approach leverages well-established thiazole syntheses, primarily the Hantzsch and Cook-Heilbron methods, by employing starting materials that are pre-functionalized with fluorine. The primary advantage is the predictable placement of the fluorine atom based on the chosen building block.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains the most versatile and widely used method for constructing the thiazole ring.[6][8] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound (such as thioamides, thioureas, or thiosemicarbazones).[7] For fluorinated derivatives, this typically involves using a fluorinated α-haloketone or a fluorinated thioamide.
Causality Behind Experimental Choices: The power of this method lies in its convergent nature. By synthesizing libraries of fluorinated α-haloketones and various thioamides, a wide diversity of 2,4- and 2,4,5-substituted fluorinated thiazoles can be accessed. The choice of solvent (often ethanol or DMF) is critical for solubilizing the reactants, and the reaction is typically driven to completion by heating under reflux.[9][10] The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [9][10]
This protocol is representative of the Hantzsch method using a fluorinated building block, specifically 2-bromo-4-fluoroacetophenone.
-
Reactants:
-
Aryl-substituted thiosemicarbazone (1.0 mmol, 1.0 eq)
-
2-bromo-4-fluoroacetophenone (1.0 mmol, 1.0 eq)
-
Absolute Ethanol (15-20 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add the aryl-substituted thiosemicarbazone (1.0 mmol) and 2-bromo-4-fluoroacetophenone (1.0 mmol).
-
Add absolute ethanol (15-20 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4–5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The appearance of a single new spot indicates the completion of the reaction.
-
Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature for 30 minutes.
-
The cyclized product will often precipitate from the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Yields for this class of compounds are typically in the range of 61–80%.[10]
-
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: General experimental workflow for the Hantzsch synthesis of fluorinated thiazoles.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable alternative, particularly for accessing 5-aminothiazoles.[7][11] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[11][12] To generate fluorinated derivatives, a fluorinated α-aminonitrile would be the logical starting material.
Causality Behind Experimental Choices: This method's key advantage is its direct route to the valuable 5-amino-substituted thiazole scaffold, a common pharmacophore. The mechanism begins with the nucleophilic attack of the amino group onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂). This is followed by an intramolecular cyclization where the newly formed thioamide-like sulfur attacks the nitrile carbon, leading to the 5-aminothiazole after tautomerization.[11] The mild conditions make it compatible with a range of functional groups.
Diagram: Cook-Heilbron Synthesis Mechanism
Caption: Mechanistic pathway of the Cook-Heilbron synthesis for 5-aminothiazoles.
Strategy 2: Late-Stage Fluorination of Thiazoles
Introducing fluorine at a later stage in the synthesis offers significant strategic advantages, especially in drug discovery. It allows for the rapid diversification of a common, non-fluorinated advanced intermediate, enabling the exploration of structure-activity relationships (SAR) without redesigning the entire synthesis from the ground up.[13][14]
Electrophilic Fluorination via Directed Lithiation
This is a powerful, albeit challenging, method for the regioselective introduction of fluorine onto an existing thiazole ring. The strategy relies on the deprotonation of a specific carbon on the thiazole ring using a strong base, followed by quenching the resulting lithiated species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSi).[15][16]
Causality Behind Experimental Choices: The regioselectivity of this reaction is controlled by the directing group and the inherent acidity of the thiazole protons. For 2-aminothiazole derivatives, the C5 proton is the most acidic and is preferentially abstracted. The use of a very strong base like tert-butyllithium (t-BuLi) is necessary to achieve deprotonation.[15] The reaction must be conducted at very low temperatures (e.g., -50 °C to -40 °C) to prevent side reactions and decomposition of the lithiated intermediate. The choice of an electrophilic fluorinating agent like NFSi is crucial for efficiently transferring a "F⁺" equivalent to the anionic thiazole intermediate. This method has been successfully scaled to produce multikilogram quantities of key intermediates like 2-amino-5-fluorothiazole.[15]
Experimental Protocol: Synthesis of 2-Tert-butoxycarbonylamino-5-fluorothiazole [15]
This protocol details the key fluorination step in the multikilogram synthesis of an important 2-amino-5-fluorothiazole precursor.
-
Reactants:
-
2-Tert-butoxycarbonylaminothiazole (3.75 mol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi), 18% solution in pentane (8.06 mol, 2.15 eq)
-
N-Fluorobenzenesulfonimide (NFSi) (3.93 mol, 1.05 eq)
-
-
Procedure:
-
In a suitable multi-neck reactor under an inert atmosphere (N₂ or Ar), dissolve 2-tert-butoxycarbonylaminothiazole (0.75 kg, 3.75 mol) in anhydrous THF (15 L).
-
Cool the stirred solution to -50 °C using a suitable cooling bath.
-
Slowly add the t-BuLi solution (2.87 kg, 8.06 mol) over 60 minutes, ensuring the internal temperature does not rise above -40 °C. A bright yellow suspension will form.
-
Stir the suspension for 30 minutes at -50 °C.
-
In a separate flask, prepare a solution of NFSi (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L).
-
Add the NFSi solution to the reaction suspension over 60 minutes, again maintaining the internal temperature below -40 °C.
-
Upon completion of the addition, allow the reaction to proceed for a specified time before quenching and workup.
-
Purification typically involves recrystallization to yield the desired product in 35-40% yield.[15]
-
Diagram: Late-Stage Electrophilic Fluorination Workflow
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Thiazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is a meticulous process of validation. Among the diverse chemical scaffolds employed in drug discovery, thiazole-containing molecules have emerged as a privileged structure, demonstrating inhibitory activity against a wide range of enzymes, particularly protein kinases.[1][2] However, identifying a potent thiazole-based inhibitor is merely the first step. A deep and accurate understanding of its mechanism of action (MOA) is paramount for rational lead optimization, predicting in vivo efficacy, and ensuring safety.
This guide provides an in-depth, experience-driven framework for validating the MOA of thiazole-based enzyme inhibitors. We will move beyond rote protocol recitation to explore the causality behind experimental choices, enabling you to build a robust, self-validating data package for your inhibitor.
Part 1: The Foundation - Understanding Enzyme Inhibition Mechanisms
Before delving into experimental design, a firm grasp of the fundamental modes of enzyme inhibition is essential. Enzyme inhibitors can be broadly classified as reversible or irreversible, with reversible inhibitors further categorized based on their interaction with the enzyme and its substrate.
dot
Caption: A typical workflow for validating an inhibitor's mechanism of action.
Step 1: Unveiling the Kinetic Signature with Enzyme Assays
Enzyme kinetics are the cornerstone of MOA validation. These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the inhibitor.
Experimental Protocol: Steady-State Enzyme Kinetics
-
Objective : To determine the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme in the absence and presence of the inhibitor.
-
Materials :
-
Purified enzyme of interest
-
Substrate(s) for the enzyme
-
Thiazole-based inhibitor and a known reference inhibitor (e.g., a known competitive inhibitor for the target)
-
Assay buffer
-
Microplate reader capable of detecting the reaction product
-
-
Method : a. Enzyme Titration : Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period. b. Substrate Kₘ Determination : In the absence of the inhibitor, measure the initial reaction velocity at various substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Kₘ. For most screens, it's advisable to use a substrate concentration at or below the Kₘ. [3] c. Inhibitor IC₅₀ Determination : At a fixed substrate concentration (typically the Kₘ value), measure the enzyme activity across a range of inhibitor concentrations to determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%). d. Mechanism of Action Study : i. Perform a matrix of experiments with varying concentrations of both the substrate and the inhibitor. ii. Measure the initial reaction velocities for each condition. iii. Plot the data using Michaelis-Menten and Lineweaver-Burk plots. [4][5][6][7][8] Data Interpretation and Comparison
The pattern of changes in Kₘ and Vₘₐₓ in the presence of the inhibitor reveals the mode of inhibition.
| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Plot |
| No Inhibitor | N/A | N/A | Baseline |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Varies | Decreases | Lines intersect in the second quadrant |
Table 1: Comparison of Kinetic Parameters for a Hypothetical Thiazole-Based BTK Inhibitor and a Known Competitive Inhibitor (Ibrutinib).
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Mechanism |
| Thiazole-Inhibitor-X | BTK | 15 | 8 | Competitive |
| Ibrutinib (Reference) | BTK | 0.5 | 0.1 | Covalent (Irreversible) |
Note: Ibrutinib is a covalent inhibitor, but initially engages the target non-covalently in a competitive manner.
Step 2: Quantifying the Interaction with Biophysical Binding Assays
While enzyme kinetics infer the MOA from changes in catalytic activity, biophysical techniques directly measure the binding of the inhibitor to the enzyme. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free methods for this purpose. [9][10][11][12] Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Objective : To determine the association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants, and the equilibrium dissociation constant (Kₔ) of the inhibitor-enzyme interaction. [13]2. Method : a. Immobilize the purified enzyme onto an SPR sensor chip. b. Flow a series of inhibitor concentrations across the sensor surface. c. Monitor the change in the refractive index in real-time, which is proportional to the binding of the inhibitor to the immobilized enzyme. [13][14] d. After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor. e. Fit the resulting sensorgrams to a suitable binding model to extract the kinetic parameters.
Data Presentation and Comparison
Table 2: Comparison of Binding Kinetics for a Thiazole-Based Reversible BTK Inhibitor and an Alternative Reversible Inhibitor. [15]
| Inhibitor | Target | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₔ (nM) |
|---|---|---|---|---|
| Thiazole-Inhibitor-Y | BTK | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| Alternative Reversible Inhibitor | BTK | 8.5 x 10⁴ | 5.0 x 10⁻³ | 58.8 |
A lower Kₔ value indicates a higher binding affinity. The on- and off-rates provide valuable information about the dynamics of the interaction.
Step 3: Distinguishing Reversible from Irreversible Inhibition
For thiazole-based inhibitors, particularly those designed to target cysteine residues, it is crucial to determine if the inhibition is reversible or irreversible. The jump-dilution method is a classic and effective technique for this purpose. [16][17][18][19] Experimental Protocol: Jump-Dilution Assay
-
Objective : To assess the reversibility of enzyme inhibition.
-
Method : a. Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100x IC₅₀) to allow for complete binding. b. Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the substrate. [16][18] c. Monitor the enzyme activity over time.
-
Interpretation :
Step 4: Visualizing the Interaction with Structural Biology
Ultimately, seeing is believing. X-ray crystallography provides high-resolution, atomic-level detail of how an inhibitor binds to its target enzyme. [21][22][23][24][25]This information is invaluable for confirming the binding site, understanding the key interactions driving affinity and selectivity, and guiding further structure-activity relationship (SAR) studies. [23] Workflow: X-ray Crystallography of an Enzyme-Inhibitor Complex
-
Protein Expression and Purification : Obtain high-purity, stable enzyme.
-
Crystallization : Screen for conditions that yield well-diffracting crystals of the enzyme.
-
Soaking or Co-crystallization : Introduce the inhibitor to the crystals (soaking) or crystallize the enzyme in the presence of the inhibitor (co-crystallization).
-
X-ray Diffraction Data Collection : Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement : Process the diffraction data to solve and refine the three-dimensional structure of the enzyme-inhibitor complex.
The resulting electron density map will clearly show the inhibitor bound in the active site (for competitive inhibitors) or an allosteric site, and reveal the specific amino acid residues involved in the interaction. For covalent inhibitors, the electron density will show the covalent linkage between the inhibitor and a specific residue (e.g., a cysteine).
Conclusion: Building a Coherent Mechanistic Narrative
Validating the mechanism of action for a thiazole-based enzyme inhibitor is not a linear process but an iterative one, where the results from one experiment inform the design of the next. By systematically applying the principles and techniques outlined in this guide, you can construct a compelling and scientifically rigorous data package that clearly elucidates how your compound exerts its inhibitory effect. This deep mechanistic understanding is the bedrock upon which successful drug discovery programs are built.
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Bridging the Bench and Biology: A Guide to In Vivo-In Vitro Correlation (IVIVC) for Novel Thiazole-5-Carboxylic Acid Anti-Inflammatory Compounds
Introduction: The IVIVC Imperative in Drug Discovery
In the journey of a drug from a laboratory curiosity to a clinical candidate, a critical milestone is establishing a robust In Vivo-In Vitro Correlation (IVIVC). This predictive mathematical model serves as a crucial link between a compound's performance in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo)[1][2]. For researchers, scientists, and drug development professionals, a well-established IVIVC is not merely an academic exercise; it is a strategic tool that accelerates development, reduces reliance on extensive animal testing, and provides a framework for optimizing formulations and predicting clinical outcomes[3][4].
This guide focuses on establishing a meaningful IVIVC for a promising class of anti-inflammatory agents: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. While direct, extensive literature for this specific scaffold is emerging, its structural motifs are present in compounds with known biological activities, including anti-inflammatory effects[5][6]. We will, therefore, use a representative compound from this class, hereafter referred to as "Compound T," to illustrate the principles, protocols, and analytical processes required to build a reliable IVIVC. Our objective is to provide a comprehensive, scientifically-grounded roadmap for evaluating its potential as a therapeutic agent.
We will explore the causality behind experimental choices, from initial high-throughput in vitro screens that assess the direct mechanism of action to whole-animal (in vivo) models that reflect the compound's efficacy in a physiological context.
Part 1: In Vitro Characterization - Pinpointing the Mechanism of Action
The first step in building an IVIVC is to thoroughly characterize the compound's activity in vitro. The goal is to understand how and how potently it interacts with its biological target. Based on the known roles of key inflammatory pathways[7], we hypothesize that Compound T exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Therefore, a logical sequence of assays is required.
Experimental Workflow for In Vitro Screening
The following diagram outlines the logical flow of experiments to characterize the anti-inflammatory profile of Compound T.
Caption: Logical workflow for the in vitro evaluation of Compound T.
Protocol 1: LPS-Induced Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Causality & Rationale: This is a cornerstone cell-based assay for anti-inflammatory screening. Macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, produce a surge of pro-inflammatory mediators, including nitric oxide (NO). Measuring the inhibition of NO production provides a robust, high-throughput indicator of a compound's potential anti-inflammatory activity[8].
-
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Compound T for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 500 ng/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell supernatant using the Griess reagent. Read absorbance at 540 nm[8].
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
-
Protocol 2: Cytokine Production Assay (TNF-α and IL-6)
-
Causality & Rationale: To deepen the mechanistic understanding, we must measure the effect on key pro-inflammatory cytokines like TNF-α and IL-6. These proteins are central mediators of the inflammatory cascade. A compound that reduces their production has significant therapeutic potential[7][9].
-
Methodology:
-
Experiment Setup: Use the supernatants collected from the same experiment described in Protocol 1.
-
ELISA: Perform a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) for mouse TNF-α and IL-6 according to the manufacturer's instructions.
-
Analysis: Generate standard curves and determine the concentration of each cytokine in the samples. Calculate the IC₅₀ for the inhibition of TNF-α and IL-6 production.
-
Hypothetical In Vitro Data Summary
The following table summarizes the expected quantitative data from the in vitro assays for Compound T compared to a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac.
| Assay Parameter | Compound T | Diclofenac (Reference) | Interpretation |
| NO Inhibition IC₅₀ (µM) | 2.5 ± 0.3 | 5.1 ± 0.6 | Compound T is a potent inhibitor of nitric oxide production. |
| TNF-α Inhibition IC₅₀ (µM) | 4.1 ± 0.5 | 8.9 ± 1.1 | Shows strong inhibition of a key pro-inflammatory cytokine. |
| IL-6 Inhibition IC₅₀ (µM) | 6.2 ± 0.8 | 12.5 ± 1.5 | Effective at reducing IL-6, another critical inflammatory mediator. |
| Cytotoxicity CC₅₀ (µM) | > 100 | > 100 | The compound is not toxic to macrophages at effective concentrations. |
Part 2: In Vivo Evaluation - Assessing Efficacy in a Physiological System
Positive in vitro results are promising, but they do not guarantee success in a living system where pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) play a dominant role. In vivo models are essential to determine if the compound can reach its target tissue at a sufficient concentration to exert a therapeutic effect[10][11].
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Causality & Rationale: This is a classic and highly reproducible model of acute inflammation, widely used for the preclinical evaluation of anti-inflammatory drugs[12][13]. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be easily and quantitatively measured. The model involves the release of various inflammatory mediators over time, mimicking aspects of a real inflammatory condition[14].
-
Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200g) and allow them to acclimate for at least one week.
-
Grouping: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Compound T (at various doses, e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the vehicle, positive control, or Compound T orally (p.o.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. Determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect) at the time of peak inflammation (typically 3-4 hours).
-
Hypothetical In Vivo Data Summary
The table below presents plausible results from the paw edema model.
| Treatment Group | Dose (mg/kg, p.o.) | Peak Edema Inhibition (%) at 3 hr | ED₅₀ (mg/kg) |
| Vehicle Control | - | 0% | - |
| Indomethacin | 10 | 65.2 ± 5.1% | ~5 |
| Compound T | 10 | 25.4 ± 4.5% | \multirow{3}{*}{35.5 } |
| Compound T | 30 | 48.1 ± 6.2% | |
| Compound T | 100 | 68.9 ± 5.8% |
Part 3: The Correlation - Bridging In Vitro Potency and In Vivo Efficacy
With both in vitro potency (IC₅₀) and in vivo efficacy (ED₅₀) data, we can now establish the IVIVC. A successful correlation allows us to predict the in vivo performance of future, structurally related compounds based on their in vitro results, significantly streamlining the discovery process[15][16].
IVIVC Development Workflow
The process involves integrating pharmacokinetic data to understand how the in vitro concentration relates to the plasma concentration required for an effect in vivo.
Caption: Workflow for establishing an In Vivo-In Vitro Correlation.
Discussion and Interpretation
The goal is to determine if the in vitro potency translates directly to in vivo efficacy. In our example, Compound T has an in vitro IC₅₀ of 2.5 µM for NO inhibition. Its in vivo ED₅₀ is 35.5 mg/kg. To bridge these, a pharmacokinetic study is necessary to determine the plasma concentration of Compound T at the 35.5 mg/kg dose.
Let's assume a PK study reveals that a 35.5 mg/kg oral dose results in a maximum free plasma concentration (Cmax, unbound) of 3.1 µM.
-
IVIVC Comparison:
-
In Vitro IC₅₀ (NO): 2.5 µM
-
In Vivo Efficacious Concentration (Free Cmax): 3.1 µM
-
The values are remarkably close. This establishes a strong Level A correlation , which is a point-to-point relationship between an in vitro property and an in vivo response[15][16]. This suggests that for this class of compounds, the in vitro macrophage assay is highly predictive of in vivo anti-inflammatory activity.
Potential Discrepancies and Causality:
-
Poor Correlation (In Vivo Weaker than In Vitro): This is a common outcome. It could be due to poor oral absorption, rapid metabolism (low bioavailability), high plasma protein binding, or inability to penetrate the target tissue.
-
Poor Correlation (In Vivo Stronger than In Vitro): This is less common but possible. It could indicate that an active metabolite is responsible for the in vivo effect, or the compound has additional mechanisms of action not captured by the initial in vitro assays.
This guide outlines a systematic, hypothesis-driven approach to establishing an IVIVC for novel this compound anti-inflammatory compounds. By integrating robust in vitro mechanistic studies with a validated in vivo efficacy model, researchers can build a powerful predictive framework. A strong correlation, as illustrated with our hypothetical Compound T, provides confidence in the compound's mechanism, validates the screening cascade, and empowers drug discovery teams to select and advance clinical candidates with a higher probability of success. The principles and protocols described herein form a self-validating system that upholds scientific integrity and provides actionable insights for drug development professionals.
References
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Bishayee, A., & Mondal, A. (2019). Analgesic and Anti Inflammatory Activities of Quercetin-3-methoxy-40 -glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla. Medicines, 6(59), 1-11. Available from: [Link]
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Azza, Z., & Oudghiri, M. (2015). In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. Pharmacognosy research, 7(2), 213. Available from: [Link]
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Akpinar, E. (2021). Experimental Inflammation Models Created in Laboratory Animals. Journal of Health Sciences and Medicine, 4(4), 503-508. Available from: [Link]
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Pharma IQ. (n.d.). 5 Top Tips on How to Establish IVIVC. Available from: [Link]
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Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established? Available from: [Link]
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Tenne, P. C., et al. (2021). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13. Available from: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available from: [Link]
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Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability, 3(1), 1-4. Available from: [Link]
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Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(2), 1-12. Available from: [Link]
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Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Available from: [Link]
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Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(2), 1-12. Available from: [Link]
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Singh, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17893–17904. Available from: [Link]
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ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. Available from: [Link]
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Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578. Available from: [Link]
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Al-Gohary, O. M. N. (2007). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 14(3), 14-19. Available from: [Link]
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MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4987. Available from: [Link]
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Gupta, S. K., et al. (2004). Application of in vitro–in vivo correlations (IVIVC) in setting formulation release specifications. Journal of Controlled Release, 98(3), 379-393. Available from: [Link]
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Spectroscopic Differentiation of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic Acid and its Positional Isomer: A Comparative Guide
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Thiazole derivatives, particularly those incorporating fluorinated methyl groups, are of significant interest due to their diverse biological activities.[1][2] This guide provides an in-depth spectroscopic comparison of two key positional isomers: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid (Isomer A) and 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carboxylic acid (Isomer B) . The subtle differences in the arrangement of substituents on the thiazole ring give rise to distinct spectroscopic signatures, which can be effectively leveraged for their unambiguous identification.
This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to facilitate the characterization of these and similar fluorinated heterocyclic compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating framework for isomer differentiation.
The Challenge of Isomerism in Fluorinated Thiazoles
Positional isomerism, as seen with Isomers A and B, presents a significant analytical challenge. The identical molecular formula and weight can lead to overlapping physical properties, making their distinction by simple methods difficult. However, the unique electronic environment of each atom within the two molecules provides a basis for differentiation using advanced spectroscopic techniques.
Figure 1: Molecular structures of the two positional isomers under investigation.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy offers a first-line, powerful tool for distinguishing between Isomers A and B. The chemical shift of the difluoromethyl (CHF₂) proton is highly sensitive to its position on the thiazole ring and the nature of the adjacent substituent.
In Isomer A , the CHF₂ group is at the C4 position, adjacent to the electron-withdrawing carboxylic acid group at C5. This proximity is expected to deshield the CHF₂ proton, resulting in a downfield chemical shift. Conversely, in Isomer B , the CHF₂ group at C5 is adjacent to the sulfur atom and further from the direct electronic influence of the carboxylic acid at C4, leading to a more upfield chemical shift for the CHF₂ proton.
The methyl (CH₃) group at the C2 position is expected to show less significant variation between the two isomers, though subtle differences may be observable. The carboxylic acid proton will appear as a broad singlet in both cases, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Isomer A | Isomer B | Key Differentiator |
| -CHF₂ | ~7.4 (t, JHF ≈ 54 Hz) | ~7.1 (t, JHF ≈ 54 Hz) | Significant upfield shift in Isomer B |
| -CH₃ | ~2.7 (s) | ~2.7 (s) | Minimal difference |
| -COOH | ~13.5 (br s) | ~13.5 (br s) | Not a reliable differentiator |
Note: The difluoromethyl proton appears as a triplet due to coupling with the two fluorine atoms.
Figure 2: Standard workflow for acquiring ¹H NMR spectra.
¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment
¹⁹F NMR provides a highly sensitive and direct method for distinguishing the isomers. The chemical shift of the fluorine atoms is exquisitely sensitive to their electronic environment. The electron-withdrawing carboxylic acid group in Isomer A is expected to deshield the fluorine nuclei of the adjacent CHF₂ group, resulting in a downfield chemical shift compared to Isomer B , where the CHF₂ group is not directly adjacent to the carboxylic acid.
Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Fluorine | Isomer A | Isomer B | Key Differentiator |
| -CHF₂ | ~ -115 (d, JHF ≈ 54 Hz) | ~ -120 (d, JHF ≈ 54 Hz) | Upfield shift in Isomer B |
Note: The difluoromethyl fluorine signal appears as a doublet due to coupling with the single proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The carbon NMR spectra will also exhibit key differences, particularly for the carbons of the thiazole ring and the substituents. The carbon of the difluoromethyl group (CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift will be influenced by its position on the ring.
The most significant diagnostic signals will be those of the thiazole ring carbons (C2, C4, and C5). The carbon atom attached to the carboxylic acid group will be significantly deshielded.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Isomer A | Isomer B | Key Differentiator |
| C=O | ~162 | ~164 | Subtle difference |
| C2 | ~168 | ~168 | Minimal difference |
| C4 | ~145 (t, JCF ≈ 25 Hz) | ~125 | C4 is a triplet in A, singlet in B |
| C5 | ~120 | ~148 (t, JCF ≈ 25 Hz) | C5 is a singlet in A, triplet in B |
| -CHF₂ | ~112 (t, JCF ≈ 240 Hz) | ~110 (t, JCF ≈ 240 Hz) | Subtle difference |
| -CH₃ | ~19 | ~19 | Minimal difference |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While IR spectroscopy may not be the primary tool for distinguishing these positional isomers, subtle differences in the fingerprint region can be expected. The C-F stretching vibrations of the difluoromethyl group and the C=O stretching of the carboxylic acid will be present in both spectra. However, the exact position and intensity of the ring vibration modes are likely to differ due to the different substitution patterns.[3][4]
Table 4: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Isomer A | Isomer B |
| O-H (acid) | 3100-2500 (broad) | 3100-2500 (broad) |
| C=O (acid) | ~1700 | ~1705 |
| C=N (thiazole) | ~1620 | ~1615 |
| C-F | ~1100-1000 | ~1100-1000 |
| Fingerprint Region | Differentiating bands | Differentiating bands |
Mass Spectrometry: Fragmentation Pathways
Under electron ionization (EI), both isomers will exhibit the same molecular ion peak (M⁺). However, their fragmentation patterns are expected to differ, providing a clear method for their distinction. The primary fragmentation pathway for carboxylic acids is often the loss of the carboxylic acid group or related fragments.[5]
For Isomer A , a characteristic fragmentation would be the loss of the carboxyl group, leading to a prominent fragment ion. In Isomer B , the fragmentation pattern might be influenced by the proximity of the difluoromethyl group to the sulfur atom, potentially leading to different rearrangement pathways.
Figure 3: Plausible distinguishing fragmentation pathways for Isomers A and B.
Conclusion
The unambiguous differentiation of this compound (Isomer A) and 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carboxylic acid (Isomer B) is readily achievable through a multi-pronged spectroscopic approach.
-
¹H and ¹⁹F NMR provide the most direct and conclusive evidence, with the chemical shifts of the CHF₂ group being the key diagnostic feature.
-
¹³C NMR offers complementary information, particularly the coupling patterns of the thiazole ring carbons.
-
Mass Spectrometry can serve as a confirmatory technique by analyzing the distinct fragmentation patterns of the two isomers.
-
IR Spectroscopy , while less definitive, can provide supporting evidence through subtle differences in the fingerprint region.
By employing these techniques in a coordinated manner, researchers can confidently establish the precise structure of their synthesized compounds, a critical step in the advancement of medicinal chemistry and drug development.
Experimental Protocols
General Considerations
All solvents used for spectroscopic analysis should be of high purity (spectroscopic grade). Samples should be dried under vacuum to remove residual solvents prior to analysis.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization, Fourier transform, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Employ proton decoupling to obtain singlet signals for all carbons (unless specific coupling information is desired).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range of fluorine signals (e.g., -100 to -130 ppm).
-
Proton coupling is often informative, so both coupled and decoupled spectra can be acquired.
-
A smaller number of scans is typically required due to the high sensitivity of the ¹⁹F nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via a direct insertion probe for EI or infusion for ESI).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, perform tandem MS (MS/MS) experiments to obtain fragmentation data.
-
References
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Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid. As a fluorinated heterocyclic compound, this substance requires specialized procedures to ensure personnel safety and environmental compliance. The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.
Core Principle: Hazard-Aware Waste Management
Understanding the chemical nature of this compound is foundational to its safe disposal. The molecule's structure presents a multi-faceted hazard profile:
-
Fluorinated Organic Compound: The difluoromethyl group (-CHF₂) contains strong carbon-fluorine (C-F) bonds. These bonds are highly stable, making the compound persistent and resistant to natural degradation.[1][2] Improper disposal can lead to long-term environmental contamination. The required disposal method must provide sufficient energy to cleave these bonds.[3]
-
Heterocyclic (Thiazole) Core: The thiazole ring contains both nitrogen and sulfur. During thermal decomposition, as in a fire or improper incineration, these elements can be converted into toxic nitrogen oxides (NOx) and sulfur oxides (SOx).[4][5]
-
Carboxylic Acid Functionality: The -COOH group makes the compound acidic. It will react exothermically with bases and can be corrosive.
Based on data from structurally similar compounds, a comprehensive risk assessment mandates treating this chemical as hazardous waste.[6][7]
| Hazard Classification | Description | Rationale & Precautionary Action |
| Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][8][9] Harmful if swallowed.[5] | The acidic nature and reactivity of the molecule can cause damage to biological tissues. Action: Always handle in a chemical fume hood wearing appropriate Personal Protective Equipment (PPE). Avoid creating dust or aerosols.[5][10] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects due to the persistence of the C-F bond.[11] | This compound must be prevented from entering drains, soil, or waterways. Action: All waste, including contaminated materials and rinse water, must be collected as hazardous waste.[4][11] |
| Reactivity Hazards | Reacts with strong bases and strong oxidizing agents.[5][12] Thermal decomposition yields toxic gases, including hydrogen fluoride (HF).[5] | Segregation from incompatible chemicals is critical to prevent dangerous reactions. Action: Store waste away from bases and oxidizers. The final disposal method must be capable of safely handling halogenated compounds. |
Mandatory Safety & Personal Protective Equipment (PPE)
Before handling the compound at any stage, from initial use to final waste packaging, ensure the following controls are in place:
-
Engineering Control: All handling and waste packaging must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[10]
-
Eye Protection: Wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before each use and change them immediately if contamination occurs.
-
Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in the work area.[11]
Step-by-Step Disposal Protocol
Disposal of this compound is not a single action but a systematic workflow. Evaporation is never an acceptable method of disposal.[6] The only appropriate final disposal route is through a licensed hazardous waste management service.[11]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent accidents and ensure compliant disposal.
-
Designate a Waste Stream: This compound must be treated as Halogenated Organic Acid Waste .
-
Avoid Co-mingling:
-
DO NOT mix with bases (e.g., sodium hydroxide, amines). This can cause a violent neutralization reaction.
-
DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates).[5][12]
-
DO NOT mix with non-halogenated organic waste. Many disposal facilities have separate incineration streams for halogenated and non-halogenated waste due to the need for acid gas scrubbers.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unadulterated solid compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups in a designated solid waste container.[11]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container.
-
Step 2: Containerization and Labeling
All waste must be collected in a compatible and properly labeled container.[7][13]
-
Container Selection:
-
Use a container made of chemically resistant material (e.g., High-Density Polyethylene - HDPE, or glass for solutions if appropriate).
-
The container must have a secure, leak-proof screw cap.[13]
-
Ensure the container is clean and was not previously used for an incompatible chemical.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" . Avoid abbreviations or formulas.
-
List all constituents, including solvents, by percentage.
-
Indicate the relevant hazards (e.g., Irritant, Halogenated).
-
Note the accumulation start date.
-
Step 3: On-Site Accumulation and Storage
Laboratories must adhere to institutional and national regulations regarding the storage of hazardous waste.[6]
-
Storage Location: Keep the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13]
-
Regulations: Be aware of volume limits for laboratory storage (e.g., under RCRA, labs cannot store more than 55 gallons of hazardous waste at one time).[6]
Step 4: Final Disposal Pathway
-
Professional Disposal: Arrange for pickup of the waste container through your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.[11][13]
-
Recommended Technology: The required and most effective disposal method for fluorinated organic compounds is high-temperature incineration (typically >1,000 °C) in a facility permitted to handle halogenated waste.[1][3] This process provides the energy needed to break the C-F bonds and is equipped with scrubbers to neutralize the resulting acidic gases like HF, NOx, and SOx.[3]
-
Landfill: While disposal in a dedicated hazardous waste landfill is a legally permitted containment option, it does not destroy the "forever chemical" and is therefore less preferable than destruction via incineration.[2]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses. Always prioritize personal safety.[14]
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[10][11] Avoid generating dust.[11]
-
Carefully scoop the absorbed material into your designated hazardous solid waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]
-
-
Major Spill (outside a fume hood or a large volume):
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) or container label to the medical professional.[5][16]
Visualization: Disposal Workflow
Caption: Disposal workflow for this compound.
References
- Benchchem. Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals. Benchchem.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Ace Waste. Properly Managing Chemical Waste in Laboratories. Ace Waste.
- YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech.
- American Chemical Society. Hazardous Waste and Disposal Considerations. American Chemical Society.
- Santa Cruz Biotechnology. Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
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- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA.
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- Fluorochem. (2024, December 19). 2-Amino-4-methyl-thiazole-5-carboxylic acid Safety Data Sheet. Fluorochem.
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Mastering the Safe Handling of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
Structurally similar compounds, such as 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and Methyl 4-(difluoromethyl)thiazole-2-carboxylate, are classified with the following hazards:
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1][2]
-
Harmful if swallowed (Acute oral toxicity, Category 4) [1]
Therefore, it is crucial to handle 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid with the assumption that it possesses a similar hazard profile. All handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds. The selection of appropriate PPE is critical to prevent exposure.[3][4]
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Flame-retardant lab coat | Work in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator (e.g., N95) is required.[5][6] |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield | Chemically resistant gloves (e.g., nitrile) | Flame-retardant lab coat and a chemical-resistant apron | All operations should be conducted within a certified chemical fume hood.[5] |
| Reaction Monitoring and Work-up | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Flame-retardant lab coat | Operations should be performed in a well-ventilated area, preferably a fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemically resistant gloves (e.g., neoprene) | Chemical-resistant coveralls or "bunny suit"[6] | A NIOSH-approved respirator with an appropriate chemical cartridge is mandatory.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan will ensure a safe and controlled environment when working with this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][7]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Use
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]
-
Engineering Controls : All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound.[1][7] Do not eat, drink, or smoke in the laboratory.[1][7]
-
Avoidance of Contamination : Avoid contact with skin, eyes, and clothing.[7] Take off any contaminated clothing and wash it before reuse.[7]
Emergency Procedures: Spill and Exposure Management
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.
Caption: Workflow for managing a chemical spill.
First Aid Measures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[7]
-
In case of eye contact : Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing.[1][7] If eye irritation persists, get medical attention.[1]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][7] Call a poison center or doctor if you feel unwell.[1][7]
-
If swallowed : Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[1][7]
References
- Benchchem. Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole.
- AK Scientific, Inc. Methyl 4-(difluoromethyl)thiazole-2-carboxylate Safety Data Sheet.
- Fisher Scientific. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Safety Data Sheet.
- Guidechem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS 117724-63-7 WIKI.
- U.S. Department of Health and Human Services. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- Cole-Parmer. Material Safety Data Sheet.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025).
- PubChem. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022).
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
- Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid Safety Data Sheet. (2025).
- Fluorochem. 2-Amino-4-methyl-thiazole-5-carboxylic acid Safety Data Sheet. (2024).
- ChemicalBook. 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
- Sigma-Aldrich. Thiazole Orange Safety Data Sheet. (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

